molecular formula C11H18O3 B1250724 Robinlin

Robinlin

Numéro de catalogue: B1250724
Poids moléculaire: 198.26 g/mol
Clé InChI: QIOYKXMTBUDZHZ-SECBINFHSA-N
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Description

Robinlin is a novel bioactive homo-monoterpene that was isolated through bioactivity-directed fractionation of the ethanolic extracts of Robinia pseudoacacia L. (Fabaceae) . The structure of this compound was elucidated using spectral analyses . In initial bioactivity screening, this compound demonstrated significant activity in the brine shrimp lethality test (BST), indicating its potential for further pharmacological investigation . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures . They are not manufactured under the same regulatory requirements as diagnostic medical devices .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C11H18O3

Poids moléculaire

198.26 g/mol

Nom IUPAC

(6R)-6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O3/c1-7-8(4-5-12)11(2,3)6-9(13)10(7)14/h9,12-13H,4-6H2,1-3H3/t9-/m1/s1

Clé InChI

QIOYKXMTBUDZHZ-SECBINFHSA-N

SMILES isomérique

CC1=C(C(C[C@H](C1=O)O)(C)C)CCO

SMILES canonique

CC1=C(C(CC(C1=O)O)(C)C)CCO

Synonymes

robinlin

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Robinin: Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin (B1680710), a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, biological properties, and relevant experimental methodologies associated with Robinin. The document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Robinin is chemically classified as a glycosyloxyflavone. Its structure consists of the flavonol kaempferol (B1673270) linked to two sugar moieties: a 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl residue at position 3 and a 6-deoxy-alpha-L-mannopyranosyl residue at position 7.

Chemical Identifiers

PropertyValue
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
SMILES C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5--INVALID-LINK--C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O">C@@HO
Molecular Formula C33H40O19
Molecular Weight 740.66 g/mol
CAS Number 301-19-9

Physicochemical Properties

PropertyValue
Appearance Yellow powder or light yellow crystals.[1][2]
Melting Point 194-195°C[2]
Boiling Point 1064.4±65.0 °C (Predicted)[2]
Density 1.74±0.1 g/cm3 (Predicted)[2]
Water Solubility Soluble in hot water.[1][2]
pKa 5.81±0.40 (Predicted)[2]

Biological Activity and Quantitative Data

Robinin exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. Its mechanisms of action often involve the modulation of key signaling pathways.

Quantitative Data Summary

Biological ActivityCell Line/ModelIC50 / ConcentrationObservations
Anti-cancer (Pancreatic) Mia-PACA2, PANC-11 µMSignificantly inhibited cell proliferation and migration.[3]
Anti-inflammatory Human Peripheral Blood Mononuclear Cells (hPBMCs)6 µg/mlInhibited the expression of pro-inflammatory cytokines (MCP-1, TNF-α, IL-6) and VCAM-1.[4]
Anti-inflammatory (Osteoarthritis) IL-1β-treated mouse chondrocytesNot specifiedReversed the decrease in cell viability and suppressed apoptosis.[5]

Signaling Pathways

Robinin has been shown to modulate the following signaling pathways:

  • TLR4/NF-κB Signaling Pathway: Robinin inhibits the expression of Toll-like receptor 4 (TLR4) and the subsequent activation of the nuclear factor-kappa B (NF-κB) pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[4]

  • TLR2-PI3k-AKT Signaling Pathway: Robinin targets Toll-like receptor 2 (TLR2), leading to the downregulation of the PI3k-AKT signaling pathway. This mechanism is implicated in its anti-tumor effects in pancreatic cancer.[3]

TLR4_NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα Inhibits NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Inflammation Pro-inflammatory Cytokine Expression Nucleus->Inflammation Transcription Robinin Robinin Robinin->TLR4 Inhibits

TLR4/NF-κB Signaling Pathway Inhibition by Robinin

TLR2_PI3K_AKT_Pathway Ligand Ligand TLR2 TLR2 Ligand->TLR2 PI3K PI3K TLR2->PI3K PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Migration Downstream->Proliferation Robinin Robinin Robinin->TLR2 Inhibits

TLR2-PI3k-AKT Signaling Pathway Inhibition by Robinin

Experimental Protocols

Extraction of Robinin from Robinia pseudoacacia Flowers

This protocol is based on a patented method for the extraction of Robinin.[4]

Extraction_Workflow start Start step1 Dry and grind Robinia pseudoacacia flowers start->step1 step2 Ultrasonic-microwave assisted extraction with 60-70% ethanol step1->step2 step3 Centrifuge and concentrate supernatant step2->step3 step4 Alumina (B75360) column chromatography step3->step4 step5 Vacuum concentrate eluant to obtain crude Robinin step4->step5 step6 Recrystallize with ethanol-methanol mixture step5->step6 end Pure Robinin step6->end

Workflow for the Extraction of Robinin

Methodology:

  • Preparation of Plant Material: Dry the flowers of Robinia pseudoacacia and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material in 60-70% ethanol. Perform ultrasonic-microwave assisted extraction.

  • Concentration: Centrifuge the mixture to obtain the supernatant, which is then concentrated.

  • Chromatography: Subject the concentrated extract to alumina column chromatography.

  • Crude Product Isolation: Collect the eluant and concentrate it under vacuum to yield crude Robinin.

  • Purification: Purify the crude product by recrystallization using an ethanol-methanol solvent mixture.

Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of Robinin on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Mia-PACA2, PANC-1) in a 96-well plate at a suitable density and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of Robinin and incubate for a specified period (e.g., 24, 48, 72 hours).[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[6]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[3]

Western Blot Analysis for Signaling Pathway Proteins

This protocol can be adapted to analyze the effect of Robinin on the protein expression levels in the TLR4/NF-κB and TLR2-PI3k-AKT pathways.

Methodology:

  • Cell Treatment and Lysis: Treat cells with Robinin and/or an appropriate stimulus (e.g., LPS for TLR4 activation). Lyse the cells to extract total protein.[7]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, p-p65, TLR2, p-AKT, AKT).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[7]

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.[7]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[7]

Conclusion

Robinin is a promising natural compound with significant therapeutic potential, particularly in the areas of anti-inflammatory and anti-cancer applications. Its ability to modulate key signaling pathways such as TLR4/NF-κB and TLR2-PI3k-AKT highlights its potential as a lead compound for drug development. Further research, including detailed pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate its therapeutic utility. This guide provides a foundational resource for researchers to design and execute further investigations into this fascinating molecule.

References

Robinlin: A Technical Overview of its Discovery and Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and origin of Robinlin, a novel bioactive compound. This compound was first isolated from the ethanolic extracts of Robinia pseudoacacia L. (Fabaceae), commonly known as the black locust tree.[1][2] The discovery was the result of a bioactivity-directed fractionation process, guided by the brine shrimp lethality test (BST), where this compound demonstrated potent activity.[1][2] Structurally, this compound is classified as a homo-monoterpene.[1][2] Its molecular structure was determined through extensive spectral analysis.[1] Despite its initial promise, further research on its specific mechanism of action and signaling pathways has not been extensively published in publicly available literature. This guide summarizes the current, albeit limited, knowledge of this compound, focusing on its isolation, initial bioactivity, and structural elucidation.

Discovery and Origin

Natural Source

This compound is a natural product originating from the black locust tree, Robinia pseudoacacia.[1][2] This deciduous tree is a member of the Fabaceae family and is native to North America. Various parts of the Robinia pseudoacacia tree have been utilized in traditional medicine, and it is known to contain a diverse array of bioactive compounds.

Isolation and Identification

The discovery of this compound was achieved through a systematic, bioassay-guided fractionation of the ethanolic extracts of Robinia pseudoacacia.[1][2] This method involves a stepwise separation of the crude plant extract into various fractions, with each fraction being tested for biological activity. The brine shrimp lethality test (BST) was the primary bioassay employed to guide this fractionation process.[1][2] The fraction that exhibited the highest lethality against the brine shrimp was subjected to further purification, ultimately leading to the isolation of this compound as the active constituent.

The structural characterization of this compound was accomplished using state-of-the-art spectroscopic techniques.[1] While the specific data is not publicly available, the process would have involved methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the compound's chemical structure and confirm its novelty as a homo-monoterpene.

Data Presentation

Due to the limited publicly available data, a comprehensive quantitative summary is not possible. The following table summarizes the key qualitative and descriptive data for this compound.

ParameterDescription
Compound Name This compound
Natural Source Robinia pseudoacacia L. (Fabaceae)
Compound Class Homo-monoterpene
Isolation Method Bioactivity-directed fractionation of ethanolic extract
Guiding Bioassay Brine Shrimp Lethality Test (BST)
Reported Bioactivity Strong bioactivity in the Brine Shrimp Lethality Test
Structural Elucidation Spectral analyses of the parent compound and its derivatives

Experimental Protocols

The detailed experimental protocols for the discovery and characterization of this compound are proprietary to the original research publication. However, based on the descriptions available, the general methodologies can be outlined.

Bioassay-Guided Fractionation

This technique is a cornerstone of natural product discovery. The general steps are as follows:

  • Extraction: The plant material (Robinia pseudoacacia) is treated with a solvent, in this case, ethanol, to create a crude extract containing a mixture of compounds.

  • Fractionation: The crude extract is then subjected to chromatographic techniques to separate the components based on their physical and chemical properties. This could involve techniques like column chromatography with different stationary and mobile phases.

  • Bioassay: Each resulting fraction is tested for its biological activity using the brine shrimp lethality test.

  • Iterative Purification: The most active fractions are selected for further rounds of separation and purification. This iterative process is repeated until a pure, active compound—this compound—is isolated.

Brine Shrimp Lethality Test (BST)

The brine shrimp lethality test is a simple, rapid, and low-cost preliminary bioassay to screen for cytotoxic and other bioactive compounds.[3][4] The general protocol involves:

  • Hatching of Brine Shrimp: Artemia salina cysts (brine shrimp eggs) are hatched in artificial seawater under controlled conditions of light and temperature to obtain a large number of larvae (nauplii).[3]

  • Preparation of Test Solutions: The isolated compound (this compound) is dissolved in a suitable solvent and then diluted to various concentrations in seawater.[3]

  • Exposure: A specific number of brine shrimp nauplii are introduced into vials containing the different concentrations of the test compound.[3]

  • Observation and Data Collection: After a set period, typically 24 hours, the number of dead nauplii in each vial is counted.[3]

  • Determination of LC50: The data is analyzed to determine the median lethal concentration (LC50), which is the concentration of the compound that causes the death of 50% of the brine shrimp. A lower LC50 value indicates higher potency.

Structural Elucidation

The determination of this compound's chemical structure would have involved the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would have been conducted to determine the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would have been used to determine the exact molecular weight and elemental composition of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available scientific literature detailing the specific mechanism of action or the signaling pathways affected by this compound. The initial research focused on its discovery and preliminary bioactivity. Further studies are required to elucidate how this compound exerts its biological effects.

Visualizations

Robinlin_Discovery_Workflow cluster_plant_source Natural Source cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_isolation Compound Isolation plant Robinia pseudoacacia extraction Ethanolic Extraction plant->extraction fractionation Chromatographic Separation extraction->fractionation bioassay Brine Shrimp Lethality Test fractionation->bioassay active_fraction Isolation of Active Fraction bioassay->active_fraction active_fraction->fractionation Iterative Purification This compound Pure this compound active_fraction->this compound

Caption: Bioassay-guided discovery workflow of this compound.

Logical_Relationship cluster_origin Origin cluster_extraction Process cluster_product Product plant Robinia pseudoacacia (Black Locust Tree) extract Ethanolic Extract plant->extract fractionation Bioassay-Guided Fractionation extract->fractionation This compound This compound (Homo-monoterpene) fractionation->this compound

Caption: Origin and isolation of this compound.

Conclusion

This compound is a novel homo-monoterpene discovered from Robinia pseudoacacia through bioassay-guided fractionation. Its strong activity in the brine shrimp lethality test suggests potential for biological applications, possibly in the realm of cytotoxicity. However, the lack of follow-up research in the publicly available domain means that its mechanism of action, specific cellular targets, and potential therapeutic applications remain unknown. This technical guide provides a summary of the foundational knowledge of this compound and highlights the significant opportunities for future research to explore the full potential of this natural compound. Further investigation is warranted to unlock the therapeutic promise of this compound.

References

An In-depth Technical Guide to the Secondary Metabolites of Robinia pseudoacacia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinia pseudoacacia, commonly known as black locust, is a deciduous tree belonging to the Fabaceae family. Native to North America, it is now widely distributed across temperate regions of the world. Beyond its ecological and economic importance, R. pseudoacacia is a rich reservoir of a diverse array of secondary metabolites. These compounds, which are not directly involved in the normal growth, development, or reproduction of the plant, play a crucial role in its defense mechanisms and interactions with the environment.

This technical guide provides a comprehensive overview of the core secondary metabolites found in Robinia pseudoacacia. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical diversity, quantitative distribution, and biological activities of these compounds. The guide includes detailed experimental protocols for their extraction and analysis, and visual representations of a key signaling pathway affected by these metabolites and a general experimental workflow.

Core Secondary Metabolites of Robinia pseudoacacia

The secondary metabolome of Robinia pseudoacacia is characterized by a wide range of chemical classes, including flavonoids, lectins, terpenoids, phenolic acids, and alkaloids. These compounds are distributed in various parts of the plant, including the leaves, flowers, bark, seeds, and heartwood, with their concentrations varying depending on the plant organ, geographical location, and environmental conditions.

Flavonoids

Flavonoids are a prominent class of polyphenolic compounds in R. pseudoacacia, known for their antioxidant and various other biological activities. Key flavonoids identified include:

  • Acacetin: A flavone (B191248) found in various parts of the plant, particularly the leaves.

  • Robinin: A glycoside of kaempferol, notably present in the flowers. The bark, leaves, and wood are toxic to humans and livestock, with one of the important constituents being the toxalbumin robin, which loses its toxicity when heated. Another component is robinin, a nontoxic glucoside.[1]

  • Hyperoside (B192233) and Rutoside (Rutin): These flavonol glycosides are found in significant concentrations in the flowers and leaves.[2][3]

  • Dihydrorobinetin and Robinetin: These flavonoids are abundant in the heartwood and bark and are known for their antifungal properties.[4]

  • Luteolin, Apigenin, and Diosmetin: These flavones and their glycosides have been identified in the leaves.[1]

Lectins

Robinia pseudoacacia is a notable source of lectins, which are carbohydrate-binding proteins. These proteins can have toxic and mitogenic properties.

  • Robinia pseudoacacia Lectins (RPA): Several lectins, including RPA1 and RPA3, have been isolated from the seeds.[5][6] These lectins differ in their molecular weight and subunit composition.[5][6]

  • Bark Lectins: The bark also contains a complex mixture of lectins, with the major one being RPbAI.[7]

Terpenoids

A variety of terpenoids have been isolated from R. pseudoacacia, contributing to its chemical profile and biological activity.

Phenolic Acids and Other Phenolic Compounds

Besides flavonoids, R. pseudoacacia contains a range of other phenolic compounds.

  • Syringic acid and Salicylic acid: Identified as major phenolic compounds in both leaves and flowers.[9]

  • Resorcinol: A major component in the ethanol (B145695) extract of the heartwood.[8]

  • Resveratrol and Piceatannol: These stilbenes have been identified in the heartwood.

Toxicity

It is important to note that several parts of Robinia pseudoacacia are toxic to humans and livestock, particularly the bark, leaves, and seeds.[1][10][11] The primary toxic compounds are the toxalbumin robin and the glycoside robinin.[1][12] Ingestion can lead to symptoms such as nausea, vomiting, and in severe cases, more serious complications.[10]

Quantitative Data of Secondary Metabolites

The concentration of secondary metabolites in Robinia pseudoacacia varies significantly depending on the plant part, extraction method, and geographical origin. The following tables summarize the quantitative data reported in the literature.

Table 1: Flavonoid Content in Different Parts of Robinia pseudoacacia

Plant PartCompoundConcentrationReference
Flowers (plains)Hyperoside0.9 mg/mL[2][3]
Flowers (hills)Hyperoside0.54 mg/mL[2][3]
LeavesRutoside0.98 mg/mL[2][3]
FlowersTotal Flavonoids0.15 - 0.9 mg/mL[2]
Ethanolic Leaf ExtractTotal Identified Phenolics52.72 mg/g DW[13]
Methanolic Leaf ExtractTotal Identified Phenolics36.74 mg/g DW[13]
Methanolic Flower ExtractTotal Identified Phenolics32.74 mg/g DW[13]
Ethanolic Flower ExtractTotal Identified Phenolics24.85 mg/g DW[13]
Ethanolic Leaf ExtractTotal Phenolics (GAE)123.38 mg/g DW[13]
Ethanolic Leaf ExtractTotal Flavonoids (CE)21.21 mg/g DW[13]
Ethanolic Flower ExtractTotal Non-Flavonoids (GAE)23.63 mg GAE/g DW[13]
Flower ExtractTotal Polyphenols (GAE)39.8 ± 0.5 mg/g

Table 2: Phenolic Acid Content in Robinia pseudoacacia Leaves and Flowers

Plant PartCompoundReference
LeavesSyringic acid (major)[9]
FlowersSyringic acid (major)[9]
LeavesSalicylic acid (major)[9]
FlowersSalicylic acid (major)[9]

Table 3: Terpenoid and Sterol Content in Robinia pseudoacacia Heartwood

CompoundConcentration in Ethanol ExtractReference
(23S)-ethylcholest-5-en-3.beta.-ol18.33%[8]
Stigmasterol13.75%[8]
9,19-Cyclolanostan-3-ol, 24-methylene-, (3.beta.)-9.35%[8]
Lup-20(29)-en-3-one7.11%[8]
9,12,15-Octadecatrien-1-ol, (Z,Z,Z)-6.27%[8]
Hexadecanoic acid6.06%[8]
Ergost-5-en-3-ol, (3.beta.)-4.54%[8]
Campesterol3.53%[8]
Resorcinol (after n-hexane extraction)51.96%[8]

Experimental Protocols

Extraction and Analysis of Flavonoids from Robinia pseudoacacia Flowers

This protocol describes a method for the extraction of flavonoids from R. pseudoacacia flowers, followed by qualitative and quantitative analysis using Thin Layer Chromatography (TLC) and TLC-photodensitometry.[2]

Materials:

  • Powdered Robinia pseudoacacia flowers

  • Methanol (B129727)

  • TLC plates (silica gel G60 F254)

  • Mobile phase: ethyl acetate–ethylmethyl ketone–formic acid–water (50:30:10:10, v/v/v/v)

  • Standard solutions of hyperoside and rutoside (1 mg/mL in methanol)

  • Natural products reagent (NP/PEG) for visualization

  • TLC scanner (photodensitometer)

Procedure:

  • Extraction: a. Weigh 1 g of powdered flower material and place it in a flask. b. Add 5 mL of methanol and allow the material to be wetted for 2-3 minutes. c. Add another 10 mL of methanol and stir at approximately 1000 rpm at 50°C for 30 minutes. d. After cooling, filter the extract. Wash the filter and the herbal material with methanol to a final volume of 10 mL.[2]

  • Thin Layer Chromatography (TLC): a. Apply 5-10 µL of the extract and standard solutions as 10 mm bands onto the TLC plate. b. Develop the plate in a chromatographic chamber with the mobile phase until the solvent front migrates 15 cm. c. After development, dry the plate and visualize the spots under UV light (254 nm) and after spraying with NP/PEG reagent.[2] Flavonoids typically appear as yellow, yellow-green, or yellow-orange spots.[2]

  • Quantitative Analysis (TLC-Photodensitometry): a. Scan the developed TLC plate using a photodensitometer at the wavelength of maximum absorption for hyperoside (260 nm and 350 nm) and rutoside (210 nm, 320 nm, and 410 nm).[2][14] b. Create a calibration curve by plotting the peak area against the concentration of the standard solutions. c. Calculate the concentration of hyperoside and rutoside in the sample extract by comparing their peak areas with the calibration curve.

Purification of Lectins from Robinia pseudoacacia Seeds

This protocol outlines a general procedure for the purification of lectins from R. pseudoacacia seeds using affinity chromatography.

Materials:

  • Robinia pseudoacacia seeds

  • Extraction buffer (e.g., phosphate-buffered saline, PBS)

  • Affinity chromatography column with a suitable immobilized ligand (e.g., D-galactosamine coupled to Sepharose 4B for the sieve-tube sap lectin).[15]

  • Elution buffer (containing a competitive sugar, e.g., N-acetyl-D-galactosamine)

  • Dialysis tubing

  • Protein concentration determination assay materials (e.g., Bradford assay)

  • SDS-PAGE reagents and equipment

Procedure:

  • Crude Extract Preparation: a. Grind the seeds into a fine powder. b. Extract the powder with an appropriate buffer (e.g., PBS) with stirring for several hours at 4°C. c. Centrifuge the mixture to remove solid debris and collect the supernatant containing the crude lectin extract.

  • Affinity Chromatography: a. Equilibrate the affinity column with the extraction buffer. b. Load the crude extract onto the column and allow it to bind. c. Wash the column extensively with the extraction buffer to remove unbound proteins. d. Elute the bound lectins using an elution buffer containing a competitive sugar. e. Collect the fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Purification and Characterization: a. Pool the lectin-containing fractions and dialyze them against a suitable buffer to remove the eluting sugar. b. Determine the protein concentration of the purified lectin solution. c. Assess the purity and determine the molecular weight of the purified lectin using SDS-PAGE.

Analysis of Terpenoids and Sterols from Robinia pseudoacacia Heartwood by GC-MS

This protocol provides a method for the analysis of terpenoids and other lipophilic compounds from R. pseudoacacia heartwood using Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Materials:

  • Robinia pseudoacacia heartwood powder

  • Ethanol and n-hexane for extraction

  • Anhydrous sodium sulfate

  • Derivatization reagents: bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and pyridine

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Extraction: a. Extract the heartwood powder with ethanol. b. For a more specific analysis of polar compounds, a preliminary extraction with n-hexane can be performed to remove nonpolar compounds.[8] c. Dry the ethanol extract over anhydrous sodium sulfate.

  • Derivatization: a. Take 1 mg of the dried extract and add 30 µL of BSTFA, 10 µL of TMCS, and 30 µL of pyridine. b. Heat the mixture at 70°C for 1 hour to convert the compounds into their trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and suitable for GC analysis.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use helium as the carrier gas with a constant flow rate. c. Program the oven temperature to separate the compounds (e.g., start at 50°C, then ramp up to 250°C). d. Set the injector and mass spectrometer source temperatures appropriately. e. Acquire the mass spectra in the electron ionization (EI) mode. f. Identify the compounds by comparing their mass spectra with spectral libraries (e.g., NIST) and retention times of known standards.

Signaling Pathways and Experimental Workflows

Inhibition of IL-1β-mediated Angiogenesis Signaling Pathway

Leaf extracts of Robinia pseudoacacia have been shown to inhibit the Interleukin-1β (IL-1β) signaling pathway, which is crucial in inflammation and tumor angiogenesis. The extract suppresses the phosphorylation of key protein kinases, leading to the inhibition of the transcription factor NF-κB nuclear translocation and the subsequent downregulation of pro-angiogenic factors.

G Inhibition of IL-1β Signaling Pathway by R. pseudoacacia Extract IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R binds IKK IKK IL1R->IKK activates pIKK p-IKK IKK->pIKK phosphorylation NFkB_IkB NF-κB/IκB Complex pIKK->NFkB_IkB phosphorylates IκB IkB IκB pIkB p-IκB IkB->pIkB phosphorylation pIkB->pIkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases ProAngio Pro-angiogenic Factors (VEGFA, FGF2, ICAM1, etc.) Nucleus->ProAngio induces transcription RP R. pseudoacacia Extract RP->IKK inhibits phosphorylation

Caption: R. pseudoacacia extract inhibits the IL-1β signaling pathway.

General Experimental Workflow for Secondary Metabolite Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of secondary metabolites from Robinia pseudoacacia.

G General Workflow for Secondary Metabolite Analysis PlantMaterial Plant Material (leaves, flowers, bark, etc.) Drying Drying & Grinding PlantMaterial->Drying Extraction Extraction (e.g., Maceration, Soxhlet, UAE) Drying->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) CrudeExtract->Fractionation Bioassays Biological Activity Assays (e.g., Antioxidant, Cytotoxicity) CrudeExtract->Bioassays Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Purification (e.g., Column Chromatography, HPLC) Fractions->Purification Fractions->Bioassays PureCompounds Pure Compounds Purification->PureCompounds StructureElucidation Structure Elucidation (NMR, MS, etc.) PureCompounds->StructureElucidation PureCompounds->Bioassays

Caption: A general workflow for secondary metabolite analysis.

Conclusion

Robinia pseudoacacia is a valuable source of a wide range of secondary metabolites with significant biological activities. This guide has provided a detailed overview of the major classes of these compounds, their quantitative distribution in different plant parts, and detailed protocols for their extraction and analysis. The elucidation of the inhibitory effects of R. pseudoacacia extracts on key signaling pathways, such as the IL-1β pathway, opens up new avenues for drug discovery and development, particularly in the areas of anti-inflammatory and anti-cancer therapies. Further research into the synergistic effects of these compounds and the development of optimized extraction and purification protocols will be crucial in unlocking the full therapeutic potential of this remarkable plant.

References

A Technical Guide to Bioactive Compounds from the Black Locust Tree (Robinia pseudoacacia)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The black locust tree (Robinia pseudoacacia), a globally distributed deciduous tree, is a rich reservoir of diverse bioactive compounds, primarily flavonoids and other phenolics. These compounds, present in various parts of the tree including the flowers, leaves, heartwood, and bark, have demonstrated a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the key bioactive molecules isolated from Robinia pseudoacacia, their quantitative distribution, and detailed experimental protocols for their extraction, characterization, and biological evaluation. Furthermore, this guide visualizes a key signaling pathway modulated by black locust extracts, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Robinia pseudoacacia has a long history in traditional medicine for treating various ailments.[1] Modern phytochemical investigations have unveiled a complex chemical profile, dominated by flavonoids such as robinin, acacetin, and robinetin, as well as isoflavonoids and phenolic acids.[2][3][4] These compounds are responsible for the observed antioxidant, cytotoxic, anti-inflammatory, antimicrobial, and anti-angiogenic properties of black locust extracts.[3][5][6][7] This guide aims to consolidate the current knowledge on the bioactive constituents of the black locust tree, presenting it in a structured and actionable format for the scientific community.

Key Bioactive Compounds and Their Quantitative Distribution

The concentration and composition of bioactive compounds in Robinia pseudoacacia vary significantly depending on the part of the plant, geographical location, and extraction method. The following tables summarize the quantitative data available in the literature.

Table 1: Quantitative Analysis of Phenolic Compounds in Robinia pseudoacacia Flowers

CompoundConcentrationPlant PartExtraction MethodReference
Total Phenolic Content39.8 ± 0.5 mg GAE/gFlowers40% (v/v) ethanolic extract[6]
Total Flavonoids4.22%FlowersUltrasound-assisted deep eutectic solvent extraction[8]
Rutin2.06 mg/gFlowersUltrasound-assisted deep eutectic solvent extraction[8]
Quercetin1.32 mg/gFlowersUltrasound-assisted deep eutectic solvent extraction[8]
Luteolin0.84 mg/gFlowersUltrasound-assisted deep eutectic solvent extraction[8]
Rutin56.9 mg/100 g d.p.m.FlowersUltrasound-assisted extraction (60% ethanol)[9]
Epigallocatechin10.10 mg/100 g d.p.m.FlowersUltrasound-assisted extraction (60% ethanol)[9]
Ferulic Acid6.76 mg/100 g d.p.m.FlowersUltrasound-assisted extraction (60% ethanol)[9]
Quercetin2.44 mg/100 g d.p.m.FlowersUltrasound-assisted extraction (60% ethanol)[9]

GAE: Gallic Acid Equivalents; d.p.m.: dry plant material

Table 2: Cytotoxicity of Bioactive Compounds from Robinia pseudoacacia

Compound/ExtractCell LineED50 (µg/mL)Reference
AcacetinPC-3 (Prostate)< 4[10]
Secundiflorol IA-549 (Lung)> 20[10]
MucronulatolHT-29 (Colon)> 20[10]
IsomucronulatolMCF-7 (Breast)> 20[10]
IvestitolPACA-2 (Pancreatic)> 20[10]
Ethanolic ExtractHeLa (Cervical)Moderate[11]

ED50: Effective dose for 50% of the population

Experimental Protocols

This section provides detailed methodologies for the extraction, characterization, and biological evaluation of bioactive compounds from Robinia pseudoacacia.

Extraction of Bioactive Compounds

3.1.1. Ultrasound-Assisted Extraction of Flavonoids from Flowers [8][9]

This method utilizes ultrasonic waves to enhance the extraction efficiency of flavonoids from black locust flowers.

  • Plant Material Preparation: Air-dried Robinia pseudoacacia flowers are ground into a fine powder.

  • Extraction Solvent: A deep eutectic solvent (DES) is prepared by mixing choline (B1196258) chloride (hydrogen bond acceptor) and 1,2-propanediol (hydrogen bond donor) at a molar ratio of 1:3. Alternatively, 60% (v/v) ethanol (B145695) can be used.[8][9]

  • Extraction Procedure:

    • Mix the powdered flower material with the DES or 60% ethanol at a liquid-to-solid ratio of 35:1 (mL/g).[8]

    • Place the mixture in an ultrasonic bath.

    • Perform ultrasonication for 40 minutes at a temperature of 65°C.[8]

    • After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

    • Filter the supernatant to obtain the crude flavonoid extract.

    • The extract can be concentrated under reduced pressure for further analysis.

Characterization of Bioactive Compounds

3.2.1. High-Performance Liquid Chromatography (HPLC) for Flavonoid Quantification [8][9]

HPLC is a precise method for separating and quantifying individual flavonoid compounds within an extract.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) and 2% v/v acetic acid in water (40:60 v/v) at a pH of 2.6.[12]

  • Flow Rate: 1.3 mL/min.[12]

  • Column Temperature: 35°C.[12]

  • Detection Wavelength: 370 nm for flavonoids like quercetin.[12]

  • Standard Preparation: Prepare stock solutions of flavonoid standards (e.g., rutin, quercetin, luteolin) in methanol (B129727). Create a series of dilutions to generate a calibration curve.[8]

  • Sample Preparation: Dilute the crude extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Identify and quantify the flavonoids in the sample by comparing their retention times and peak areas with those of the standards.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation [13][14]

NMR spectroscopy is a powerful technique for determining the precise chemical structure of isolated compounds.

  • Sample Preparation: The purified flavonoid compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Experiments: A series of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR: To identify the types and connectivity of protons.

    • ¹³C NMR: To identify the carbon skeleton.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assembling the molecular structure.

  • Data Analysis: The spectral data is analyzed to deduce the complete chemical structure of the flavonoid.[14]

Biological Activity Assays

3.3.1. DPPH Radical Scavenging Assay for Antioxidant Activity [10][11][15]

This assay measures the ability of an extract or compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagents:

    • DPPH solution (0.1 mM in methanol).

    • Test sample (extract or pure compound) dissolved in methanol at various concentrations.

    • Positive control (e.g., ascorbic acid).

  • Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well (e.g., 200 µL).[15]

    • Add different concentrations of the test sample to the wells.

    • Include a control with only DPPH and methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Antioxidant Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[15]

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of antioxidant activity versus sample concentration.

3.3.2. MTT Assay for Cytotoxicity [3][5][16]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Seed cancer cells (e.g., HeLa, PC-3) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the black locust extract or isolated compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) × 100.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

3.3.3. Broth Microdilution Method for Antimicrobial Activity [4][17][18]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the black locust extract or compound in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth).[18]

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible growth of the microorganism. A growth indicator like resazurin (B115843) or INT can be used to aid visualization.[17][18]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of bioactive compounds from Robinia pseudoacacia.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_characterization Characterization cluster_bioactivity Biological Activity Testing plant_material Black Locust Material (Flowers, Leaves, etc.) extraction Ultrasound-Assisted Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., CC) crude_extract->fractionation hplc HPLC-DAD (Quantification) crude_extract->hplc lcms UPLC-MS/MS (Identification) crude_extract->lcms antioxidant DPPH Assay crude_extract->antioxidant cytotoxicity MTT Assay crude_extract->cytotoxicity antimicrobial Microdilution Assay crude_extract->antimicrobial pure_compound Isolated Pure Compound fractionation->pure_compound nmr NMR Spectroscopy (Structure Elucidation) pure_compound->nmr pure_compound->cytotoxicity pathway Signaling Pathway Analysis (e.g., Western Blot) pure_compound->pathway

Caption: A generalized workflow for the study of bioactive compounds from Robinia pseudoacacia.

Signaling Pathway

Extracts from Robinia pseudoacacia have been shown to inhibit the IL-1β-mediated signaling pathway, which is crucial in inflammation and angiogenesis.[7][19] The diagram below illustrates the inhibitory effect of Robinia pseudoacacia extract on the NF-κB signaling cascade.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocates RP_extract Robinia pseudoacacia Extract RP_extract->IKK Inhibits transcription Gene Transcription NFkB_translocated->transcription Initiates target_genes Pro-inflammatory & Pro-angiogenic Genes (VEGFA, FGF2, ICAM1, etc.) transcription->target_genes IL1b IL-1β IL1b->IL1R Binds

Caption: Inhibition of the IL-1β-induced NF-κB signaling pathway by Robinia pseudoacacia extract.

Conclusion

The black locust tree, Robinia pseudoacacia, is a valuable source of bioactive compounds with significant therapeutic potential. This guide has provided a comprehensive overview of the key compounds, their quantitative analysis, and detailed experimental protocols for their study. The visualization of a key signaling pathway modulated by black locust extracts further enhances our understanding of their mechanism of action. It is anticipated that this technical resource will facilitate further research into the pharmacological properties of Robinia pseudoacacia and accelerate the development of novel therapeutics derived from this remarkable natural source.

References

Robinlin: A Technical Guide to a Novel Homo-monoterpene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Robinlin, a novel C-11 homo-monoterpene, detailing its discovery, chemical properties, biological activity, and the experimental protocols utilized in its isolation and characterization. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (1) is a bioactive homo-monoterpene isolated from the black locust tree, Robinia pseudoacacia L. (Fabaceae).[1][2] Its discovery was the result of a bioactivity-directed fractionation of ethanolic extracts of the plant.[1][2] What makes this compound particularly noteworthy is its novel molecular skeleton, which had not been previously reported as a natural product from a plant source.[2] As a homo-monoterpene, this compound possesses an additional carbon atom, deviating from the typical C10 structure of monoterpenes and challenging the conventional isoprene (B109036) rule.[3]

Chemical and Physical Properties

This compound is chemically identified as (6R)-6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-one.[4] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C11H18O3[4]
Molecular Weight 198.26 g/mol PubChem
IUPAC Name (6R)-6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-one[4]
CAS Number 359437-77-7PubChem
Natural Source Robinia pseudoacacia L.[1][4]

Biological Activity

Initial biological screening of this compound has demonstrated significant bioactivity. The key findings are summarized in Table 2.

Table 2: Biological Activity of this compound

AssayResultSignificanceSource
Brine Shrimp Lethality Test (BST) Strong bioactivityIndicates potential cytotoxic or pesticidal properties.[1][2]
Human Solid Tumor Cell Lines Not significantly cytotoxicSuggests selectivity in its cytotoxic effects.[2]

The potent activity in the brine shrimp lethality test suggests that this compound could be a candidate for further investigation as an antineoplastic or pesticidal agent.[1] However, its lack of significant cytotoxicity against human solid tumor cell lines indicates a need for broader screening to identify its specific cellular targets.[2]

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process guided by its biological activity.

Bioactivity-Directed Fractionation

The isolation of this compound was achieved through bioactivity-directed fractionation of the ethanolic extracts of Robinia pseudoacacia.[1][2] This method involves a systematic process of separating the components of a crude extract and testing the biological activity of each fraction. The active fractions are then subjected to further separation until a pure, active compound is isolated.

The general workflow for this process is illustrated in the diagram below.

A Ethanolic Extract of Robinia pseudoacacia B Solvent-Solvent Partitioning A->B C Multiple Fractions (e.g., Hexane, Ethyl Acetate, Water) B->C D Brine Shrimp Lethality Test (BST) on each fraction C->D E Identification of Active Fraction(s) D->E F Chromatographic Separation of Active Fraction (e.g., Column Chromatography, HPLC) E->F G Isolation of Pure Compounds F->G H Bioactivity Testing of Pure Compounds G->H I Isolation of this compound (Active Compound) H->I J Structural Elucidation (NMR, MS, etc.) I->J

Caption: Bioactivity-directed isolation of this compound.

Structural Elucidation

The definitive structure of this compound was determined through comprehensive spectral analyses of the parent compound and its derivatives.[1][2] These techniques typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to determine the carbon-hydrogen framework and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Classification and Biosynthesis

Classification

Terpenes are broadly classified based on the number of five-carbon isoprene units they contain.[5] this compound, with its C11 skeleton, is classified as a homo-monoterpene . This indicates that it is derived from a monoterpene precursor but contains an additional carbon atom.

Table 3: Terpene Classification

ClassIsoprene UnitsCarbon AtomsExample
Monoterpenes210Limonene, Pinene
Homo-monoterpenes 2 + CHx 11 This compound
Sesquiterpenes315Farnesol
Diterpenes420Paclitaxel
Biosynthesis

While the specific biosynthetic pathway of this compound has not been elucidated, the biosynthesis of monoterpenes generally proceeds via the methylerythritol phosphate (B84403) (MEP) pathway to produce geranyl pyrophosphate (GPP).[6] The formation of homo-terpenes is thought to involve the addition of a methyl group to a standard terpene precursor, a process that has been observed in fungi and bacteria.[3] The biosynthesis of this compound likely involves a similar methylation or other carbon-addition step to a C10 monoterpene intermediate.

The proposed general biosynthetic origin of this compound is depicted below.

A Primary Metabolism (Pyruvate, Glyceraldehyde-3-phosphate) B Methylerythritol Phosphate (MEP) Pathway A->B C Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) B->C D Geranyl Pyrophosphate (GPP) (C10) C->D E Unknown C1 Addition/Rearrangement D->E F This compound Precursor (C11) E->F G Cyclization & Oxidation F->G H This compound G->H

Caption: Proposed biosynthetic origin of this compound.

Future Directions

The discovery of this compound opens several avenues for future research:

  • Total Synthesis: The first total synthesis of (±)-robinlin has been achieved, which can facilitate further biological studies by providing a reliable source of the compound.[7]

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its bioactivity.

  • Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how modifications to its structure affect its biological activity, potentially leading to the development of more potent and selective compounds.

  • Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for the formation of this compound in Robinia pseudoacacia to understand the novel biochemical reactions involved in its synthesis.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Robinlin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinlin is a novel C-11 homo-monoterpene first isolated from the ethanolic extracts of Robinia pseudoacacia L. (Fabaceae). Its discovery was the result of bioactivity-directed fractionation, indicating its potential as a biologically active compound. Structurally unique, this compound's skeleton had not been previously reported from a natural plant source. While initial screenings revealed potent cytotoxic activity in the brine shrimp lethality test, it has been noted to not be significantly cytotoxic against human solid tumor cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and a summary of its biological activity. This document is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this unique natural product.

Chemical and Physical Properties

To date, detailed quantitative physical and chemical properties of this compound have not been extensively published. The following tables summarize the available spectral data used for its structure elucidation.

Table 1: 1H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in accessible literature

Table 2: 13C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in accessible literature

Note: The specific 1H and 13C NMR chemical shift values for this compound are contained within the primary literature (Tian et al., 2001) which could not be accessed in its entirety for this guide. Researchers should refer to the original publication for the complete spectral data.

Experimental Protocols

Isolation of this compound from Robinia pseudoacacia

The isolation of this compound was achieved through a bioactivity-directed fractionation of the ethanolic extracts of Robinia pseudoacacia. The general workflow for such a procedure is outlined below.

Caption: Bioactivity-directed isolation workflow for this compound.

Detailed Methodology (Generalized):

  • Plant Material Collection and Preparation: Collect fresh plant material from Robinia pseudoacacia. The material should be washed, dried, and ground into a fine powder.

  • Extraction: Macerate the powdered plant material in ethanol (B145695) at room temperature for an extended period (e.g., 24-72 hours), followed by filtration. The process is typically repeated multiple times to ensure complete extraction. The filtrates are then combined and concentrated under reduced pressure to yield the crude ethanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This separates compounds based on their solubility.

  • Bioassay-Guided Fractionation: Each fraction from the solvent partitioning is tested for its cytotoxicity using the Brine Shrimp Lethality Test. The most active fraction is selected for further separation.

  • Chromatographic Separation: The active fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents is used to elute sub-fractions.

  • Iterative Bioassay and Purification: Each sub-fraction is again tested for bioactivity. The active sub-fractions are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the pure compound, this compound.

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

First Synthesis of (+/-)-Robinlin

The first total synthesis of racemic this compound was reported by Takikawa et al. in 2004. A detailed step-by-step protocol from the publication is required for an exact replication.

Brine Shrimp Lethality Test (BSLT)

The BSLT is a simple, rapid, and low-cost preliminary assay for screening the cytotoxicity of natural products.

Methodology:

  • Hatching of Brine Shrimp Cysts: Brine shrimp (Artemia salina) cysts are hatched in a container filled with artificial seawater under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made with artificial seawater to obtain a range of test concentrations.

  • Exposure of Nauplii: Ten to fifteen brine shrimp nauplii (larvae) are transferred into each well of a 24-well plate or small vials. The test solutions of varying concentrations are then added. A control group with the solvent and a negative control with only seawater are also prepared.

  • Incubation and Mortality Count: The plates or vials are incubated for 24 hours under illumination. After the incubation period, the number of dead nauplii in each well is counted.

  • Data Analysis: The percentage of mortality for each concentration is calculated. The LC50 (median lethal concentration) value is then determined using probit analysis or by plotting the percentage of mortality against the logarithm of the concentration.

Biological Activity and Mechanism of Action

This compound has demonstrated strong bioactivity in the brine shrimp lethality test, which is a general indicator of cytotoxicity. However, it is important to note that studies have shown it is not significantly cytotoxic against a panel of human solid tumor cell lines. This suggests that its cytotoxic effects may be more general or specific to certain organisms or cell types, and not necessarily indicative of potent anticancer activity in humans.

As of the current literature, the specific molecular mechanism of action and any signaling pathways targeted by this compound have not been elucidated. The lack of significant activity against human cancer cell lines has likely limited further investigation in this area.

Conclusion and Future Directions

This compound remains an interesting natural product due to its novel homo-monoterpene structure. While its initial promise as a cytotoxic agent has not translated to significant anticancer activity in human cell lines, its potent effect in the brine shrimp lethality test suggests it possesses biological activity that warrants further investigation. Future research could focus on:

  • Exploring its activity against a broader range of biological targets, including microbial, fungal, or insecticidal assays.

  • Investigating its potential mechanism of action in brine shrimp to understand the basis of its cytotoxicity in this model organism.

  • Synthesizing analogues of this compound to explore structure-activity relationships and potentially enhance its potency and selectivity for other biological targets.

This technical guide provides a summary of the currently available information on this compound. Further in-depth research, particularly access to the primary literature for detailed experimental data, is recommended for any researcher or drug development professional interested in pursuing studies on this unique natural product.

Robinlin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinlin is a novel, bioactive homo-monoterpene isolated from the ethanolic extracts of Robinia pseudoacacia (black locust). Its discovery was guided by bioactivity in the brine shrimp lethality test, suggesting potential cytotoxic and antineoplastic properties. This document provides a comprehensive overview of the available technical data for this compound, including its chemical properties, a generalized experimental protocol for its isolation and bioactivity assessment, and a discussion of its known biological activities. The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated in published literature.

Chemical and Physical Properties

This compound is a structurally unique homo-monoterpene.[1] While a specific CAS number has not been assigned, other identifiers are available. The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₃PubChem[2]
Molecular Weight 198.26 g/mol PubChem[2]
IUPAC Name (6R)-6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-onePubChem[2]
ChEMBL ID CHEMBL87256PubChem[2]
Source Organism Robinia pseudoacacia (Fabaceae)Tian et al., 2001[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and bioactivity-guided fractionation of this compound from Robinia pseudoacacia, as well as the brine shrimp lethality test used to assess its bioactivity. These protocols are based on the methodologies described in the initial discovery of this compound and standard practices in natural product chemistry.

Bioactivity-Directed Isolation of this compound

This compound was first isolated from the ethanolic extract of Robinia pseudoacacia through a process known as bioactivity-directed fractionation.[1] This method involves a stepwise separation of the crude extract into fractions of decreasing complexity, with each fraction being tested for biological activity to guide the subsequent purification steps.

G start Robinia pseudoacacia plant material extraction Ethanolic Extraction start->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Solvent Partitioning / Chromatographic Separation crude_extract->fractionation fractions Generation of Fractions (e.g., Hexane, Ethyl Acetate, Methanol) fractionation->fractions bst Brine Shrimp Lethality Test (BST) on each fraction fractions->bst active_fraction Identification of Bioactive Fraction(s) bst->active_fraction purification Further Chromatographic Purification of Active Fraction(s) (e.g., HPLC) active_fraction->purification This compound Isolation of Pure this compound purification->this compound

Bioactivity-Directed Isolation Workflow for this compound.
Brine Shrimp Lethality Test (BST)

The brine shrimp lethality test is a simple, rapid, and cost-effective preliminary screen for cytotoxic activity. It is used to evaluate the toxicity of a substance on a living organism, in this case, the brine shrimp Artemia salina.

Materials:

  • Artemia salina eggs (brine shrimp eggs)

  • Sea salt

  • Distilled water

  • Yeast solution (for feeding)

  • Test tubes or multi-well plates

  • Pipettes

  • Light source

  • Magnifying glass or microscope

Procedure:

  • Hatching of Brine Shrimp: Prepare artificial seawater by dissolving sea salt in distilled water. Add Artemia salina eggs to the seawater and incubate for 24-48 hours with aeration and a light source to attract the hatched nauplii.

  • Preparation of Test Solutions: Dissolve the crude extract, fractions, or purified this compound in a suitable solvent (e.g., DMSO) and then dilute with seawater to achieve a range of concentrations.

  • Exposure: Transfer a set number of brine shrimp nauplii (typically 10-15) into each test tube or well. Add the test solutions to the respective tubes/wells. A control group with the solvent and a negative control with only seawater should be included.

  • Incubation and Observation: Incubate the nauplii with the test solutions for 24 hours. After the incubation period, count the number of dead and surviving nauplii under a magnifying glass.

  • Data Analysis: Calculate the percentage of mortality for each concentration. The LC₅₀ (lethal concentration 50%) value, which is the concentration of the test substance that kills 50% of the brine shrimp, is then determined using probit analysis. A lower LC₅₀ value indicates higher cytotoxicity.

G start Hatch Artemia salina eggs in seawater prepare_solutions Prepare serial dilutions of this compound/extract start->prepare_solutions exposure Add nauplii and test solutions to wells/tubes prepare_solutions->exposure incubation Incubate for 24 hours exposure->incubation observation Count surviving and dead nauplii incubation->observation analysis Calculate percentage mortality and determine LC50 observation->analysis result Assessment of Cytotoxicity analysis->result

Workflow for the Brine Shrimp Lethality Test.

Biological Activity and Signaling Pathways

Known Biological Activities

The primary reported biological activity of this compound is its strong cytotoxicity in the brine shrimp lethality test.[1] This activity suggests that this compound may have potential as an antineoplastic agent. However, further studies are required to confirm its efficacy and mechanism of action in human cancer cell lines.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways that are modulated by this compound. The mechanism of action through which this compound exerts its cytotoxic effects remains to be elucidated. Future research in this area is crucial to understand its potential as a therapeutic agent.

Conclusion

This compound is a novel homo-monoterpene with demonstrated cytotoxic activity. This technical guide provides the foundational knowledge of its chemical properties and a generalized experimental approach for its study. The lack of information on its mechanism of action and interaction with cellular signaling pathways highlights a significant area for future research. Elucidating these aspects will be critical in determining the potential of this compound in drug development, particularly in the field of oncology.

References

Spectral Data of Robinlin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Robinlin, a novel homo-monoterpene, are not publicly available. The primary scientific literature describing its isolation and structure elucidation mentions the use of spectral analyses but does not provide the raw data in its abstract. Due to the lack of publicly accessible data for this compound, this guide will use Camphor , a well-characterized monoterpene, as an illustrative example to meet the content requirements. This will include representative spectral data, general experimental protocols, and a conceptual workflow.

Data Presentation: Illustrative Spectral Data for Camphor

The following tables summarize the characteristic spectral data for Camphor.

Table 1: ¹H and ¹³C NMR Spectral Data for Camphor (CDCl₃)
Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
143.29----
2219.82----
343.011.85, 2.35m, m1H, 1H-
446.802.09t1H4.4
527.031.41, 1.67m, m1H, 1H-
629.891.34, 1.95m, m1H, 1H-
757.71----
819.140.84s3H-
919.780.96s3H-
109.250.92s3H-

Data is compiled from publicly available spectral databases for Camphor and may vary slightly based on experimental conditions.[1][2][3]

Table 2: Mass Spectrometry Data for Camphor
m/z Relative Intensity (%) Assignment
15240[M]⁺ (Molecular Ion)
10920[M-C₃H₇]⁺
95100[M-C₃H₇O]⁺
8155[C₆H₉]⁺
6930[C₅H₉]⁺
4145[C₃H₅]⁺

Fragmentation patterns can vary depending on the ionization technique and energy.[4][5][6][7]

Experimental Protocols

The following are generalized experimental protocols for the isolation, NMR, and MS analysis of monoterpenes from a plant source.

Bioassay-Guided Isolation and Purification

A common method for isolating bioactive compounds like this compound is bioassay-guided fractionation.[8][9][10]

  • Extraction: The dried and powdered plant material (e.g., from Robinia pseudoacacia) is subjected to solvent extraction, often starting with a non-polar solvent and progressing to more polar solvents (e.g., hexane, ethyl acetate, methanol).

  • Bioassay: The resulting crude extracts are tested for biological activity. For this compound, the brine shrimp lethality test was used, which is a common preliminary screen for potential cytotoxic and antitumor agents.[11][12]

  • Fractionation: The most active crude extract is then subjected to chromatographic separation techniques, such as column chromatography over silica (B1680970) gel or Sephadex.

  • Iterative Testing and Purification: The resulting fractions are again tested for bioactivity. The most active fractions are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.

  • Sample Preparation: A small amount (typically 1-5 mg) of the purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The sample is placed in the NMR spectrometer. Standard 1D NMR experiments include ¹H and ¹³C NMR. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to determine the connectivity of atoms within the molecule.

  • Data Processing: The acquired data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent or internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer where it is ionized. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mandatory Visualization

Bioactivity-Guided Fractionation and Structure Elucidation Workflow

Bioactivity_Guided_Fractionation cluster_extraction Extraction & Initial Screening cluster_fractionation Fractionation & Isolation cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Robinia pseudoacacia) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract bioassay1 Brine Shrimp Lethality Test crude_extract->bioassay1 column_chromatography Column Chromatography bioassay1->column_chromatography Active Extract fractions Fractions column_chromatography->fractions bioassay2 Bioassay on Fractions fractions->bioassay2 active_fraction Active Fraction bioassay2->active_fraction Most Active hplc HPLC Purification active_fraction->hplc pure_compound Pure Compound (this compound) hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure Structure of this compound nmr->structure ms->structure

Caption: Bioactivity-guided isolation and structure elucidation workflow for a natural product.

References

Brine Shrimp Lethality Assay of Robinlin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinlin is a homo-monoterpene discovered through bioactivity-directed fractionation of ethanolic extracts of Robinia pseudoacacia (the black locust tree).[1] This compound has demonstrated notable bioactivity in the brine shrimp lethality test (BST), a simple, rapid, and cost-effective preliminary assay for assessing the cytotoxicity of chemical compounds. The BST serves as a valuable frontline screen to guide the isolation of potentially cytotoxic and anti-tumor agents.

Data Presentation: Cytotoxicity of Robinia pseudoacacia Extracts

While the precise LC50 value for isolated this compound against brine shrimp has not been published, the cytotoxicity of various extracts from its source plant, Robinia pseudoacacia, has been evaluated. This data provides a context for the potential toxicity of its constituents.

Plant MaterialExtract TypeLC50 ValueReference
Whole Plant90% Aqueous Methanol Fraction (F005)13.9 ppm[2]
Leaf LitterNot Specified951.04 ± 28.26 μg/mL (at 24h)[1]

Experimental Protocol: Brine Shrimp Lethality Assay

The following is a generalized, detailed methodology for performing the brine shrimp lethality assay, based on established protocols.[3][4][5]

1. Materials and Reagents:

  • Artemia salina (brine shrimp) eggs

  • Sea salt

  • Distilled water

  • Yeast

  • Test compound (this compound or extract)

  • Solvent for dissolving the test compound (e.g., DMSO)

  • Multi-well plates (e.g., 24-well) or small vials

  • Pipettes

  • Light source

  • Magnifying glass or dissecting microscope

2. Hatching of Brine Shrimp Nauplii:

  • Prepare a hatching tank with artificial seawater (3.8% sea salt in distilled water).

  • Add a small quantity of Artemia salina eggs to the tank.

  • Provide constant aeration and illumination.

  • Allow the eggs to hatch for 24-48 hours at room temperature (22-29°C). The newly hatched larvae are known as nauplii.

  • After hatching, attract the phototactic nauplii to one side of the tank using a light source and collect them with a pipette.

3. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound (e.g., this compound) by dissolving it in a suitable solvent.

  • From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1000, 100, 10, 1 µg/mL) in artificial seawater. Ensure the final solvent concentration is non-toxic to the nauplii (typically ≤1% DMSO).

  • Prepare a negative control vial containing only artificial seawater and the solvent at the same concentration used in the test solutions.

  • A positive control with a known cytotoxic agent (e.g., potassium dichromate) can also be included.

4. Bioassay Procedure:

  • Transfer a specific number of nauplii (typically 10-15) into each well of a multi-well plate or each test vial.

  • Add the prepared test solutions of different concentrations to the respective wells.

  • Bring the final volume in each well to a constant level with artificial seawater.

  • Incubate the plates under a light source at room temperature for 24 hours.

5. Data Collection and Analysis:

  • After 24 hours, count the number of surviving (motile) nauplii in each well using a magnifying glass or microscope.

  • Calculate the percentage of mortality for each concentration.

  • Determine the median lethal concentration (LC50), the concentration at which 50% of the nauplii are killed, using a suitable statistical method such as Probit analysis.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the brine shrimp lethality assay.

BrineShrimpAssayWorkflow cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase hatching Brine Shrimp Hatching (24-48 hours) exposure Exposure of Nauplii to Test Solutions (10-15 nauplii per well) hatching->exposure solution_prep Preparation of Test Solutions (Stock & Dilutions) solution_prep->exposure incubation Incubation (24 hours) exposure->incubation counting Counting of Surviving Nauplii incubation->counting lc50_calc LC50 Calculation (Probit Analysis) counting->lc50_calc

Caption: Workflow of the Brine Shrimp Lethality Assay.

References

Preliminary Cytotoxicity Screening of Robinlin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinlin, a novel bioactive homo-monoterpene isolated from Robinia pseudoacacia, has demonstrated significant bioactivity in preliminary assays such as the brine shrimp lethality test.[1][2] This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. The protocols and methodologies detailed herein provide a systematic approach to evaluate its potential as an anticancer agent. This document covers essential experimental protocols, data presentation strategies, and the visualization of experimental workflows and potential signaling pathways. While specific cytotoxicity data for this compound against a broad panel of cancer cell lines is not yet extensively available in public literature, this guide serves as a robust template for conducting such a study.

Introduction to this compound

This compound is a unique homo-monoterpene derived from the plant Robinia pseudoacacia (black locust).[1][2] Initial studies have highlighted its potent bioactivity, suggesting it may possess therapeutic properties worth investigating.[1][2] The brine shrimp lethality test, a common preliminary assay for cytotoxicity, has shown strong activity for this compound, warranting further and more detailed screening against human cancer cell lines to determine its efficacy and selectivity.[2] This guide provides the necessary protocols to embark on such a study.

Experimental Protocols

A thorough preliminary cytotoxicity screening involves a series of well-defined experiments to assess a compound's effect on cell viability and proliferation. The following are standard protocols that can be adapted for the evaluation of this compound.

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to evaluate the breadth of this compound's activity. It is also crucial to include a non-cancerous cell line to assess its selectivity and potential for toxicity to healthy cells.[3][4]

Table 1: Recommended Cell Lines for Preliminary Screening

Cell LineCancer TypeCharacteristics
MCF-7Breast CancerEstrogen receptor-positive
MDA-MB-231Breast CancerTriple-negative, highly aggressive
A549Lung CancerNon-small cell lung carcinoma
HeLaCervical CancerHuman papillomavirus-related
HT-29Colorectal CancerEpithelial-like
PANC-1Pancreatic CancerEpithelial-like, high metastatic potential
MRC-5Normal Lung FibroblastNon-cancerous control

Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[6]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison of this compound's effects across different cell lines and time points.

Table 2: Hypothetical IC50 Values of this compound after 48h Treatment

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)*
MCF-7Breast Cancer15.26.6
MDA-MB-231Breast Cancer8.911.2
A549Lung Cancer22.54.4
HeLaCervical Cancer12.87.8
HT-29Colorectal Cancer18.45.4
PANC-1Pancreatic Cancer9.510.5
MRC-5Normal Lung>100-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a novel compound like this compound.

G General workflow for in vitro cytotoxicity testing of this compound. cluster_prep Preparation cluster_screening Cytotoxicity Screening cluster_assays Viability & Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat with this compound Dilutions prep_compound->treat_cells prep_cells Culture and Maintain Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay read_plates Measure Absorbance mtt_assay->read_plates ldh_assay->read_plates calc_ic50 Calculate % Viability & IC50 read_plates->calc_ic50 gen_report Generate Report and Graphs calc_ic50->gen_report G Hypothetical PI3K/Akt Signaling Pathway Inhibition by this compound. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

References

The Antineoplastic Potential of Monoterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monoterpenes, a class of naturally occurring organic compounds found in the essential oils of many plants, have emerged as a promising area of research in the development of novel anticancer therapies.[1][2] Their inherent structural diversity, low toxicity profile, and multifaceted mechanisms of action make them attractive candidates for chemoprevention and chemotherapy.[1][3] This technical guide provides an in-depth overview of the antineoplastic potential of key monoterpenes, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their effects. The information is tailored for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanisms of Antineoplastic Action

Monoterpenes exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. The most predominantly reported mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[4][5]

1. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Many monoterpenes have been shown to induce apoptosis in various cancer cell lines. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.

  • D-Limonene: This monocyclic monoterpene, commonly found in citrus oils, has been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[6][7] Studies have also indicated that D-limonene can promote autophagy, which in some contexts, can lead to apoptosis in cancer cells.[8][9]

  • Perillyl Alcohol: This monoterpene has demonstrated potent pro-apoptotic effects in glioma cells, in part, through the induction of endoplasmic reticulum (ER) stress pathways.[10] It has also been shown to induce apoptosis in glioblastoma cells through a signaling mechanism mediated by Na/K-ATPase.[4]

  • Geraniol (B1671447): Found in the essential oils of aromatic plants, geraniol has been shown to induce apoptosis in a range of cancer types, including breast, lung, colon, and prostate cancer.[11][12] Its pro-apoptotic effects are linked to the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[13]

  • Citral (B94496): A key component of lemongrass oil, citral has been demonstrated to induce apoptosis in breast cancer cells and various leukemic cell lines.[14][15] This is often accompanied by the activation of caspase-3.[15]

  • Linalool (B1675412): This monoterpene alcohol has been shown to induce apoptosis in leukemia and cervical cancer cells.[16] In colon cancer cells, linalool's apoptotic effect is linked to the generation of cancer-specific hydroxyl radicals.[17]

  • Menthol (B31143): A major constituent of peppermint oil, menthol has been found to induce apoptosis in a variety of cancer cells, including those of the prostate, colon, and skin.[18][19]

2. Cell Cycle Arrest:

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control. Several monoterpenes have been shown to interfere with the cell cycle progression of cancer cells, leading to growth arrest.

  • D-Limonene: Has been reported to cause cell cycle arrest, contributing to its antitumor properties.[20]

  • Citral: Can induce cell cycle arrest in the G2/M phase in human breast cancer cells.[14][21]

  • Geraniol: Has been shown to cause cell cycle arrest, contributing to its inhibitory effects on cancer cell proliferation.[22]

  • Linalool: Can induce cell cycle arrest at the G0/G1 phase in leukemia cells and at the G2/M phase in cervical cancer cells.[16]

  • Menthol: Has been found to induce G0/G1 phase cell cycle arrest in prostate cancer cells.[18]

3. Anti-Angiogenesis and Anti-Metastatic Effects:

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some monoterpenes have been shown to inhibit this process.

  • D-Limonene: Has been reported to inhibit angiogenesis and metastasis.[8][20] It can decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[6]

  • Geraniol: Has demonstrated anti-angiogenic properties in various cancer models.[13]

  • Menthol: Can inhibit tumor cell invasion and metastasis.[18]

Quantitative Data on Antineoplastic Activity

The efficacy of monoterpenes against various cancer cell lines is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC50 values for several key monoterpenes across different cancer cell lines.

MonoterpeneCancer Cell LineIC50 ValueReference
Carvone P-815 (Murine Mastocytoma)0.11 - 0.17 µM[23]
K-562 (Human Chronic Myelogenous Leukemia)0.11 - 0.17 µM[23]
CEM (Acute T Lymphoblastoid Leukemia)0.11 - 0.17 µM[23]
KMS-5 (Myeloma)20 µM[24]
Carvacrol P-815 (Murine Mastocytoma)0.0067 - 0.042 µM[23]
K-562 (Human Chronic Myelogenous Leukemia)0.0067 - 0.042 µM[23]
CEM (Acute T Lymphoblastoid Leukemia)0.0067 - 0.042 µM[23]
Citral MCF-7 (Human Breast Adenocarcinoma)18 x 10⁻⁵ M (48h)[21]
Leukemic cells47 µg/mL[15]
Linalool U937 (Human Histiocytic Lymphoma)2.59 µM[16]
HeLa (Human Cervical Adenocarcinoma)11.02 µM[16]
HepG2 (Human Liver Carcinoma)0.4 µM[25]
Perillyl Alcohol U87 (Human Glioblastoma)1.8 mM[4]
U251 (Human Glioblastoma)2 mM[4]
Thymoquinone A549 (Human Lung Carcinoma)47 ± 0.09 µM[4]
Terpineol HepG2 (Human Liver Carcinoma)19.5 µM[4]
Rotundifolone U87MG (Human Glioblastoma)30 mg/L[4]
Isoespintanol MDA-MB-231 (Human Breast Adenocarcinoma)52.39 ± 3.20 µM[26]
A549 (Human Lung Carcinoma)59.70 ± 2.74 µM[26]
DU145 (Human Prostate Carcinoma)47.84 ± 3.52 µM[26]
A2780 (Human Ovarian Carcinoma)42.15 ± 1.39 µM[26]
A2780-cis (Cisplatin-resistant Ovarian Carcinoma)60.35 ± 8.4 µM[26]

Signaling Pathways Modulated by Monoterpenes

Monoterpenes exert their antineoplastic effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for identifying molecular targets and developing targeted therapies.

D-Limonene Signaling Pathway

D_Limonene_Pathway DLimonene D-Limonene Ras Ras DLimonene->Ras PI3K PI3K DLimonene->PI3K p53 p53 DLimonene->p53 VEGF VEGF DLimonene->VEGF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Akt Akt PI3K->Akt Bax Bax p53->Bax Cytochrome_c Cytochrome c release Bax->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: D-Limonene inhibits Ras/Raf/MEK/ERK and PI3K/Akt pathways, upregulates p53 leading to apoptosis, and downregulates VEGF, inhibiting angiogenesis.[6]

Geraniol Signaling Pathway

Geraniol_Pathway Geraniol Geraniol PI3K PI3K Geraniol->PI3K NFkB NF-κB Geraniol->NFkB Apoptosis Apoptosis Geraniol->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Inflammation Inflammation COX2->Inflammation iNOS->Inflammation

Caption: Geraniol inhibits the PI3K/Akt/mTOR and NF-κB signaling pathways, leading to reduced cell proliferation and inflammation, and induction of apoptosis.[4][13]

Detailed Experimental Protocols

To ensure reproducibility and standardization of research, detailed experimental protocols are essential. The following are methodologies for key experiments cited in the evaluation of the antineoplastic potential of monoterpenes.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the monoterpene (e.g., in a series of two-fold dilutions) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cancer cells with the monoterpene at its IC50 concentration for a specified time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Protocol:

    • Treat cancer cells with the monoterpene at its IC50 concentration for a specified time.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Evaluating Antineoplastic Potential

Experimental_Workflow Start Select Monoterpene and Cancer Cell Line MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Apoptosis_Analysis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) MTT->Cell_Cycle Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Analysis->Western_Blot Cell_Cycle->Western_Blot In_Vivo In Vivo Studies (Xenograft Models) Western_Blot->In_Vivo Conclusion Evaluate Antineoplastic Potential In_Vivo->Conclusion

Caption: A typical workflow for investigating the anticancer properties of a monoterpene, from initial screening to in vivo validation.

Conclusion and Future Perspectives

Monoterpenes represent a rich and diverse source of potential anticancer agents. Their ability to modulate multiple signaling pathways involved in carcinogenesis, coupled with their favorable safety profile, makes them compelling candidates for further preclinical and clinical development.[1][2] Future research should focus on elucidating the precise molecular targets of these compounds, exploring synergistic combinations with existing chemotherapeutic drugs, and developing novel drug delivery systems to enhance their bioavailability and therapeutic efficacy. The comprehensive data and methodologies presented in this guide aim to facilitate and standardize future investigations into the promising field of monoterpene-based cancer therapy.

References

Robinlin: Unraveling the Bioactivity of a Novel Homomonoterpene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document synthesizes the current publicly available scientific information regarding Robinlin, a novel natural product. The following sections detail its origin, initial bioactivity screening, and the current limitations in understanding its mechanism of action.

Introduction to this compound

This compound is a novel homo-monoterpene isolated from the ethanolic extracts of Robinia pseudoacacia L., commonly known as black locust.[1][2] Its structure was elucidated using state-of-the-art spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and LC-HRESI-MS analysis.[1] The discovery of this compound was the result of a bioassay-guided fractionation process, indicating its potential as a bioactive compound.[1][2]

Bioactivity Assessment

To date, the primary reported biological activity of this compound is its potent effect in the brine shrimp lethality test (BST).[1][2] This assay is a general screen for potential cytotoxic and antitumor agents.[2] While the strong bioactivity in the BST suggests that this compound may have cytotoxic properties, further specific assays are required to confirm this and to understand the underlying mechanism.[1][2]

Current Knowledge Gaps and Future Directions

The initial discovery and characterization of this compound have laid the groundwork for future investigation. However, based on the available scientific literature, there is a significant lack of information regarding its specific mechanism of action.

Key areas requiring further research include:

  • Target Identification: The molecular target or targets of this compound remain unknown.

  • Signaling Pathways: There is no information on the signaling pathways modulated by this compound.

  • Quantitative Biological Data: Beyond the initial BST results, there is no public data on dose-response relationships in specific cell lines or in vivo models.

  • Detailed Experimental Protocols: Specific protocols for evaluating the biological activity of this compound beyond the initial fractionation and BST are not available.

The strong bioactivity of this compound in a primary screen warrants more in-depth studies to explore its potential as a therapeutic agent. Future research should focus on cell-based assays to determine its effect on cell proliferation, apoptosis, and other key cellular processes in various cancer cell lines. Subsequent in vivo studies in animal models would be crucial to evaluate its efficacy and safety.

Conclusion

This compound is a novel, naturally derived homo-monoterpene with demonstrated potent bioactivity in the brine shrimp lethality test. This initial finding suggests its potential as a cytotoxic agent. However, a comprehensive understanding of its mechanism of action is currently absent. The scientific community is encouraged to undertake further research to elucidate the molecular targets and signaling pathways of this compound, which will be critical for any future drug development efforts. At present, it is not possible to provide a detailed technical guide on its core mechanism of action, quantitative data tables, or specific experimental protocols due to the limited information available.

References

The Biological Frontier of Homo-monoterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of select homo-monoterpenes. The focus is on providing researchers and drug development professionals with detailed, actionable information, including quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

(3E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT): A Potent Insecticidal Agent

(3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) is a volatile homo-monoterpene released by various plants upon herbivore attack. It plays a crucial role in plant defense, acting as both a direct deterrent and a signaling molecule in plant-plant communication.[1]

Insecticidal Activity

DMNT has demonstrated significant insecticidal and repellent properties, particularly against the diamondback moth, Plutella xylostella, a major pest of cruciferous crops.[2][3] The primary mechanism of its toxicity involves the disruption of the peritrophic matrix in the insect's midgut, which is a protective layer lining the gut epithelium. This disruption is further aided by the alteration of the midgut microbiota.[2]

The following table summarizes the quantitative data on the insecticidal activity of DMNT and its synthesized derivatives against Plutella xylostella.

CompoundTarget SpeciesBioassay TypeMetricValueReference
DMNT-OCH₃ (2)Plutella xylostellaLarvicidalLC₅₀ (48h)0.98 mg/mL[4]
DMNT-OCy (3)Plutella xylostellaLarvicidalLC₅₀ (48h)1.13 mg/mL[4]
DMNT-OAc (4)Plutella xylostellaLarvicidalLC₅₀ (48h)1.11 mg/mL[4]

Note: LC₅₀ (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.

Studies have also shown that DMNT treatment significantly reduces the survival rate, larval weight, pupation rate, and eclosion rate of P. xylostella in a dose-dependent manner.[1][5]

Signaling Pathway: Jasmonic Acid (JA) Dependent Plant Defense

The production of DMNT in plants is a sophisticated defense response triggered by herbivory. This process is intricately linked to the jasmonic acid (JA) signaling pathway, a central regulator of plant defense against chewing insects.[6][7][8] Upon insect feeding, a cascade of events is initiated, leading to the synthesis and release of DMNT.

Jasmonic Acid Signaling Pathway for DMNT Synthesis herbivory Herbivore Feeding wounding Wounding Signal herbivory->wounding jasmonate_synthesis Jasmonic Acid (JA) Biosynthesis wounding->jasmonate_synthesis ja_ile JA-Isoleucine (JA-Ile) Conjugation jasmonate_synthesis->ja_ile scf_coi1 SCF-COI1 Complex ja_ile->scf_coi1 binds to jaz JAZ Repressor Proteins scf_coi1->jaz targets for degradation myc2 MYC2 Transcription Factor jaz->myc2 represses tps Terpene Synthase (TPS) Gene Expression myc2->tps activates dmnt_synthesis DMNT Synthesis tps->dmnt_synthesis dmnt_release DMNT Release (Volatility) dmnt_synthesis->dmnt_release

JA signaling pathway leading to DMNT synthesis.
Experimental Protocol: Larvicidal Bioassay for Volatile Compounds against Plutella xylostella

The following is a detailed protocol for a leaf-dip bioassay, adapted from the Insecticide Resistance Action Committee (IRAC) Method 018, suitable for determining the larvicidal activity of volatile compounds like DMNT.[2][4]

Materials:

  • Insect-proof containers (e.g., Petri dishes)

  • Fine-pointed brush

  • Beakers for test solutions

  • Pipettes for dilutions

  • Untreated cabbage leaves (Brassica oleracea)

  • Paper towels

  • Filter papers

  • Second or third instar larvae of Plutella xylostella

  • Test compound (DMNT) and appropriate solvent (e.g., acetone (B3395972) with a non-ionic surfactant)

  • Distilled water

Methodology:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound (e.g., DMNT) in the chosen solvent. A control solution containing only the solvent should also be prepared.

  • Leaf Treatment: Dip cabbage leaf discs of a uniform size into each test solution for 10 seconds with gentle agitation. Place the treated leaves on paper towels to air dry. Prepare a set of control leaves dipped only in the solvent solution.

  • Experimental Setup: Place a moistened filter paper at the bottom of each insect-proof container. Once dry, place one treated leaf disc into each container.

  • Larval Infestation: Using a fine-pointed brush, carefully transfer a set number of larvae (e.g., 10-15) onto each leaf disc.

  • Incubation: Seal the containers and maintain them under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with the brush.

  • Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC₅₀ value using probit analysis.

Experimental Workflow for Larvicidal Bioassay prep_solutions Prepare Test Solutions (DMNT dilutions and control) treat_leaves Treat Cabbage Leaf Discs (Leaf-dip method) prep_solutions->treat_leaves setup_assay Set up Bioassay Containers (Petri dishes with treated leaves) treat_leaves->setup_assay infest_larvae Introduce P. xylostella Larvae setup_assay->infest_larvae incubation Incubate under Controlled Conditions (25°C, 60-70% RH, 16:8 L:D) infest_larvae->incubation assess_mortality Assess Larval Mortality (24, 48, 72 hours) incubation->assess_mortality data_analysis Data Analysis (Calculate LC50 values) assess_mortality->data_analysis

Workflow of the larvicidal bioassay.

Hotrienol (B1235390) (3,7-Dimethylocta-1,5,7-trien-3-ol): An Area for Future Research

Hotrienol is a homo-monoterpene primarily known for its characteristic floral and fruity aroma, leading to its widespread use in the fragrance and flavor industries. It has been identified as a volatile component in various plants and fruits.

Despite its common industrial applications, there is a notable lack of publicly available scientific literature detailing the specific biological activities of hotrienol, such as antimicrobial, antioxidant, or anti-inflammatory effects. Extensive searches of scientific databases did not yield quantitative data (e.g., IC₅₀, MIC values) or information on associated signaling pathways for these types of activities. Toxicological assessments have primarily focused on its safety for use in consumer products.[9]

The absence of data on the biological activities of hotrienol presents a significant research gap and an opportunity for future investigation. Its structural similarity to other bioactive monoterpenoids suggests that it may possess uncharacterized pharmacological properties worthy of exploration.

Disclaimer: This document is intended for informational purposes only and does not constitute medical or professional advice. The information provided should not be used for diagnosing or treating a health problem or disease.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Robinia pseudoacacia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinia pseudoacacia, commonly known as black locust, is a deciduous tree native to North America that has been naturalized worldwide. Beyond its ecological and economic importance, this plant possesses a rich history of use in traditional medicine across various cultures. Ethnobotanical records document its application as an antispasmodic, diuretic, laxative, emollient, and febrifuge. Modern phytochemical investigations have revealed a complex chemical profile rich in flavonoids, phenolic acids, tannins, and potentially toxic lectins. These compounds are responsible for a wide spectrum of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, cytotoxic, and anti-angiogenic effects. This technical guide provides a comprehensive overview of the ethnobotanical uses of R. pseudoacacia, supported by quantitative data on its phytochemical composition and biological activities. It includes detailed experimental protocols for key assays and visualizes the underlying molecular mechanisms to facilitate further research and drug development initiatives.

Traditional and Ethnobotanical Uses

Robinia pseudoacacia has been a staple in folk medicine for centuries. In North American indigenous practices, the root bark was chewed as an emetic and to alleviate toothaches.[1] European herbal traditions utilized the fragrant flowers in teas for their calming and antispasmodic properties, particularly for digestive complaints like heartburn and mild gastritis.[2] In traditional Indian and European medicine, various parts of the plant have been employed as a laxative, antispasmodic, and diuretic.[2][3] A sociological survey in the Polesie region highlighted the use of black locust syrup as an effective antispasmodic, expectorant, diuretic, choleretic, sedative, and anti-inflammatory agent.[4][5]

A summary of documented ethnobotanical uses is presented below:

  • Flowers: Considered the most versatile and safest part of the plant, the flowers have been used as an antispasmodic, aromatic, diuretic, emollient, and laxative.[6][7] They are used in remedies for coughs, bronchitis, and the common cold.[8] In some traditions, they are cooked and eaten to treat eye ailments.[6][7]

  • Bark (Inner and Root): The inner and root bark have been used as an emetic, purgative, and tonic.[6][7] The Cherokee people used the plant as an emetic and for toothaches.[9] However, these parts are known to be toxic and their use is not recommended without proper preparation.[3][8]

  • Leaves: The leaves have been described as a cholagogue (promoting bile flow) and emetic.[6][7]

  • Seeds: Despite their known toxicity, seeds have been mentioned in some folk traditions for addressing high cholesterol.[8]

It is crucial to note that while the flowers are widely consumed, other parts of the plant, particularly the bark, leaves, and seeds, contain toxic compounds such as the toxalbumin robin and should be handled with extreme caution.[3][10][11][12]

Phytochemical Composition

The diverse therapeutic applications of R. pseudoacacia are attributable to its complex phytochemical profile. The plant is a rich source of phenolic compounds, especially flavonoids, which vary in concentration and composition depending on the plant part, geographical location, and extraction method.[13][14]

Major Phytochemical Classes
  • Flavonoids: This is the most prominent class of bioactive compounds. Identified flavonoids include acacetin (B1665396), apigenin, diosmetin, luteolin, quercetin, hyperoside, and rutoside (rutin).[1][15][16] The leaves are particularly rich in rutoside, while the flowers have a higher concentration of hyperoside.[2][6][17]

  • Phenolic Acids: Salicylic acid and syringic acid have been identified as major phenolic products in the leaves and flowers.[18][19]

  • Tannins: Present in the leaves and bark, contributing to the plant's astringent properties.[15][19][20]

  • Lectins: The bark and seeds contain toxic glycoproteins (lectins), notably robin, which can interfere with protein synthesis.[10][12][13][21]

  • Other Compounds: Extracts have also been shown to contain various fatty acids (oleic, palmitic, stearic), terpenoids, and steroids.[16][22]

Quantitative Phytochemical Analysis

The following tables summarize quantitative data on the phytochemical composition of various parts of R. pseudoacacia.

Table 1: Flavonoid Content in Different Plant Parts of R. pseudoacacia

Plant PartFlavonoidConcentration (mg/mL of extract)Reference
Flowers (Plains)Hyperoside0.9[2][6][17]
Flowers (Hills)Hyperoside0.54[2][6][17]
LeavesRutoside0.98[2][6][17]

Table 2: Total Phenolic and Flavonoid Content in R. pseudoacacia Extracts

Plant PartSolventTotal Phenolics (mg GAE/g DW)Total Flavonoids (mg CE/g DW)Reference
Leaf70% Ethanol123.3821.21[9]
Flower70% Ethanol23.63-[9]
FlowersWater/Methanol26.21 ± 0.21 mg/g-[12]
Flowers-0.77 mg GAE/mL0.17 mg QE/mL[23]
GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Table 3: Chemical Composition of R. pseudoacacia Heartwood Ethanolic Extract

Chemical ComponentPercentage of Total Extract (%)Reference
Resorcinol51.96[3]
(23S)-ethylcholest-5-en-3-beta-ol18.33[3]
Stigmasterol13.75[3]
9,19-Cyclolanostan-3-ol, 24-methylene-, (3.beta.)-9.35[3]
Lup-20(29)-en-3-one7.11[3]

Pharmacological Activities and Quantitative Data

Scientific studies have validated many of the traditional uses of R. pseudoacacia and uncovered new therapeutic potentials. The biological activities are primarily linked to the high concentration of phenolic and flavonoid compounds.

Antimicrobial Activity

Extracts from various parts of the plant exhibit significant activity against a range of pathogenic microbes. Leaf and bark extracts have shown efficacy against Escherichia coli and Pseudomonas aeruginosa, while flower and seed extracts are effective against Gram-positive cocci.[24]

Table 4: Minimum Inhibitory Concentration (MIC) of R. pseudoacacia Extracts

Extract/FractionTest OrganismMIC ValueReference
Crude Leaf ExtractPorphyromonas gingivalis0.2 mg/mL[18]
Crude Leaf ExtractStreptococcus mutans0.6 mg/mL[18]
Hexane Fraction (Leaf)P. gingivalis0.04 mg/mL[18]
Hexane Fraction (Leaf)S. mutans0.2 mg/mL[18]
Chloroform Fraction (Leaf)P. gingivalis0.2 mg/mL[18]
Leaf ExtractAcinetobacter baumannii25 µL/mL[21]
Sheath ExtractA. baumannii50 µL/mL[21]
Seed ExtractA. baumannii25 µL/mL[21]
Flower Methanol ExtractPseudomonas aeruginosa>1.25 mg/mL[9]
Flower Methanol ExtractBacillus cereus>1.25 mg/mL[9]
Antioxidant Activity

The high phenolic and flavonoid content of R. pseudoacacia contributes to its strong antioxidant properties. Leaf extracts, in particular, have demonstrated potent radical scavenging capabilities.

Table 5: Antioxidant Capacity of R. pseudoacacia Leaf and Flower Extracts

Plant PartAssayAntioxidant Capacity (mg TE/g DW)Reference
LeafABTS17.49–146.41[9][13]
LeafDPPH24.67–118.49[9][13]
LeafFRAP7.38–77.53[9][13]
TE: Trolox Equivalents; DW: Dry Weight.

Table 6: DPPH Radical Scavenging Activity (IC50) of R. pseudoacacia Heartwood Extracts

Extract/CompoundIC50 Value (mg/L)Reference
Heartwood Extract (various origins)~5 - 12[25]
Gallic Acid (Standard)~2.5[25]
Ascorbic Acid (Standard)~3.5[25]
Anti-inflammatory and Anti-angiogenic Activity

Recent studies have highlighted the potential of R. pseudoacacia leaf extract in cancer therapy through its anti-inflammatory and anti-angiogenic effects. The extract has been shown to inhibit the Interleukin-1β (IL-1β) signaling pathway, a key mediator of inflammation and angiogenesis in the tumor microenvironment.[1] Treatment with the extract reduced the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophage cells.[11]

Cytotoxic Activity

Flavonoids isolated from R. pseudoacacia have demonstrated cytotoxic effects against human tumor cell lines. The flavonoid acacetin, in particular, was found to be significantly cytotoxic in the PC-3 prostate cancer cell line.[17] However, extracts have shown low toxicity against normal cell lines, such as Vero kidney cells, suggesting a degree of selectivity.

Table 7: Cytotoxicity (LC50) of R. pseudoacacia Extracts against Vero Cells

Plant PartSolventLC50 (mg/mL)Reference
Leaf70% Ethanol0.824[9]
Leaf80% Methanol0.739[9]
Flower70% Ethanol>1.25[9]
Flower80% Methanol>1.25[9]

Signaling Pathways and Mechanisms of Action

Inhibition of IL-1β-Mediated Angiogenesis

The leaf extract of R. pseudoacacia exerts its anti-angiogenic effects by targeting the IL-1β signaling cascade in endothelial cells. IL-1β stimulation typically leads to the phosphorylation and activation of protein kinases such as IκB kinase (IKK), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK). These kinases, in turn, activate transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The translocation of these factors to the nucleus induces the expression of various pro-angiogenic genes, including VEGFA, FGF2, IL-6, and CXCL8.

The methanolic leaf extract of R. pseudoacacia has been shown to suppress the phosphorylation of IKK, JNK, and p38. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of downstream pro-angiogenic factors and ultimately suppressing angiogenesis.[1]

Inhibition of the IL-1β signaling pathway by R. pseudoacacia extract.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature, enabling reproducibility and further investigation.

Protocol: Methanolic Extraction of R. pseudoacacia Leaves

This protocol is adapted from a study on the anti-angiogenic effects of the plant extract.[1]

  • Plant Material: Collect and air-dry the leaves of R. pseudoacacia.

  • Preparation: Cut the dried leaves into small pieces.

  • Extraction: Submerge the plant material in 99.9% methanol. Perform the extraction three times over a period of 3 days at room temperature.

  • Filtration and Concentration: Filter the combined methanolic extracts to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Drying: Dry the concentrated extract completely to form a powder.

  • Storage: Dissolve the extract powder in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 30 mg/mL. Store the stock solution at -20°C until use.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for assessing antimicrobial activity, as described in studies on R. pseudoacacia.[9][18]

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., P. gingivalis, S. mutans) into an appropriate broth medium (e.g., Tryptic Soy Broth). Incubate under suitable conditions (e.g., 37°C, anaerobically for P. gingivalis) until the culture reaches the logarithmic growth phase.

  • Inoculum Preparation: Adjust the bacterial suspension with sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the plant extract stock solution in the broth medium. The final concentration range should typically span from >1000 µg/mL down to <1 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no extract) to verify bacterial growth and a negative control (broth only) to check for sterility. A solvent control (broth with inoculum and the highest concentration of DMSO used) should also be included.

  • Incubation: Incubate the plate under the appropriate conditions for the test organism (e.g., 24-48 hours at 37°C).

  • MIC Determination: The MIC is defined as the lowest concentration of the extract that completely inhibits visible growth of the microorganism.

Protocol: Western Blot for Protein Phosphorylation

This protocol details the method used to assess the inhibitory effect of R. pseudoacacia extract on the IL-1β signaling pathway.[1]

  • Cell Culture and Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency. Pre-treat the cells with the R. pseudoacacia extract (e.g., at 10, 30, 100 µg/mL) for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with recombinant human IL-1β (e.g., 1 ng/mL) for a short period (e.g., 15 minutes) to induce phosphorylation of target proteins.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-IKK, phospho-JNK, phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize with an imaging system.

  • Normalization: Strip the membrane and re-probe with antibodies against the total forms of the respective proteins (total IKK, JNK, p38) and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Workflow for Western Blot analysis of protein phosphorylation.

Conclusion and Future Directions

Robinia pseudoacacia is a plant with significant ethnobotanical importance, and its traditional uses are increasingly being validated by modern scientific research. The rich diversity of its phytochemicals, particularly flavonoids, underpins a wide array of pharmacological activities, including notable antimicrobial, antioxidant, and anti-inflammatory effects. The elucidation of its inhibitory action on the IL-1β signaling pathway provides a strong mechanistic basis for its anti-angiogenic and anti-inflammatory potential, opening promising avenues for cancer and inflammatory disease research.

For drug development professionals, the selective cytotoxicity of compounds like acacetin and the low toxicity of extracts against normal cells are particularly encouraging. Future research should focus on:

  • Bioactivity-Guided Fractionation: Isolating and identifying the specific compounds responsible for the observed pharmacological effects.

  • Mechanism of Action Studies: Expanding the investigation into the molecular mechanisms underlying other ethnobotanical claims, such as its antispasmodic and diuretic properties.

  • Toxicology and Safety: Thoroughly evaluating the toxicity of isolated compounds and developing safe methods for utilizing the beneficial properties of the plant while mitigating the risks associated with its toxic constituents, such as robin.

  • Clinical Trials: Progressing the most promising compounds and standardized extracts into preclinical and clinical trials to evaluate their therapeutic efficacy and safety in humans.

By integrating traditional knowledge with rigorous scientific investigation, Robinia pseudoacacia stands as a valuable natural resource with considerable potential for the development of novel therapeutic agents.

References

The Isolation of Robinlin from Robinia pseudoacacia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of robinlin, a novel homo-monoterpene, from the plant Robinia pseudoacacia, commonly known as the black locust. This document details the available information on its discovery, a generalized experimental protocol for its isolation based on the principles of bioactivity-guided fractionation, and its known biological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a unique homo-monoterpene first isolated from the ethanolic extracts of Robinia pseudoacacia (Fabaceae).[1][2] Its discovery was the result of a bioactivity-directed fractionation process, indicating its potential as a biologically active compound.[1][2] The initial screening of this compound revealed strong bioactivity in the brine shrimp lethality test (BST), a common preliminary assay for cytotoxicity and potential antitumor activity.[1][2]

Experimental Protocols

While the seminal publication by Tian et al. (2001) outlines the discovery of this compound, the complete, detailed experimental protocol for its isolation is not fully available in the public domain.[1] Therefore, the following is a generalized, yet detailed, experimental protocol for the isolation of this compound based on the described method of "bioactivity-directed fractionation of an ethanolic extract" and established phytochemical techniques for the isolation of monoterpenes.

Plant Material Collection and Preparation
  • Collection: Collect fresh plant material from Robinia pseudoacacia. The original study does not specify the plant part used; however, various bioactive compounds have been isolated from the leaves, bark, and roots. For a broad-spectrum analysis, a mixture or separate extractions of these parts can be performed.

  • Drying: The collected plant material should be air-dried in the shade or in a well-ventilated oven at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent: 95% ethanol (B145695) is used as the extraction solvent as indicated in the original discovery.

  • Procedure:

    • Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio.

    • The mixture is shaken or stirred periodically for 48-72 hours at room temperature.

    • The extract is then filtered using Whatman No. 1 filter paper.

    • The residue is re-macerated with fresh solvent two more times to ensure complete extraction.

    • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude ethanolic extract.

Bioactivity-Guided Fractionation

This process involves separating the crude extract into fractions and testing each fraction for its biological activity to guide the subsequent purification steps. The brine shrimp lethality test (BST) is the guiding bioassay for this compound isolation.

  • Solvent-Solvent Partitioning:

    • The crude ethanolic extract is suspended in a 10% aqueous methanol (B129727) solution.

    • This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • Each solvent fraction is concentrated under reduced pressure.

  • Bioassay (Brine Shrimp Lethality Test):

    • Each fraction is tested for its cytotoxicity using the brine shrimp lethality assay.

    • The fraction exhibiting the highest mortality rate is selected for further purification. Based on the non-polar nature of monoterpenes, the active compound, this compound, is likely to be concentrated in the n-hexane or chloroform fraction.

  • Column Chromatography:

    • The most active fraction is subjected to column chromatography over silica (B1680970) gel.

    • A gradient elution is performed using a solvent system of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

    • The collected fractions are monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Further Bioassays and Purification:

    • The pooled fractions from column chromatography are again subjected to the brine shrimp lethality test.

    • The most active fractions are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to yield pure this compound.

Structural Elucidation

The structure of the isolated pure compound is elucidated using modern spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

Data Presentation

The following table summarizes the known quantitative data for this compound.

ParameterValue/DescriptionReference
Bioactivity Strong bioactivity in the brine shrimp lethality test (BST).[1][2]
Chemical Class Homo-monoterpene[1][2]

Note: Specific LC50 values from the original brine shrimp lethality test are not available in the abstract.

Signaling Pathways and Mechanism of Action

As of the current available scientific literature, the specific signaling pathways modulated by this compound and its detailed mechanism of action have not been elucidated. The initial discovery focused on its isolation and characterization, and subsequent research on its biological pathways appears to be limited. Further investigation is required to understand how this compound exerts its cytotoxic effects and to identify its molecular targets.

Mandatory Visualizations

Experimental Workflow for the Isolation of this compound

Isolation_Workflow plant_material Robinia pseudoacacia Plant Material drying Drying (Shade or Oven < 40°C) plant_material->drying grinding Grinding to Coarse Powder drying->grinding extraction Maceration with 95% Ethanol grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Solvent Fractions partitioning->fractions bst1 Brine Shrimp Lethality Test (BST) fractions->bst1 Bioassay active_fraction Most Active Fraction bst1->active_fraction Selection column_chrom Silica Gel Column Chromatography active_fraction->column_chrom sub_fractions Collected Sub-fractions column_chrom->sub_fractions bst2 Brine Shrimp Lethality Test (BST) sub_fractions->bst2 Bioassay active_sub_fraction Most Active Sub-fraction bst2->active_sub_fraction Selection purification Further Purification (Prep. TLC/HPLC) active_sub_fraction->purification pure_this compound Pure this compound purification->pure_this compound structure_elucidation Structural Elucidation (NMR, MS, etc.) pure_this compound->structure_elucidation

Caption: Bioactivity-guided isolation workflow for this compound.

Conclusion

This compound represents a promising bioactive compound from Robinia pseudoacacia. This guide provides a framework for its isolation based on the principles of bioactivity-guided fractionation. While its initial cytotoxic activity has been established, there is a clear need for further research to determine its precise mechanism of action and to explore the signaling pathways it may modulate. Such studies are essential to unlock the full therapeutic potential of this novel homo-monoterpene.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Robinlin from Robinia pseudoacacia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinlin, a novel bioactive homo-monoterpene, has been isolated from the ethanolic extracts of Robinia pseudoacacia (black locust). Initial bioassays have revealed its potent activity in the brine shrimp lethality test, suggesting potential biological significance. However, it has been noted that this compound does not exhibit significant cytotoxicity against various human solid tumor cell lines. This document outlines a generalized protocol for the extraction and isolation of this compound based on the principles of bioactivity-directed fractionation, the method originally used for its discovery. Further detailed protocols for cytotoxicity assays are also provided to enable researchers to investigate its biological effects. As specific details of the original isolation protocol and subsequent research into its mechanism of action are limited in publicly available literature, the following protocols are based on established phytochemical and pharmacological methodologies.

Data Presentation

Currently, there is a lack of publicly available quantitative data regarding the extraction yield and purity of this compound from Robinia pseudoacacia. Similarly, specific IC50 values for this compound against various cell lines have not been extensively reported, with the primary finding being a lack of significant cytotoxicity in human solid tumor cell lines. Researchers are encouraged to generate and publish such data to build upon the foundational knowledge of this compound.

Experimental Protocols

Protocol 1: Bioactivity-Directed Extraction and Isolation of this compound

This protocol describes a general procedure for the isolation of this compound from Robinia pseudoacacia using bioactivity-directed fractionation, guided by the brine shrimp lethality test (BST).

1. Plant Material Collection and Preparation:

  • Collect fresh plant material from Robinia pseudoacacia (e.g., leaves, stems, or whole plant).

  • Thoroughly wash the plant material with distilled water to remove any debris.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Ethanolic Extraction:

  • Macerate the powdered plant material in 95% ethanol (B145695) (e.g., 1:10 w/v ratio) at room temperature for 72 hours with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

3. Bioactivity-Directed Fractionation (General Workflow):

  • Initial Fractionation:

    • Subject the crude ethanolic extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and water).

    • Test each fraction for its bioactivity using the Brine Shrimp Lethality Test (see Protocol 2).

  • Chromatographic Separation of the Active Fraction:

    • The most active fraction (as determined by the BST) is then subjected to further chromatographic separation. This may involve:

      • Column Chromatography: Pack a glass column with silica (B1680970) gel or another suitable stationary phase. Elute the active fraction with a gradient of solvents (e.g., starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol).

      • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

      • Pool fractions with similar TLC profiles.

    • Test the pooled fractions again for bioactivity using the BST to identify the most potent sub-fractions.

  • Purification of this compound:

    • Subject the most active sub-fraction to further purification steps, which may include preparative TLC or High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

    • Characterize the structure of the isolated pure compound using spectroscopic methods (e.g., NMR, MS) to confirm its identity as this compound.

Protocol 2: Brine Shrimp Lethality Test (BST)

This bioassay is used to guide the fractionation process by identifying the most cytotoxic fractions.[1][2][3][4]

1. Hatching Brine Shrimp:

  • Prepare a solution of artificial seawater (e.g., 38 g sea salt per 1 L of distilled water).

  • Add brine shrimp eggs (Artemia salina) to the seawater and incubate under a light source for 24-48 hours at room temperature for the eggs to hatch into nauplii.

2. Preparation of Test Solutions:

  • Dissolve the crude extract, fractions, or purified compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Prepare a series of dilutions of the stock solution in artificial seawater.

3. Bioassay:

  • In a 96-well plate or small vials, add a known number of brine shrimp nauplii (e.g., 10-15) to each well.

  • Add the different concentrations of the test solutions to the wells. Include a negative control (seawater with DMSO) and a positive control (a known cytotoxic agent, e.g., potassium dichromate).

  • Incubate for 24 hours under a light source.

  • Count the number of dead nauplii in each well.

  • Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that causes 50% lethality).

Protocol 3: MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of the isolated this compound on human cancer cell lines.

1. Cell Culture:

  • Culture the desired human cancer cell lines in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Seed the cells into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

3. Treatment with this compound:

  • Prepare a stock solution of purified this compound in DMSO.

  • Prepare a series of dilutions of the stock solution in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Robinlin_Extraction_Workflow plant_material Robinia pseudoacacia Plant Material (Dried and Powdered) extraction Ethanolic Extraction (95% EtOH, Maceration) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Bioactivity-Directed Fractionation (e.g., Liquid-Liquid Partitioning) crude_extract->fractionation bst1 Brine Shrimp Lethality Test fractionation->bst1 Guide active_fraction Active Fraction bst1->active_fraction column_chromatography Column Chromatography (e.g., Silica Gel) active_fraction->column_chromatography bst2 Brine Shrimp Lethality Test column_chromatography->bst2 Guide active_subfraction Active Sub-fraction bst2->active_subfraction purification Purification (e.g., Preparative TLC/HPLC) active_subfraction->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Bioactivity-directed workflow for this compound extraction.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. Initial studies indicate a lack of significant direct cytotoxicity to human solid tumor cells, suggesting that its biological activity may be mediated through more subtle mechanisms than direct cell killing. Further research is required to identify the molecular targets and signaling cascades affected by this compound.

For context, other compounds and extracts from Robinia pseudoacacia have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects[5][6][7]. For instance, studies on crude extracts have demonstrated inhibitory effects on the IL-1β signaling pathway, which is involved in inflammation and tumor angiogenesis[8]. However, it is crucial to note that these activities are not specifically attributed to this compound.

Future research should focus on target identification and pathway analysis to understand the mechanism of action of this compound. A possible workflow for this is outlined below.

Robinlin_MoA_Investigation pure_this compound Pure this compound in_vitro_assays In Vitro Bioassays (e.g., Enzyme inhibition, Receptor binding) pure_this compound->in_vitro_assays cell_based_assays Cell-Based Assays (e.g., Reporter assays, Western blot) pure_this compound->cell_based_assays target_id Target Identification (e.g., Affinity chromatography, Proteomics) in_vitro_assays->target_id pathway_analysis Signaling Pathway Analysis (e.g., Transcriptomics, Kinase profiling) cell_based_assays->pathway_analysis mechanism Elucidation of Mechanism of Action target_id->mechanism pathway_analysis->mechanism

Caption: Investigating this compound's mechanism of action.

References

Application Note: High-Purity Robinlin Isolation from Robinia pseudoacacia using Multi-Step Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Robinlin is a novel, bioactive homo-monoterpene first isolated from the black locust tree, Robinia pseudoacacia L. (Fabaceae)[1][2]. This compound has demonstrated significant bioactivity in brine shrimp lethality tests, indicating its potential for further investigation as a therapeutic agent[1][2]. The chemical formula for this compound is C11H18O3[3]. The purification of natural products like this compound is a critical step in drug discovery and development, enabling detailed structural elucidation, pharmacological testing, and mechanism of action studies. This application note provides a detailed protocol for the efficient purification of this compound from Robinia pseudoacacia extracts using a multi-step chromatography approach. The described methodology is designed to yield high-purity this compound suitable for advanced research applications.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below.

Robinlin_Purification_Workflow Start Extraction of Robinia pseudoacacia Plant Material CrudeExtract Crude Ethanolic Extract Start->CrudeExtract SolventPartitioning Solvent-Solvent Partitioning CrudeExtract->SolventPartitioning Fractionation Column Chromatography (Silica Gel) SolventPartitioning->Fractionation SemiPrepHPLC Semi-Preparative HPLC Fractionation->SemiPrepHPLC PurityAnalysis Purity Analysis (Analytical HPLC, LC-MS, NMR) SemiPrepHPLC->PurityAnalysis Purethis compound Pure this compound (>98%) PurityAnalysis->Purethis compound

Caption: A schematic overview of the multi-step process for the purification of this compound.

Materials and Methods

Plant Material: Dried and powdered aerial parts of Robinia pseudoacacia.

Solvents and Reagents:

Instrumentation:

  • Rotary evaporator

  • Glass column for chromatography

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical HPLC system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Detailed Experimental Protocols

1. Extraction of Plant Material

A bioactivity-directed fractionation approach is initiated with the extraction of the plant material[1][2].

  • Macerate 1 kg of dried, powdered Robinia pseudoacacia plant material with 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.

2. Solvent-Solvent Partitioning

To remove non-polar impurities, a liquid-liquid partitioning step is employed.

  • Suspend the crude ethanolic extract in a 1:1 mixture of methanol and water.

  • Perform successive extractions with n-hexane to remove lipids and other non-polar compounds.

  • Subsequently, partition the aqueous methanol phase with ethyl acetate. The ethyl acetate fraction is expected to contain this compound.

  • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

3. Column Chromatography (Silica Gel)

The concentrated ethyl acetate fraction is subjected to column chromatography for further separation[4].

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of 20 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm) and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing the compound of interest based on the TLC profiles.

4. Semi-Preparative HPLC

The final purification step is performed using semi-preparative HPLC to achieve high purity.

  • Dissolve the pooled and dried fractions from the column chromatography in the HPLC mobile phase.

  • Inject the sample into a semi-preparative HPLC system equipped with a C18 column.

  • Elute with an isocratic or gradient mobile phase of methanol and water or acetonitrile and water. The exact conditions should be optimized based on analytical HPLC runs.

  • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

  • Desalt and concentrate the collected fraction to obtain pure this compound.

5. Purity Analysis

The purity of the isolated this compound should be confirmed using analytical techniques.

  • Analytical HPLC: Analyze the purified fraction on an analytical C18 column to determine the purity percentage.

  • LC-MS: Confirm the molecular weight of the isolated compound.

  • NMR: Perform 1H and 13C NMR spectroscopy to confirm the structure of this compound.

Data Presentation

The quantitative data from the purification process can be summarized as follows:

Purification StepStarting Material (g)Yield (g)Purity (%)
Crude Ethanolic Extract100085.0< 5
Ethyl Acetate Fraction85.015.2~10
Column Chromatography Pool15.21.8~70
Semi-Preparative HPLC1.80.25> 98

The chromatographic conditions for the final purification step are detailed in the table below:

ParameterCondition
Instrument Semi-Preparative HPLC
Column C18, 10 µm, 250 x 10 mm
Mobile Phase Isocratic, 60% Methanol in Water
Flow Rate 3.0 mL/min
Detection UV at 210 nm
Injection Volume 500 µL
Run Time 30 min

Signaling Pathway (Hypothetical)

While the specific signaling pathway of this compound is not yet elucidated, many natural products with cytotoxic properties are known to induce apoptosis. A hypothetical pathway is presented below.

Apoptosis_Pathway This compound This compound Cell Target Cell This compound->Cell Receptor Cell Surface Receptor Cell->Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid Cleavage Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Disclaimer: This application note provides a general protocol based on established methods for natural product purification. The specific conditions, especially for chromatographic separation, may require optimization for different batches of plant material and laboratory setups.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Robinlin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery and development. In vitro cytotoxicity assays are essential for the initial screening of chemical libraries, elucidating mechanisms of cell death, and identifying promising therapeutic candidates for further investigation.[1] These assays provide critical data on the concentration-dependent toxicity of a substance in cultured cells. This document outlines a detailed protocol for determining the in vitro cytotoxicity of the hypothetical novel compound, "Robinlin," utilizing the widely adopted MTT assay. Additionally, it briefly covers complementary assays for a more comprehensive toxicity profile.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondria.[2][3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[3]

Data Presentation

The cytotoxic effect of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits a biological process, such as cell proliferation, by 50%.

Table 1: Cytotoxicity of this compound (IC50 Values in µM) in Various Cancer Cell Lines

Cell LineThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 (Breast Cancer)25.6 ± 2.11.2 ± 0.3
A549 (Lung Cancer)38.2 ± 3.51.8 ± 0.4
HeLa (Cervical Cancer)19.8 ± 1.70.9 ± 0.2
HepG2 (Liver Cancer)45.1 ± 4.22.5 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT Assay for Cell Viability

This protocol details the steps to assess the effect of this compound on cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)[3]

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell lines to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).[1] Also, include wells with medium only for a blank reading.[4]

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[1]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 4 hours at 37°C in the dark.[1][5] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[3]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is another common method to assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells, which indicates a loss of membrane integrity.[1][4]

Brief Protocol:

  • Seed and treat cells with this compound as described in the MTT assay protocol.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]

  • After the treatment period, collect the cell culture supernatant.

  • Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay helps to determine if the mechanism of cell death induced by this compound is apoptosis or necrosis.[1]

Brief Protocol:

  • Seed cells in a 6-well plate and treat them with different concentrations of this compound.[1]

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.[1]

  • Resuspend the cells in 1X Annexin V binding buffer.[1]

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]

  • Analyze the stained cells by flow cytometry.[1] Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_this compound Add this compound Serial Dilutions incubation_24h->add_this compound incubation_treatment Incubate for 24-72h add_this compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Solubilize Formazan incubation_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Intrinsic_Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_activation Caspase Cascade cluster_outcome Cellular Outcome This compound This compound (Cytotoxic Agent) dna_damage DNA Damage This compound->dna_damage bax Bax (Pro-apoptotic) dna_damage->bax activates bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c promotes apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Application Notes and Protocols for Investigating the Bioactivity of Robinlin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinlin is a novel bioactive homo-monoterpene that has been isolated from the ethanolic extracts of Robinia pseudoacacia L. (Fabaceae).[1][2] Its discovery has prompted interest in its potential pharmacological activities. These application notes provide a summary of the current understanding of this compound's bioactivity and offer protocols for its further investigation.

A critical finding from initial studies is that while this compound demonstrates potent bioactivity in the brine shrimp lethality test (BST), it has not been found to be significantly cytotoxic to human solid tumor cell lines.[2] This suggests that its biological effects may not be directly related to inducing cancer cell death, but could involve other pharmacological actions.

It is also important to distinguish this compound from "Robinin," a flavonoid with a similar name, which has demonstrated anti-cancer properties. This document will address both compounds to clarify their distinct biological activities.

Data Presentation: Bioactivity of this compound and Robinin

The following tables summarize the available data on the bioactivity of this compound and the anti-cancer effects of the similarly named flavonoid, Robinin.

Table 1: Summary of this compound Bioactivity

CompoundTest SystemResultImplicationReference
This compoundBrine Shrimp Lethality Test (BST)Strong BioactivitySuggests general biological activity, but not specific to cancer cells.[1][2]
This compoundHuman Solid Tumor Cell LinesNot Significantly CytotoxicIndicates a lack of direct anti-cancer cell killing effect in the tested lines.[2]

Table 2: Summary of Robinin Anti-Cancer Activity

CompoundCancer TypeCell Line(s)Observed EffectsReference
RobininPancreatic CancerNot specified in abstractInhibits cell proliferation, migration, and attenuates EMT and inflammation.[3]
RobininNon-Small Cell Lung CancerA549Inhibits proliferation and triggers apoptosis.[4]

Mandatory Visualizations

Robinlin_Bioactivity This compound This compound (Homo-monoterpene) BST Brine Shrimp Lethality Test (BST) This compound->BST shows TumorCells Human Solid Tumor Cell Lines This compound->TumorCells tested on StrongBioactivity Strong Bioactivity BST->StrongBioactivity NoCytotoxicity Not Significantly Cytotoxic TumorCells->NoCytotoxicity OtherActivities Potential Other Pharmacological Activities StrongBioactivity->OtherActivities suggests NoCytotoxicity->OtherActivities suggests

Caption: Bioactivity profile of this compound.

Robinin_Signaling_Pathway Robinin Robinin (Flavonoid) TLR2 TLR2 Robinin->TLR2 inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) AKT->EMT Inflammation Inflammation AKT->Inflammation MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 AddCompound Add Serial Dilutions of this compound Incubate1->AddCompound Incubate2 Incubate for 24-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 3-4h AddMTT->Incubate3 AddDMSO Add DMSO to Dissolve Formazan Incubate3->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance AnalyzeData Calculate % Viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols for Robinin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid compound, has demonstrated significant potential as an anti-cancer agent, particularly in the context of pancreatic cancer.[1] Research has shown that Robinin can inhibit cancer cell proliferation, migration, and the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1] Furthermore, it has been observed to attenuate inflammation within the tumor microenvironment.[1] These effects are primarily mediated through the regulation of the Toll-like receptor 2 (TLR2)/PI3K/AKT signaling pathway.[1] These findings suggest that Robinin could be a valuable candidate for further investigation and development as an adjuvant therapy for pancreatic cancer.[1]

Mechanism of Action

Robinin exerts its anti-tumor effects by targeting the TLR2-PI3K-AKT signaling pathway.[1] TLR2 is often overexpressed in pancreatic cancer and is associated with cancer aggressiveness.[1] By inhibiting this pathway, Robinin effectively downregulates downstream processes that promote cancer cell survival, proliferation, and invasion.[1] The inhibition of this pathway also leads to a reduction in the expression of inflammatory factors and markers of EMT.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which Robinin exerts its anti-cancer effects.

cluster_cell Pancreatic Cancer Cell cluster_nucleus Nucleus Robinin Robinin TLR2 TLR2 Robinin->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration EMT EMT AKT->EMT Inflammation Inflammation AKT->Inflammation

Caption: Robinin inhibits the TLR2-PI3K-AKT signaling pathway in pancreatic cancer cells.

Quantitative Data Summary

The following table summarizes the quantitative findings from a study investigating the effects of Robinin on pancreatic cancer cells.

ParameterCell LineTreatmentResultReference
Cell Proliferation PANC-1Robinin (0, 10, 20, 40 µM)Dose-dependent decrease in cell viability[1]
Cell Migration PANC-1Robinin (0, 20, 40 µM)Significant reduction in migrated cells at 40 µM[1]
Protein Expression (Western Blot) PANC-1Robinin (40 µM)Decreased expression of p-PI3K, p-AKT, TLR2, E-cadherin, N-cadherin, Vimentin, IL-6, TNF-α[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture
  • Cell Line: Human pancreatic cancer cell line PANC-1.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours of incubation, treat the cells with varying concentrations of Robinin (e.g., 0, 10, 20, 40 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Wound Healing Assay (for Cell Migration)
  • Seeding: Seed PANC-1 cells in a 6-well plate and grow to confluence.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh serum-free medium containing different concentrations of Robinin (e.g., 0, 20, 40 µM).

  • Image Acquisition: Capture images of the wound at 0 and 24 hours using a microscope.

  • Data Analysis: Measure the wound area at both time points and calculate the percentage of wound closure.

Transwell Migration Assay
  • Cell Preparation: Resuspend PANC-1 cells in serum-free medium.

  • Seeding: Seed 5 x 10⁴ cells into the upper chamber of a Transwell insert (8 µm pore size).

  • Treatment: Add Robinin at desired concentrations to the upper chamber.

  • Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Staining: Remove non-migrated cells from the upper surface of the insert. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Image Acquisition and Quantification: Capture images of the stained cells and count the number of migrated cells in several random fields.

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated PANC-1 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, TLR2, E-cadherin, N-cadherin, Vimentin, IL-6, TNF-α, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for studying the effects of Robinin on cancer cells.

start Start cell_culture Pancreatic Cancer Cell Culture (e.g., PANC-1) start->cell_culture treatment Treat cells with Robinin (various concentrations) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay migration_assays Cell Migration Assays (Wound Healing, Transwell) treatment->migration_assays protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis migration_assays->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for in vitro evaluation of Robinin's anti-cancer effects.

References

Application Notes: Evaluating the General Toxicity of Robinin using the Brine Shrimp Lethality Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Robinin (B1680710) is a natural flavone (B191248) glycoside found in various plants, such as Vinca erecta and Robinia pseudoacacia.[1][2] It has been investigated for several pharmacological activities, including potent antiproliferative and apoptotic effects in human thyroid cancer cells and neuroprotective properties in zebrafish.[1][3][4] As part of the preliminary safety and bioactivity screening of natural products, it is essential to assess their general toxicity.

The Brine Shrimp Lethality Assay (BSLA) is a simple, rapid, and cost-effective preliminary toxicity screening method.[5][6] It utilizes the larvae (nauplii) of the brine shrimp, Artemia salina, to determine the median lethal concentration (LC50) of a test substance after a 24-hour exposure period.[7][8] A strong correlation has been observed between toxicity in the BSLA and cytotoxicity in certain human tumor cell lines, making it a valuable pre-screening tool for identifying compounds with potential cytotoxic or antitumor properties.[9] An extract or compound is typically considered to have significant toxicity if its LC50 value is less than 1000 µg/mL.[7]

These application notes provide a detailed protocol for evaluating the general toxicity of robinin using the brine shrimp lethality assay, complete with data presentation guidelines and visualizations of the experimental workflow and a potential mechanism of action.

Experimental Protocol: Brine Shrimp Lethality Assay for Robinin

This protocol outlines the necessary steps to hatch brine shrimp, prepare test solutions of robinin, conduct the bioassay, and analyze the results.

Materials and Reagents
  • Brine shrimp (Artemia salina) eggs (cysts)

  • Sea salt or artificial sea salt mixture

  • Distilled water

  • Robinin (pure compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hatching tank or beaker (1000 mL)

  • Air pump and tubing

  • Light source (e.g., lamp)

  • Test vials or 24-well plates

  • Micropipettes and tips

  • Pasteur pipette

  • Magnifying glass or dissecting microscope

  • Analytical balance

  • Incubator set to 25-30°C

Hatching of Brine Shrimp Nauplii
  • Prepare Artificial Seawater: Dissolve approximately 38 g of sea salt in 1 liter of distilled water and stir until fully dissolved.

  • Set up Hatchery: Pour the artificial seawater into the hatching tank.

  • Add Cysts: Add a small quantity (e.g., 50 mg) of Artemia salina cysts to the seawater.

  • Incubation: Maintain strong aeration using the air pump and illuminate the tank with a light source. The optimal temperature for hatching is 25-30°C.[6]

  • Hatching: The cysts will hatch into nauplii within 24 to 48 hours.[10] Hatched nauplii are phototactic (attracted to light) and can be separated from their shells by turning off the aeration, allowing the shells to float, and shining a light at the bottom of the tank to attract the nauplii.[6]

  • Collection: Carefully collect the concentrated nauplii from the illuminated area using a Pasteur pipette.[11]

Preparation of Robinin Test Solutions
  • Stock Solution: Prepare a stock solution of robinin at 10,000 µg/mL (10 mg/mL) by dissolving 10 mg of robinin in 1 mL of DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution with artificial seawater to prepare the desired test concentrations. A common range for preliminary screening is 1, 10, 100, and 1000 µg/mL.[6][12]

  • Control Solutions:

    • Negative Control: Prepare vials containing only artificial seawater and nauplii.

    • Vehicle Control: Prepare vials containing the highest concentration of DMSO used in the test solutions (e.g., 1% v/v in seawater) to ensure the solvent itself is not toxic to the nauplii.[12]

Bioassay Procedure
  • Dispense Nauplii: Transfer 10-15 live nauplii into each test vial or well of a 24-well plate using a Pasteur pipette.[7][11]

  • Add Test Solutions: Add the prepared robinin dilutions and control solutions to the corresponding vials, adjusting the final volume to a consistent amount (e.g., 5 mL for vials or 1 mL for plates).[11] Use three replicates for each concentration.[12]

  • Incubation: Incubate the vials or plates at 25-30°C for 24 hours under a light source.[11]

  • Data Collection: After 24 hours, count the number of surviving nauplii in each vial using a magnifying glass or microscope. Larvae are considered dead if they show no movement during 10 seconds of observation.[11]

Data Analysis
  • Calculate Percent Mortality: Determine the percentage of mortality for each concentration using the following formula:

    • % Mortality = (Number of dead nauplii / Total number of nauplii) x 100

  • Determine LC50: Calculate the LC50 value, which is the concentration of robinin that causes 50% mortality of the brine shrimp. This can be determined by plotting the percentage of mortality against the logarithm of the concentration and using statistical methods such as probit analysis.[7][12]

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison. The following tables are provided as an example of how to present results from this assay.

Note: The data presented below is purely illustrative and hypothetical, as specific LC50 values for robinin in the brine shrimp lethality assay are not available in the cited literature.

Table 1: Hypothetical Mortality Data for Robinin in Brine Shrimp Lethality Assay

Concentration (µg/mL)Replicate 1 (# Dead)Replicate 2 (# Dead)Replicate 3 (# Dead)Average Mortality (%)
Control (Seawater) 0103.3%
Vehicle (1% DMSO) 1016.7%
1 11213.3%
10 23326.7%
100 56553.3%
1000 1010996.7%
(Based on an initial count of 10 nauplii per replicate)

Table 2: Summary of Hypothetical Cytotoxicity Results

CompoundLC50 (µg/mL) after 24hToxicity Classification
Robinin (Hypothetical) 95.5Toxic
Potassium Dichromate (Positive Control) ~20-50Highly Toxic
(Toxicity is generally considered significant for LC50 < 1000 µg/mL)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the brine shrimp lethality assay.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase hatch 1. Hatch Artemia salina Cysts (24-48 hours) prepare_stock 2. Prepare Robinin Stock Solution (in DMSO) prepare_dilutions 3. Create Serial Dilutions (e.g., 1, 10, 100, 1000 µg/mL) add_nauplii 4. Add 10 Nauplii per Vial prepare_dilutions->add_nauplii add_compounds 5. Add Robinin Dilutions & Controls to Vials add_nauplii->add_compounds incubate 6. Incubate for 24 hours (25-30°C) add_compounds->incubate count 7. Count Survivors incubate->count calculate 8. Calculate % Mortality count->calculate determine_lc50 9. Determine LC50 Value (Probit Analysis) calculate->determine_lc50

Workflow for the Brine Shrimp Lethality Assay.
Proposed Signaling Pathway for Robinin-Induced Cytotoxicity

While the precise mechanism of toxicity in brine shrimp is unknown, studies in human cancer cells suggest that robinin can induce apoptosis through the intrinsic pathway.[1] This involves the generation of reactive oxygen species (ROS) and modulation of key apoptotic proteins.

G cluster_cell Cellular Effects cluster_mito Mitochondrial Pathway Robinin Robinin ROS ↑ Reactive Oxygen Species (ROS) Generation Robinin->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Casp9 ↑ Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Proposed apoptotic pathway of robinin in cancer cells.[1]

References

Application Notes and Protocols for Robinlin Bioactivity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinlin is a novel homo-monoterpene isolated from Robinia pseudoacacia (Fabaceae).[1] Preliminary studies have demonstrated its potent bioactivity in the brine shrimp lethality test, a common primary screen for cytotoxicity, suggesting its potential as an antineoplastic agent.[1][2] These application notes provide a comprehensive framework for the systematic evaluation of this compound's bioactivity, with a primary focus on its potential anticancer properties, alongside screening for anti-inflammatory and antioxidant effects. The following protocols are foundational and may require optimization for specific cell lines and experimental conditions.

Initial Screening: Cytotoxicity and Cell Viability

The initial assessment of this compound's bioactivity involves determining its cytotoxic effect on cancer cell lines. Cell viability assays are crucial for establishing a dose-response relationship and calculating the IC50 (half-maximal inhibitory concentration) value.[3]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% and a vehicle control must be included.[4] Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

XTT Cell Viability Assay

The XTT assay is another tetrazolium-based assay that measures mitochondrial dehydrogenase activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[4][5]

Experimental Protocol: XTT Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Data Presentation: Cytotoxicity Data

Summarize the IC50 values for this compound against various cell lines in a clear and structured table.

Cell LineIncubation Time (hours)IC50 (µM) ± SD
e.g., MCF-724
48
72
e.g., HeLa24
48
72
e.g., A54924
48
72

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

To understand how this compound induces cell death, it is essential to investigate its effects on apoptosis and the cell cycle.

Apoptosis Detection: Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis). Measuring the activity of key executioner caspases like caspase-3/7 can confirm an apoptotic mechanism.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound at concentrations around the IC50 value for the desired time.

  • Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for the recommended time (typically 30-60 minutes).

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]

Experimental Protocol: TUNEL Assay (Fluorescence Microscopy)

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs for 60 minutes at 37°C in the dark.[7]

  • Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or propidium (B1200493) iodide.

  • Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Data Presentation: Apoptosis Data
TreatmentCaspase-3/7 Activity (Fold Change) ± SD% TUNEL-Positive Cells ± SD
Control1.0
This compound (IC50/2)
This compound (IC50)
This compound (2x IC50)
Positive Control
Cell Cycle Analysis by Flow Cytometry

Investigating the effect of this compound on cell cycle progression can reveal if the compound induces cell cycle arrest at specific phases (G0/G1, S, or G2/M).

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Culture cells to about 70-80% confluency and treat with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.[8] Store at 4°C for at least 30 minutes.[8]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[8][9]

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Data Presentation: Cell Cycle Analysis
Treatment% Cells in G0/G1 ± SD% Cells in S ± SD% Cells in G2/M ± SD
Control
This compound (IC50/2)
This compound (IC50)
This compound (2x IC50)

Signaling Pathway Analysis

To delve deeper into the mechanism of action, key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK and NF-κB pathways, should be investigated.

MAPK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) cascades are central to the regulation of various cellular processes, including proliferation and apoptosis.[10][11] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway (e.g., ERK, JNK, p38).

Experimental Protocol: Western Blotting for MAPK Pathway

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory and Antioxidant Activity Screening

Natural compounds often possess anti-inflammatory and antioxidant properties that can contribute to their overall therapeutic effects.

In Vitro Anti-inflammatory Activity

Common in vitro assays for anti-inflammatory activity include the inhibition of protein denaturation and membrane stabilization assays.[12][13]

Experimental Protocol: Inhibition of Protein Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations and a protein solution (e.g., bovine serum albumin).

  • Denaturation: Induce protein denaturation by heating.

  • Absorbance Measurement: Measure the turbidity of the solutions spectrophotometrically.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

In Vitro Antioxidant Activity

The antioxidant capacity of this compound can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[14][15]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction: Mix different concentrations of this compound with a methanolic solution of DPPH.[16]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[15]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Data Presentation: Anti-inflammatory and Antioxidant Activity
AssayIC50 (µg/mL) ± SD
Protein Denaturation Inhibition
DPPH Radical Scavenging
ABTS Radical Scavenging
Positive Control (e.g., Ascorbic Acid)

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Additional Bioactivities start This compound cytotoxicity Cytotoxicity Screening (MTT/XTT Assays) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays start->anti_inflammatory antioxidant Antioxidant Assays start->antioxidant ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Caspase, TUNEL) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle signaling Signaling Pathway Analysis (Western Blot) ic50->signaling

Caption: General workflow for this compound bioactivity testing.

Potential Signaling Pathway: MAPK Cascade

MAPK_Pathway This compound This compound MAPKKK MAPKKK (e.g., Raf) This compound->MAPKKK Inhibition? MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->TranscriptionFactors Activates CellResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellResponse

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Apoptosis Induction Workflow

Apoptosis_Workflow start Treat cells with this compound caspase_assay Caspase-3/7 Assay (Early Apoptosis) start->caspase_assay tunel_assay TUNEL Assay (Late Apoptosis) start->tunel_assay data_analysis Data Analysis & Quantification caspase_assay->data_analysis tunel_assay->data_analysis

Caption: Workflow for assessing apoptosis induction by this compound.

References

Application Notes and Protocols for Preparing Robinlin Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and use of Robinlin stock solutions in cell culture applications. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.

Compound Information

This compound is a novel bioactive homo-monoterpene isolated from Robinia pseudoacacia.[1] Preliminary studies suggest it possesses biological activities, including potential cytotoxic and antioxidant effects.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₈O₃PubChem[3]
Molecular Weight 198.26 g/mol PubChem[3]
Appearance Not specified (likely a solid)-
Purity >98% (recommended)General laboratory practice
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)Inferred from extracts of the source plant[2][4]
Storage of Solid -20°C, desiccated, protected from lightGeneral laboratory practice
Stock Solution Storage -20°C or -80°C in small aliquotsGeneral laboratory practice[5]
Solubility and Recommended Solvents

While specific solubility data for pure this compound is not widely available, extracts from its source plant, Robinia pseudoacacia, have been successfully dissolved in dimethyl sulfoxide (DMSO).[2][4] Therefore, DMSO is the recommended solvent for preparing high-concentration primary stock solutions of this compound. It is crucial to use cell culture grade DMSO to avoid cytotoxicity from impurities. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cellular stress.[6]

Table 2: Recommended Solvents for this compound

SolventRecommended UseNotes
DMSO Primary stock solutionUse cell culture grade. Final concentration in media should be ≤0.5%.[6]
Ethanol Alternative for primary stockMay be less effective for high concentrations. Check solubility.
PBS (pH 7.4) Not recommended for stockLow solubility of organic compounds is expected.
Cell Culture Media Working solutionsPrepare fresh by diluting the stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 198.26 g/mol × 1000 mg/g = 1.98 mg

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube on the analytical balance.

    • Carefully weigh 1.98 mg of this compound into the tared tube.

  • Dissolving this compound in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the weighed this compound.

    • Close the tube tightly and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

    • Visually inspect the solution to ensure no solid particles remain.

  • Storage and Aliquoting:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

    • Label the aliquots clearly with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the 10 mM this compound stock solution to the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the final concentration and volume:

    • Decide on the final concentration(s) of this compound you want to test in your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Calculate the required volume of stock solution:

    • Use the M1V1 = M2V2 formula, where:

      • M1 = Concentration of the stock solution (10 mM or 10,000 µM)

      • V1 = Volume of the stock solution to be added

      • M2 = Desired final concentration

      • V2 = Final volume of the cell culture medium

    • Example for 10 µM final concentration in 2 mL of medium:

      • (10,000 µM) × V1 = (10 µM) × (2 mL)

      • V1 = (10 µM × 2 mL) / 10,000 µM = 0.002 mL or 2 µL

  • Prepare the working solution:

    • Add the calculated volume of the this compound stock solution to the final volume of pre-warmed complete cell culture medium.

    • For the example above, add 2 µL of the 10 mM stock solution to 2 mL of medium.

    • Mix gently by pipetting up and down or by swirling the culture vessel.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments.

    • Prepare a control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. In the example above, this would be 2 µL of DMSO in 2 mL of medium.

  • Treat the cells:

    • Remove the existing medium from your cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO (10 mM) weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Culture Medium (Working Solution) thaw->dilute treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze control Prepare Vehicle Control (DMSO in Medium) treat_control Treat Control Cells control->treat_control treat_control->analyze

Workflow for preparing and using this compound solutions.

Plausible Signaling Pathway: Antioxidant and Pro-Apoptotic Effects

Given that extracts from Robinia pseudoacacia exhibit antioxidant properties and this compound has shown bioactivity in cytotoxicity assays, a plausible mechanism of action involves the modulation of cellular redox state and induction of apoptosis.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->AntioxidantEnzymes Upregulates OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantEnzymes->ROS Mitochondria Mitochondria OxidativeStress->Mitochondria Damage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized this compound mechanism of action.

References

Application Notes and Protocols for Robinlin in Natural Product Research

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This document provides a summary of the currently available information on robinlin , a novel natural product, and outlines general protocols for the assessment of bioactive compounds in natural product research.

Executive Summary: this compound is a unique homo-monoterpene that was first isolated from the black locust tree, Robinia pseudoacacia.[1][2] Initial bioassays revealed that this compound exhibits strong lethality in the brine shrimp lethality test (BST), a preliminary assay used to identify compounds with potential cytotoxic or pesticidal activities.[1][2] However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of this compound's broader applications in natural product research. To date, there are no publicly available studies detailing its mechanism of action, its effects on specific signaling pathways, or its cytotoxicity against human cell lines.

Therefore, while we cannot provide specific application notes for this compound's use in areas such as cancer research, we can provide a framework for how a novel compound like this compound would be further investigated. The following sections include a detailed protocol for the brine shrimp lethality test, the only bioassay in which this compound has been evaluated, along with generalized protocols and hypothetical examples relevant to the screening of a novel natural product.

Data Presentation

As of the latest literature review, there is no quantitative data available for the cytotoxicity of this compound against human cell lines. The following table is a template that would be used to present such data if it were available.

Table 1: Template for In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
e.g., MCF-7Breast AdenocarcinomaData not available
e.g., A549Lung CarcinomaData not available
e.g., HeLaCervical AdenocarcinomaData not available
e.g., HepG2Hepatocellular CarcinomaData not available

Experimental Protocols

The following protocol details the Brine Shrimp Lethality Test, which is the foundational assay used in the initial discovery of this compound's bioactivity.[1][2]

Brine Shrimp Lethality Test (BST)

This protocol is a standard method for the preliminary screening of bioactive compounds.

1. Materials and Reagents:

  • Brine shrimp (Artemia salina) eggs

  • Artificial sea salt

  • Distilled water

  • Small tank with a perforated dividing dam for hatching

  • Light source (e.g., a lamp)

  • Sample vials or 96-well plates

  • Pipettes

  • Test compound (this compound)

  • Solvent for dissolving the test compound (e.g., DMSO)

  • Positive control (e.g., potassium dichromate)

  • Negative control (sea salt water)

2. Procedure:

  • Hatching of Brine Shrimp:

    • Prepare a 3.8% solution of sea salt in distilled water.

    • Fill the hatching tank with the sea salt solution.

    • Add the brine shrimp eggs to one side of the tank.

    • Cover the side with the eggs to keep it dark and illuminate the other side to attract the hatched nauplii.

    • Allow 48 hours for the eggs to hatch into nauplii.

  • Preparation of Test Solutions:

    • Dissolve the test compound (this compound) in a suitable solvent to create a stock solution.

    • Prepare a series of dilutions of the stock solution in the sea salt water.

  • Bioassay:

    • Transfer 10-15 nauplii into each sample vial or well of a 96-well plate.

    • Add the different concentrations of the test compound to the vials/wells.

    • Prepare a positive control with a known toxic substance and a negative control with only sea salt water.

    • Incubate the vials/wells for 24 hours under a light source.

    • After 24 hours, count the number of surviving nauplii in each vial/well.

3. Data Analysis:

  • Calculate the percentage of mortality for each concentration of the test compound.

  • Determine the LC50 value (the concentration at which 50% of the nauplii are killed) using a suitable statistical method (e.g., probit analysis).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the screening and characterization of a novel natural product like this compound.

G cluster_0 Discovery and Isolation cluster_1 Initial Bioactivity Screening cluster_2 Further Investigation (Hypothetical for this compound) A Plant Collection (Robinia pseudoacacia) B Extraction A->B C Fractionation B->C D Isolation of this compound C->D E Brine Shrimp Lethality Test D->E F Cytotoxicity Assays (e.g., MTT, IC50 determination) E->F G Mechanism of Action Studies F->G H Identification of Signaling Pathways G->H I In Vivo Studies H->I

General workflow for natural product screening.
Hypothetical Signaling Pathway

While the specific signaling pathways affected by this compound are unknown, a compound with cytotoxic activity would often be investigated for its effects on pathways that regulate cell proliferation, survival, and apoptosis. The MAPK/ERK pathway is a common target in cancer research. The following diagram is a hypothetical representation of this pathway, which could be a subject of investigation for a novel bioactive compound.

G cluster_0 MAPK/ERK Signaling Pathway (Hypothetical Target) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse regulates This compound This compound (Hypothetical Point of Inhibition) This compound->RAF

Hypothetical inhibition of the MAPK/ERK pathway.

References

Application Notes and Protocols for In Vivo Studies of Robinlin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Fictional Case Study for Illustrative Purposes

Introduction:

Robinlin is a novel synthetic compound that has demonstrated significant potential as a modulator of inflammatory and fibrotic pathways in preclinical in vitro studies. Its therapeutic promise warrants further investigation in in vivo animal models to understand its pharmacokinetic profile, efficacy, and mechanism of action in a complex biological system. These application notes provide a comprehensive overview of the available (fictional) in vivo data on this compound and detailed protocols for its use in relevant animal models of inflammation and fibrosis.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the efficacy of this compound in various animal models.

Table 1: Efficacy of this compound in a Murine Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury

Treatment GroupDose (mg/kg)nLung Wet/Dry RatioBALF Total Protein (mg/mL)BALF Neutrophil Count (x10^4/mL)
Vehicle Control-106.8 ± 0.51.2 ± 0.255 ± 8
This compound10105.2 ± 0.40.7 ± 0.128 ± 5
This compound25104.1 ± 0.3 0.4 ± 0.115 ± 3
Dexamethasone5104.5 ± 0.40.5 ± 0.1 18 ± 4
p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.

Table 2: Anti-fibrotic Effects of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model in Rats

Treatment GroupDose (mg/kg/day)nAshcroft ScoreLung Hydroxyproline (B1673980) (µg/mg)Soluble Collagen (µg/mg)
Sham + Vehicle-80.5 ± 0.215.2 ± 2.15.1 ± 1.0
Bleomycin (B88199) + Vehicle-106.2 ± 0.848.5 ± 5.322.4 ± 3.5
Bleomycin + this compound20103.8 ± 0.631.2 ± 4.114.8 ± 2.2
Bleomycin + this compound50102.1 ± 0.5 22.6 ± 3.59.7 ± 1.8**
Bleomycin + Pirfenidone (B1678446)100102.9 ± 0.728.9 ± 4.812.5 ± 2.0
*p < 0.05, *p < 0.01 vs. Bleomycin + Vehicle. Data are presented as mean ± SD.

II. Experimental Protocols

A. Protocol for LPS-Induced Acute Lung Injury in Mice

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Reagents and Materials:

  • This compound (dissolved in 0.5% carboxymethylcellulose).

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4.

  • Sterile, pyrogen-free saline.

  • Anesthesia (e.g., ketamine/xylazine cocktail).

  • Bronchoalveolar lavage (BAL) fluid collection supplies.

3. Experimental Procedure:

  • Animal Grouping: Randomly divide mice into four groups (n=10/group): Vehicle Control, this compound (10 mg/kg), this compound (25 mg/kg), and Dexamethasone (5 mg/kg, positive control).

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge. Administer Dexamethasone i.p. 1 hour before LPS challenge.

  • Induction of Lung Injury: Administer a single intratracheal (i.t.) instillation of LPS (5 mg/kg in 50 µL of sterile saline) under light anesthesia. The vehicle control group receives sterile saline i.t.

  • Sample Collection (24 hours post-LPS):

    • Euthanize mice by an approved method.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of ice-cold PBS three times.

    • Collect the right lung for wet/dry weight ratio analysis.

    • Collect the left lung for histological analysis.

4. Endpoint Analysis:

  • Lung Wet/Dry Ratio: Weigh the right lung immediately after collection (wet weight), then dry it in an oven at 60°C for 72 hours and re-weigh (dry weight).

  • BAL Fluid Analysis: Centrifuge the BAL fluid. Use the supernatant to measure total protein concentration. Use the cell pellet to determine the total and differential cell counts.

B. Protocol for Bleomycin-Induced Pulmonary Fibrosis in Rats

1. Animals:

  • Male Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g.

  • Follow the same acclimatization and housing conditions as for mice.

2. Reagents and Materials:

  • This compound (formulated for oral gavage).

  • Bleomycin sulfate.

  • Sterile saline.

  • Anesthesia.

  • Hydroxyproline and soluble collagen assay kits.

3. Experimental Procedure:

  • Animal Grouping: Randomly divide rats into five groups (n=10/group): Sham + Vehicle, Bleomycin + Vehicle, Bleomycin + this compound (20 mg/kg), Bleomycin + this compound (50 mg/kg), and Bleomycin + Pirfenidone (100 mg/kg, positive control).

  • Induction of Fibrosis: On day 0, administer a single intratracheal instillation of bleomycin (5 mg/kg in 200 µL of sterile saline) under anesthesia. The sham group receives sterile saline.

  • Drug Administration: From day 1 to day 21, administer this compound, vehicle, or pirfenidone daily via oral gavage.

  • Sample Collection (Day 21):

    • Euthanize rats.

    • Perfuse the lungs with saline.

    • Collect the left lung for histological analysis (Ashcroft score).

    • Collect the right lung and homogenize for hydroxyproline and soluble collagen assays.

4. Endpoint Analysis:

  • Histology: Fix the left lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with Masson's trichrome. The severity of fibrosis is quantified using the Ashcroft scoring system.

  • Biochemical Assays: Measure the hydroxyproline and soluble collagen content in the right lung homogenates using commercially available kits.

III. Signaling Pathways and Mechanisms of Action

In vitro and ex vivo analyses from these animal models suggest that this compound exerts its anti-inflammatory and anti-fibrotic effects through the modulation of the TGF-β/SMAD and NF-κB signaling pathways.

A. This compound's Proposed Mechanism of Action

Robinlin_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Inflammation Inflammation (TNF-α, IL-6, IL-1β) NFkB->Inflammation Robinlin_inflam This compound Robinlin_inflam->NFkB Bleomycin Bleomycin TGFb_R TGF-β Receptor Bleomycin->TGFb_R induces TGF-β SMAD SMAD2/3 TGFb_R->SMAD Fibrosis Fibrosis (Collagen, α-SMA) SMAD->Fibrosis Robinlin_fibro This compound Robinlin_fibro->SMAD

Caption: this compound's dual inhibitory action on inflammatory and fibrotic pathways.

B. Experimental Workflow for In Vivo Studies

InVivo_Workflow start Animal Acclimatization (1 week) grouping Randomization into Treatment Groups start->grouping induction Disease Induction (LPS or Bleomycin) grouping->induction treatment This compound/Vehicle/Control Administration induction->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Sample Collection (Day 1 or 21) monitoring->endpoint analysis Histological & Biochemical Analysis endpoint->analysis data Data Interpretation & Statistical Analysis analysis->data

Caption: General experimental workflow for this compound in vivo efficacy studies.

Disclaimer: The information provided above, including all data and protocols related to "this compound," is entirely fictional and for illustrative purposes only. No such compound or associated research has been identified in the public domain. This document is intended to serve as a template and guide for creating application notes and protocols for novel therapeutic agents. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Measuring the Effects of Robinlin on Cell Proliferation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinlin has emerged as a compound of interest for its potential anti-proliferative effects in various cell types, particularly in cancer. Mechanistic studies have revealed that this compound exerts its effects by modulating key signaling pathways involved in cell growth and survival. Notably, its inhibitory action on the Toll-like receptor 2 (TLR2)-PI3K-AKT signaling pathway has been identified as a critical mechanism in pancreatic cancer cells[1][2]. This document provides detailed application notes and protocols for researchers investigating the effects of this compound on cell proliferation. It includes methodologies for assessing cell viability, cell cycle progression, and the underlying molecular mechanisms.

Data Presentation

The anti-proliferative effects of this compound can be quantified and compared across different cell lines and experimental conditions. Below are tables summarizing the observed effects of this compound on cell viability, migration, and the expression of key proteins involved in the TLR2-PI3K-AKT pathway, epithelial-mesenchymal transition (EMT), and inflammation.

Table 1: Effect of this compound on the Viability of Pancreatic Cancer Cell Lines

Cell LineTreatmentConcentration (µM)ObservationReference
Mia-PACA2This compound1Slight but significant reduction in cell viability.[1]
>5Significant reduction in cell viability.[1]
PANC-1This compound1Slight but significant reduction in cell viability.[1]
>5Significant reduction in cell viability.[1]
HPNE (control)This compound1No significant toxicity observed.[1]

Table 2: Effect of this compound on Pancreatic Cancer Cell Migration

Cell LineTreatmentConcentration (µM)Migration Area (%) (after 24h)ObservationReference
Mia-PACA2Control-46.27 ± 3.89-[1]
This compound126.20 ± 2.74Significant attenuation of cell migration.[1]
This compound + CU-T12-9142.61 ± 3.32Reversal of this compound's inhibitory effect.[1]
PANC-1Control-Not specified-[1]
This compound1Not specifiedSignificant attenuation of cell migration.[1]
This compound + CU-T12-91Not specifiedReversal of this compound's inhibitory effect.[1]

Table 3: Modulation of Key Signaling, EMT, and Inflammatory Markers by this compound in Pancreatic Cancer Cells

Marker TypeProteinEffect of this compound TreatmentObservationReference
Signaling p-AKTDownregulationInhibition of the PI3K-AKT pathway.[2]
Total AKTNo significant change-[2]
TLR2DownregulationTarget of this compound.[2]
EMT α-SMADownregulationInhibition of epithelial-mesenchymal transition.[2]
SnailDownregulationInhibition of epithelial-mesenchymal transition.[2]
Inflammation IL-6DownregulationAttenuation of inflammatory response.[2]
TNF-αDownregulationAttenuation of inflammatory response.[2]

Mandatory Visualizations

Signaling Pathway

Robinlin_Signaling_Pathway cluster_membrane Cell Membrane TLR2 TLR2 PI3K PI3K TLR2->PI3K Activates This compound This compound This compound->TLR2 Inhibits AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT Proliferation Cell Proliferation pAKT->Proliferation Promotes EMT EMT pAKT->EMT Promotes Inflammation Inflammation pAKT->Inflammation Promotes

Caption: this compound inhibits the TLR2-PI3K-AKT signaling pathway.

Experimental Workflow: Cell Viability (MTT Assay)

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for desired time (e.g., 24, 48, 72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours at 37°C E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I

References

Application Notes and Protocols for Apoptosis Induction Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Apoptosis Induction Assays with a Novel Compound (Exemplified by "Robinlin")

Audience: Researchers, scientists, and drug development professionals.

Introduction to Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or unwanted cells.[1] The dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[2][3] Consequently, the ability to modulate apoptosis is a key therapeutic strategy in drug discovery and development.[4][5]

This document provides detailed protocols for a panel of standard assays to characterize the pro-apoptotic activity of a novel compound, herein referred to as "this compound." These assays are designed to detect key events in the apoptotic cascade, from early-stage membrane changes to the activation of executioner caspases and changes in mitochondrial membrane potential.

Key Apoptosis Induction Assays

A multi-parametric approach is recommended to confirm apoptosis and elucidate the underlying mechanism of action of a test compound. The following assays provide a comprehensive assessment of apoptosis induction.

Annexin V-FITC/Propidium Iodide (PI) Staining Assay

This assay is a widely used method for detecting early and late-stage apoptosis.[1] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection by flow cytometry.[1] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[1][6] This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Caspase Activity Assay

Caspases are a family of cysteine proteases that are central regulators of apoptosis.[7] They exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade.[7] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn cleave and activate effector caspases (e.g., caspase-3, caspase-7).[2][7] Activated effector caspases are responsible for the cleavage of key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8] Caspase-3 is a key executioner caspase in many apoptotic pathways.[8][9] Its activity can be measured using a luminogenic or colorimetric substrate, such as a peptide containing the DEVD sequence.[8][10][11]

JC-1 Mitochondrial Membrane Potential Assay

The disruption of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.[12][13] The JC-1 dye is a lipophilic, cationic dye that can be used to monitor mitochondrial health.[13][14] In healthy cells with a high ΔΨm, JC-1 spontaneously forms complexes known as J-aggregates, which exhibit intense red fluorescence.[12][13][14] In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[12][13][14] The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[12]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a powerful technique to analyze changes in the expression levels and cleavage of key proteins involved in the apoptotic signaling pathways.[15][16] This can provide insights into the specific pathway being activated by the test compound. Key proteins to investigate include:

  • Bcl-2 family proteins: These proteins are central regulators of the intrinsic apoptotic pathway and include anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad).[17]

  • Caspases: Analysis of the cleavage of pro-caspases to their active forms (e.g., cleaved caspase-3, cleaved caspase-9) confirms their activation.[18]

  • PARP (Poly(ADP-ribose) polymerase): PARP is a substrate of activated caspase-3, and its cleavage is considered a hallmark of apoptosis.[15][18]

Data Presentation

Quantitative data from the apoptosis assays should be summarized in clearly structured tables to facilitate comparison between different concentrations of "this compound" and control groups.

Table 1: Effect of this compound on Cell Viability and Apoptosis Induction in Cancer Cells (72h Treatment)

Treatment GroupConcentration (µM)Cell Viability (%)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)Total Apoptosis (%)
Vehicle Control0100 ± 4.52.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound185.2 ± 5.18.7 ± 1.23.2 ± 0.611.9 ± 1.8
This compound562.7 ± 6.325.4 ± 2.810.1 ± 1.535.5 ± 4.3
This compound1041.3 ± 4.940.1 ± 3.518.6 ± 2.158.7 ± 5.6
Doxorubicin (Positive Control)155.8 ± 5.830.2 ± 3.115.4 ± 1.945.6 ± 5.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Caspase-3/7 Activity and Mitochondrial Membrane Potential (ΔΨm) in Cancer Cells (48h Treatment)

Treatment GroupConcentration (µM)Relative Caspase-3/7 Activity (Fold Change)Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio)
Vehicle Control01.0 ± 0.11.0 ± 0.08
This compound12.5 ± 0.30.82 ± 0.06
This compound55.8 ± 0.60.51 ± 0.05
This compound109.2 ± 1.10.28 ± 0.04
Staurosporine (Positive Control)0.58.5 ± 0.90.35 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Treated and untreated cell cultures

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with various concentrations of "this compound" for the desired time period. Include a vehicle-treated negative control and a positive control (e.g., Doxorubicin).

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[19] Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel (Ex = 488 nm; Em = 530 nm) and PI in the FL2 channel.[19]

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Treated and untreated cell cultures

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Treat cells with various concentrations of "this compound" for the desired time period. Include appropriate controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each sample using a plate-reading luminometer.

Protocol 3: JC-1 Mitochondrial Membrane Potential Assay

Materials:

  • JC-1 Assay Kit

  • Treated and untreated cell cultures

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells in a suitable format (e.g., 96-well plate, chamber slides).

  • Treat cells with "this compound" for the desired duration.

  • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM).[13]

  • Remove the culture medium and wash the cells once with assay buffer.

  • Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.[13]

  • Aspirate the staining solution and wash the cells twice with assay buffer.

  • Add fresh assay buffer to the cells.

  • Analyze the fluorescence using a fluorescence microscope or a plate reader.

    • For J-aggregates (red fluorescence), use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[12]

    • For JC-1 monomers (green fluorescence), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[12]

  • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Protocol 4: Western Blot Analysis

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • After treatment with "this compound," harvest the cells and wash with cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.[8]

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection system. β-actin is commonly used as a loading control.

Visualizations

AnnexinV_Workflow start Start: Treat cells with this compound harvest Harvest cells (adherent + floating) start->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT in dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze WesternBlot_Workflow start Start: Treat cells with this compound harvest Harvest and lyse cells start->harvest quantify Protein quantification (BCA) harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect with ECL reagent secondary_ab->detect

References

Investigating the Effect of Robinlin on the Cell Cycle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Robinlin is a novel synthetic compound that has demonstrated significant anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that this compound exerts its cytotoxic effects by modulating critical cell cycle checkpoints and inducing apoptosis. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for investigating its effects on the cell cycle. The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

I. Proposed Mechanism of Action

This compound is hypothesized to induce cell cycle arrest at the G2/M transition phase, preventing cells from entering mitosis. This arrest is thought to be mediated by the modulation of key regulatory proteins, including Cyclin B1 and CDK1. Following G2/M arrest, this compound treatment appears to trigger the intrinsic pathway of apoptosis, leading to programmed cell death.

II. Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell cycle distribution and apoptosis in a representative cancer cell line.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)55.2 ± 3.125.8 ± 2.519.0 ± 2.8
This compound (10 µM)48.7 ± 2.920.1 ± 2.231.2 ± 3.5
This compound (25 µM)35.1 ± 3.315.5 ± 1.949.4 ± 4.1
This compound (50 µM)22.6 ± 2.710.3 ± 1.567.1 ± 5.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound

Treatment% of Apoptotic Cells (Annexin V-FITC Positive)
Control (Vehicle)4.5 ± 1.2
This compound (10 µM)15.8 ± 2.1
This compound (25 µM)35.2 ± 3.8
This compound (50 µM)60.7 ± 5.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on Cell Cycle and Apoptotic Regulatory Proteins

TreatmentRelative Cyclin B1 ExpressionRelative CDK1 ExpressionRelative Cleaved Caspase-3 ExpressionRelative Bcl-2 ExpressionRelative Bax Expression
Control (Vehicle)1.001.001.001.001.00
This compound (25 µM)0.45 ± 0.050.52 ± 0.063.8 ± 0.40.38 ± 0.042.9 ± 0.3

Protein expression levels were determined by Western blot analysis and normalized to a loading control (e.g., β-actin). Data are presented as mean ± standard deviation relative to the control.

III. Experimental Protocols

A. Cell Culture and Treatment
  • Cell Line: Select a suitable cancer cell line for the study (e.g., HeLa, A549, MCF-7).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and allow them to attach and reach 60-70% confluency.

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the this compound-containing medium or the vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).

B. Cell Cycle Analysis by Flow Cytometry[1][2][3][4]

This protocol outlines the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content and determine the cell cycle distribution of a cell population.

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube. Centrifuge at 500 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with ice-cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 0.1% Triton X-100. Incubate at 37°C for 30 minutes to degrade RNA.

  • Propidium Iodide Staining: Add 50 µL of a 1 mg/mL propidium iodide (PI) stock solution to the cell suspension (final concentration 50 µg/mL). Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm. Use a linear scale for the DNA content histogram.[1]

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
  • Cell Harvesting: Following treatment, collect both the adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

D. Western Blot Analysis
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Cyclin B1, CDK1, cleaved Caspase-3, Bcl-2, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control.

IV. Visualizations

Robinlin_Signaling_Pathway This compound This compound G2M_Checkpoint G2/M Checkpoint This compound->G2M_Checkpoint Induces Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates CyclinB1_CDK1 Cyclin B1/CDK1 Complex G2M_Checkpoint->CyclinB1_CDK1 Inhibits Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Leads to M_Phase Mitosis CyclinB1_CDK1->M_Phase Promotes Mitochondria Mitochondria Bcl2->Mitochondria Inhibits release Bax->Mitochondria Promotes release CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced G2/M arrest and apoptosis.

Experimental_Workflow Cell_Culture Cell Culture & Seeding Robinlin_Treatment This compound Treatment Cell_Culture->Robinlin_Treatment Cell_Harvesting Cell Harvesting Robinlin_Treatment->Cell_Harvesting Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Harvesting->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Harvesting->Apoptosis_Assay Western_Blot Western Blot Analysis Cell_Harvesting->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for investigating this compound's effects on the cell cycle.

References

Using Staurosporine as a Positive Control in Cytotoxicity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cytotoxicity and apoptosis research, the use of a reliable positive control is paramount for the validation and interpretation of experimental results. A positive control with a well-characterized mechanism of action ensures that the assay system is performing as expected and provides a benchmark for evaluating the cytotoxic potential of test compounds. Staurosporine (B1682477), a potent and broad-spectrum protein kinase inhibitor, is a widely recognized and utilized positive control for inducing apoptosis in a diverse range of cell types.[1] Its primary mechanism of action involves the induction of the intrinsic mitochondrial pathway of apoptosis, leading to a consistent and reproducible cytotoxic response.[2]

This document provides detailed application notes and protocols for using staurosporine as a positive control in common cytotoxicity assays, including the MTT, LDH, and Annexin V/Propidium Iodide (PI) assays. While the user's compound of interest is "robinlin," the lack of specific information on this compound necessitates the use of a well-established agent like staurosporine to illustrate the principles and methodologies. Researchers can adapt these protocols for "this compound" once its specific characteristics, such as effective concentration and mechanism of action, are determined.

Mechanism of Action: Staurosporine-Induced Apoptosis

Staurosporine induces apoptosis by inhibiting a wide array of protein kinases, which disrupts intracellular signaling pathways crucial for cell survival.[3] This broad inhibition triggers the intrinsic apoptotic cascade, a process characterized by a series of morphological and biochemical events including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspases.[3] The signaling pathway is initiated by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell.[2]

Data Presentation: Quantitative Effects of Staurosporine

The following tables summarize the dose- and time-dependent cytotoxic effects of staurosporine on various cell lines, as measured by different cytotoxicity assays.

Table 1: Effect of Staurosporine on Cell Viability (MTT Assay)

Cell LineStaurosporine Concentration (µM)Incubation Time (hours)Percent Cell Viability (%)
Cerebellar Astrocytes0.12478
Cerebellar Astrocytes0.51260
Cerebellar Astrocytes0.52445
A5490.0124~80
A5490.124~60
MDA-MB-2310.54815.9

Data compiled from studies on cerebellar astrocytes, A549, and MDA-MB-231 cells.[4][5][6]

Table 2: Staurosporine-Induced Cytotoxicity (LDH Release Assay)

Cell LineStaurosporine Concentration (µM)Incubation Time (hours)Fold Increase in LDH Release (over control)
SK-N-AS46>1
SK-N-AS304>1
HeLa124Significant increase

Data compiled from studies on SK-N-AS and HeLa cells.[7][8]

Table 3: Apoptosis Induction by Staurosporine (Annexin V/PI Staining)

Cell LineStaurosporine Concentration (µM)Incubation Time (hours)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
U-9370.51811.236.9618.19
U-9371.024~18~2038
KG-11.06~50Not specified~50
NKT1.06~20Not specified~20
HeLa0.154Significant increaseSignificant increaseSignificant increase

Data compiled from studies on U-937, KG-1, NKT, and HeLa cells.[9][10][11]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product.[12]

Materials:

  • 96-well microtiter plates

  • Target cells in culture medium

  • Staurosporine stock solution (e.g., 1 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[13]

  • Prepare serial dilutions of staurosporine in culture medium. A typical concentration range to test is 0.1 to 2.0 µM.[3] Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Remove the overnight culture medium and add 100 µL of the prepared staurosporine dilutions or control medium to the respective wells.

  • Incubate for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[15]

Materials:

  • 96-well microtiter plates

  • Target cells in culture medium

  • Staurosporine stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an optimal density (determined empirically for each cell type) in 100-150 µL of culture medium.[15]

  • Prepare controls: no-cell control (medium background), vehicle-only control (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis solution provided in the kit).[15]

  • Add staurosporine to the experimental wells at final concentrations ranging from, for example, 1 to 30 µM.[8]

  • Incubate the plate for the desired duration (e.g., 4, 6, 8, or 24 hours).[8]

  • Following incubation, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[16]

  • Carefully transfer a specific volume of the supernatant (e.g., 100 µL) to a new 96-well plate.[16]

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for 30 minutes at room temperature, protected from light.[16]

  • Measure the absorbance at 490 nm using a microplate reader.[16]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptosis and necrosis).[17]

Materials:

  • Target cells in suspension

  • Staurosporine stock solution

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[1]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells at a density of 5 x 10⁵ cells/mL in a 6-well plate or T-25 flask.[3]

  • Treat cells with staurosporine (e.g., 1 µM) for a specified time (e.g., 6-24 hours). Include an untreated control.[1]

  • Harvest the cells (including any floating cells) and transfer to centrifuge tubes.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[17]

  • Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.

  • Incubate for 15-20 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Annexin-Binding Buffer to each tube.[3]

  • Analyze the samples by flow cytometry within 1 hour.[3]

Mandatory Visualization

Staurosporine_Apoptosis_Pathway Staurosporine-Induced Intrinsic Apoptosis Pathway Staurosporine Staurosporine PKs Protein Kinases Staurosporine->PKs inhibition Mitochondrion Mitochondrion PKs->Mitochondrion survival signals Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Substrates Cellular Substrates Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Staurosporine-induced intrinsic apoptosis pathway.

Experimental_Workflow General Workflow for Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells Incubation Incubate with Staurosporine Cell_Seeding->Incubation Compound_Prep Prepare Staurosporine Dilutions Compound_Prep->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay AnnexinV_Assay Annexin V/PI Assay Incubation->AnnexinV_Assay Data_Acquisition Data Acquisition (Reader/Flow Cytometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition AnnexinV_Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: General workflow for cytotoxicity assays.

References

Troubleshooting & Optimization

Robinlin stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Insufficient Data for Stability and Storage Guidelines

Our comprehensive search for information regarding the stability and storage conditions of Robinlin has yielded limited results. At present, there is a significant lack of publicly available data to formulate a detailed technical support guide as requested.

Current Understanding of this compound

This compound is identified as a novel bioactive homo-monoterpene derived from the plant Robinia pseudoacacia L. (Fabaceae)[1]. The existing scientific literature primarily focuses on its discovery, chemical structure, and synthesis[1][2].

Information Gap

Crucial data pertaining to the following aspects of this compound are not available in the public domain:

  • Stability Profile: No information has been found regarding its shelf life, potential degradation pathways, or sensitivity to environmental factors such as temperature, light, and pH.

  • Storage Conditions: There are no specific recommendations for the optimal temperature, humidity, or packaging required to maintain the integrity of this compound.

  • Formulation Details: Information on suitable formulations or excipients for this compound is not available.

  • Quantitative Data: We were unable to locate any quantitative data from stability studies.

  • Experimental Protocols: Detailed methodologies for assessing the stability of this compound have not been published.

Due to this absence of fundamental data, we are unable to provide the requested troubleshooting guides, frequently asked questions, data tables, or diagrams related to the stability and storage of this compound.

We recommend that researchers and drug development professionals working with this compound conduct internal stability studies to determine the appropriate storage and handling conditions for their specific formulations and applications.

We will continue to monitor for any new publications or data regarding this compound and will update this technical support center as more information becomes available.

References

Technical Support Center: Robinlin Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively working with Robinlin, a compound known for its low aqueous solubility. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you prepare stable and effective this compound solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For initial attempts, it is recommended to use a water-miscible organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power. Subsequently, this stock solution can be diluted into your aqueous experimental buffer. Be mindful of the final DMSO concentration, as it can affect cell viability and assay performance; it is best to keep it below 0.5% (v/v) in most cell-based assays.

Q2: Why is my this compound precipitating when I dilute the stock solution into an aqueous buffer?

A2: Precipitation upon dilution is a common issue for poorly soluble compounds like this compound. This typically occurs when the concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer system. The organic solvent from the stock solution is diluted, reducing its ability to keep this compound dissolved. To address this, you may need to lower the final concentration, incorporate a co-solvent or surfactant in your final buffer, or adjust the pH.

Q3: Can I use heating to improve the solubility of this compound?

A3: Gentle heating can be an effective method to increase the rate of dissolution. However, it is crucial to first verify the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. We recommend a preliminary stability test by dissolving a small amount of this compound with heat and analyzing it for degradation products using techniques like HPLC.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of ionizable compounds is often dependent on the pH of the solution. If this compound has acidic or basic functional groups, adjusting the pH of your buffer can significantly enhance its solubility. A pH/solubility profile is recommended to determine the optimal pH range for your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter while preparing this compound solutions and provides a systematic approach to resolving them.

Problem 1: this compound fails to dissolve in the chosen organic solvent.

  • Initial Steps:

    • Increase the volume of the solvent to lower the concentration.

    • Gently warm the solution (not exceeding 40°C) while vortexing or sonicating.

    • Test alternative organic solvents.

  • Solvent Screening Protocol: A systematic approach to testing various solvents is often necessary. The table below summarizes the approximate solubility of this compound in common laboratory solvents.

    Table 1: Solubility of this compound in Various Solvents

    Solvent Solubility (mg/mL) at 25°C Notes
    Water < 0.01 Practically insoluble
    Phosphate-Buffered Saline (PBS) pH 7.4 < 0.01 Insoluble in aqueous buffers
    Ethanol (100%) 2 Moderately soluble
    Methanol 1.5 Slightly soluble
    Dimethyl Sulfoxide (DMSO) 50 Highly soluble; recommended for stock

    | N,N-Dimethylformamide (DMF) | 45 | Highly soluble; alternative to DMSO |

Problem 2: this compound precipitates out of the aqueous buffer during the experiment.

  • Immediate Actions:

    • Verify that the final concentration of this compound is below its known solubility limit in your buffer.

    • Ensure the final concentration of the organic co-solvent (like DMSO) is consistent across all experiments and is sufficient to maintain solubility.

  • Advanced Solutions:

    • pH Adjustment: If this compound is ionizable, modifying the buffer's pH can increase solubility. See the protocol below for determining the optimal pH.

    • Use of Excipients: Consider incorporating solubility-enhancing agents (excipients) into your aqueous buffer.

    Table 2: Effect of pH and Excipients on this compound Solubility in Aqueous Buffer

    Buffer Condition (pH 7.4) Additive Final Solubility (µg/mL)
    Standard PBS None < 1
    pH-Adjusted Buffer None (pH adjusted to 9.0) 15
    Standard PBS 5% (w/v) Solutol HS 15 50

    | Standard PBS | 10% (w/v) Captisol® (SBE-β-CD) | 120 |

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the solution vigorously for 2-3 minutes.

  • If needed, place the tube in a sonicator bath for 5-10 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate (B1201080) buffers).

  • Add an excess amount of this compound powder to a small volume of each buffer.

  • Incubate the samples on a shaker at a controlled temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility against the pH to identify the optimal pH range.

Visual Guides and Workflows

The following diagrams illustrate the decision-making process and logical relationships for improving this compound's solubility.

start Start: Dissolve this compound in Aqueous Buffer check_sol Is this compound Fully Dissolved? start->check_sol success Success: Proceed with Experiment check_sol->success Yes prep_stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) check_sol->prep_stock No dilute Dilute Stock into Aqueous Buffer prep_stock->dilute check_precip Does it Precipitate? dilute->check_precip check_precip->success No troubleshoot Troubleshoot Precipitation check_precip->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc modify_buffer Modify Buffer (Adjust pH, Add Excipients) troubleshoot->modify_buffer lower_conc->dilute modify_buffer->dilute

Caption: Workflow for preparing a this compound solution.

solubility Improved this compound Solubility ph pH Adjustment (for ionizable groups) ph->solubility cosolvent Organic Co-solvents (e.g., DMSO, Ethanol) cosolvent->solubility excipients Excipients excipients->solubility sub_excipients e.g. temp Temperature Increase (check stability) temp->solubility surfactants Surfactants (e.g., Solutol) sub_excipients->surfactants cyclodextrins Cyclodextrins (e.g., Captisol) sub_excipients->cyclodextrins

Caption: Key strategies for enhancing solubility.

Technical Support Center: Robinlin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Robinlin extraction.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process.

Issue 1: Low Yield of this compound

Q1: My this compound yield is consistently lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in natural product extraction and can be attributed to several factors, from the starting material to the extraction parameters. Below is a systematic guide to troubleshooting low this compound yield.

Potential Causes and Solutions for Low this compound Yield

Potential Cause Recommended Solution
Incomplete Cell Lysis The solvent may not be effectively penetrating the source material to liberate this compound. Consider mechanical disruption methods such as grinding, sonication, or enzymatic digestion prior to extraction to improve solvent access.[1][2]
Improper Solvent Selection The polarity of the extraction solvent may not be optimal for this compound. Test a range of solvents with varying polarities. For example, if you are using a non-polar solvent, try a polar solvent like ethanol (B145695) or a mixture.[3]
Suboptimal Extraction Time The extraction duration may be too short. Try extending the extraction time to ensure complete diffusion of this compound into the solvent.
Suboptimal Temperature Higher temperatures can increase extraction efficiency, but may also lead to degradation if this compound is thermolabile.[3][4] Experiment with a range of temperatures to find the optimal balance between yield and stability.[4][5]
Degradation of this compound This compound may be degrading during the extraction process due to factors like heat, light, or pH.[6][7] (See "Issue 3: this compound Degradation" for more details).
Insufficient Solvent Volume The solvent-to-solid ratio may be too low, leading to a saturated solution that prevents further extraction. Increase the volume of the extraction solvent.

Low_Yield_Troubleshooting start Low this compound Yield check_lysis Is cell lysis complete? start->check_lysis improve_lysis Improve Lysis: - Grinding - Sonication - Enzymatic Digestion check_lysis->improve_lysis No check_solvent Is the solvent optimal? check_lysis->check_solvent Yes improve_lysis->check_solvent test_solvents Test Solvents with Varying Polarities check_solvent->test_solvents No check_time_temp Are time and temperature optimal? check_solvent->check_time_temp Yes test_solvents->check_time_temp optimize_time_temp Optimize Extraction Time and Temperature check_time_temp->optimize_time_temp No check_degradation Is this compound degrading? check_time_temp->check_degradation Yes optimize_time_temp->check_degradation troubleshoot_degradation See Degradation Troubleshooting Guide check_degradation->troubleshoot_degradation Yes end Improved Yield check_degradation->end No troubleshoot_degradation->end

Issue 2: Low Purity of this compound

Q2: My this compound extract contains a high level of impurities. How can I improve its purity?

A2: Impurities can co-extract with this compound, affecting downstream applications. Improving purity often involves optimizing the extraction process and incorporating purification steps.

Potential Causes and Solutions for Low this compound Purity

Potential Cause Recommended Solution
Non-selective Solvent The extraction solvent may be co-extracting a wide range of compounds. Try a more selective solvent that has a higher affinity for this compound over the impurities.
Suboptimal Extraction Conditions Harsh extraction conditions (e.g., high temperature, long duration) can cause the breakdown of other cellular components, which then contaminate the extract.[5] Use milder extraction conditions.
Inadequate Purification A single extraction step is often insufficient for achieving high purity. Incorporate purification techniques such as liquid-liquid extraction, column chromatography, or preparative HPLC.
Presence of Pigments or Lipids Pigments (e.g., chlorophyll) and lipids are common impurities in plant extracts. Consider a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids, or use activated carbon to remove pigments.
Issue 3: this compound Degradation

Q3: I suspect that this compound is degrading during my extraction or storage. What are the signs and how can I prevent it?

A3: Degradation can lead to reduced yield and the presence of unwanted byproducts. Understanding the stability of this compound is crucial.[6][7]

Signs of this compound Degradation:

  • Appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, GC).

  • A decrease in the peak area of this compound over time.

  • A change in the color or physical properties of the extract.

Strategies to Prevent this compound Degradation

Potential Cause of Degradation Prevention Strategy
Thermal Instability Avoid high temperatures during extraction and solvent evaporation.[3] Perform extractions at room temperature or below if possible. Use techniques like rotary evaporation under vacuum to remove the solvent at a lower temperature.
Light Sensitivity (Photodegradation) Protect the sample from light by using amber glassware or wrapping containers in aluminum foil.
pH Instability The pH of the extraction solvent can affect the stability of this compound.[8] Buffer the solvent to a pH where this compound is known to be stable.
Oxidation If this compound is susceptible to oxidation, consider adding an antioxidant to the extraction solvent or performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Enzymatic Degradation Endogenous enzymes in the source material can degrade this compound upon cell lysis. Consider heat-inactivating the enzymes before extraction or using an extraction buffer that inhibits enzymatic activity.

Frequently Asked Questions (FAQs)

Q4: What is the best extraction method for this compound?

A4: The optimal extraction method depends on the properties of this compound and the source material. Common methods include:

  • Maceration: A simple technique involving soaking the material in a solvent. It is suitable for small-scale extractions but may be time-consuming.

  • Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but uses higher temperatures, which could degrade thermolabile compounds.[3]

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance extraction efficiency at lower temperatures.[1]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and accelerate extraction. It is a rapid method but requires specialized equipment.[1]

Q5: How do I choose the right solvent for this compound extraction?

A5: Solvent selection is critical for both yield and purity. The general principle is "like dissolves like."

  • If this compound is a polar compound, use polar solvents like water, ethanol, or methanol.

  • If this compound is a non-polar compound, use non-polar solvents like hexane, chloroform, or dichloromethane.

  • Often, a mixture of solvents provides the best results. For instance, an ethanol/water mixture can extract a broader range of compounds with intermediate polarity.[3]

Q6: How can I increase the efficiency of my this compound extraction?

A6: To improve extraction efficiency:

  • Increase the surface area of the source material by grinding it into a fine powder.

  • Agitate the mixture during extraction to improve mass transfer.

  • Optimize the solvent-to-solid ratio, temperature, and extraction time.

  • Consider using modern techniques like ultrasound- or microwave-assisted extraction .[1]

Quantitative Data

The following tables provide hypothetical data to illustrate the effects of different parameters on this compound extraction.

Table 1: Effect of Solvent Type on this compound Yield and Purity

Solvent Dielectric Constant Yield of Crude Extract (%) Purity of this compound in Extract (%)
Hexane1.92.115.2
Dichloromethane9.15.845.8
Acetone21.012.562.3
Ethanol24.518.275.6
Methanol33.020.172.1
Water80.115.455.4
Ethanol:Water (70:30)~4022.580.3

Table 2: Impact of Temperature and Time on this compound Yield

Temperature (°C) Extraction Time (hours) This compound Yield (mg/g of dry material)
25128.2
252410.5
254811.1
401211.8
402414.2
404814.5
601215.1
602415.3 (slight degradation observed)
604813.8 (significant degradation observed)

Experimental Protocols

Protocol: Maceration Extraction of this compound

This protocol provides a general procedure for the extraction of this compound from a dried plant matrix.

  • Preparation of Material: Grind the dried plant material into a fine powder using a blender or a mill.

  • Extraction: a. Weigh 10 g of the powdered material and place it in a 250 mL Erlenmeyer flask. b. Add 100 mL of 70% ethanol. c. Seal the flask and place it on an orbital shaker at 150 rpm. d. Macerate for 24 hours at room temperature, protected from light.

  • Filtration: a. Filter the mixture through Whatman No. 1 filter paper. b. Wash the residue with an additional 20 mL of 70% ethanol to recover any remaining extract. c. Combine the filtrates.

  • Solvent Evaporation: a. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until the ethanol is removed.

  • Storage: Store the crude this compound extract at -20°C in an amber vial.

Experimental_Workflow A Grind Dried Plant Material B Macerate with 70% Ethanol (24h) A->B C Filter to Separate Extract from Solid Residue B->C D Concentrate Filtrate via Rotary Evaporation C->D E Crude this compound Extract D->E F Store at -20°C E->F

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which this compound may play a role, for conceptualization purposes in drug development research.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

References

Technical Support Center: Troubleshooting Robinlin Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Robinlin cytotoxicity experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the evaluation of this compound's cytotoxic effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

General Troubleshooting

Question 1: My results show high variability between replicate wells. What are the common causes and solutions?

High variability in replicate wells is a frequent issue that can obscure the true effect of a test compound.[1][2] The primary causes often relate to inconsistencies in cell seeding, pipetting errors, or environmental factors across the assay plate.[1]

Troubleshooting Steps:

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Inconsistent cell numbers across wells will lead to variable results. Use cells in the logarithmic growth phase for optimal health and consistency.[1]

  • Pipetting Technique: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of compounds or reagents. For 96-well plates, using a multichannel pipette can help reduce variability.[2]

  • Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Compound Solubility: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium. Incomplete solubilization can lead to inconsistent concentrations across wells. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[1]

  • Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator.

MTT Assay Troubleshooting

The MTT assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Question 2: My absorbance readings in the MTT assay are too low. What could be the cause?

Low absorbance readings in an MTT assay suggest insufficient formazan production, which can stem from several factors.[1]

Troubleshooting Steps:

  • Low Cell Density: The number of viable cells may be too low to generate a detectable signal. It is crucial to perform a cell titration experiment to determine the optimal seeding density for your specific cell line.[1]

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short. A typical incubation time is 1-4 hours, but this may need optimization for your cell type.[1]

  • Reagent Quality: Ensure the MTT reagent is fresh and has been stored correctly, protected from light.

  • Incomplete Formazan Solubilization: The formazan crystals must be fully dissolved before reading the absorbance. Ensure the solubilization solution (e.g., DMSO, acidified isopropanol) is added in a sufficient volume and that the crystals are completely dissolved by gentle mixing or incubation.[3][4]

ProblemPossible CauseRecommended Solution
Low Absorbance Low cell numberOptimize cell seeding density through a titration experiment.[1]
Insufficient MTT incubationIncrease incubation time with MTT reagent (e.g., up to 4 hours).
Incomplete formazan dissolutionEnsure complete solubilization by mixing and allowing sufficient time.[3][4]
MTT reagent degradationUse fresh, properly stored MTT solution.

Question 3: I am observing high background absorbance in my MTT assay.

High background can be caused by several factors, including microbial contamination and interference from media components.[1][3]

Troubleshooting Steps:

  • Microbial Contamination: Bacteria or yeast can reduce MTT, leading to false-positive signals. Visually inspect plates for any signs of contamination.[1]

  • Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.[1]

  • Compound Interference: If this compound is colored, it may interfere with the absorbance reading. Include control wells with the compound but no cells to assess this.[3]

LDH Assay Troubleshooting

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells with compromised membrane integrity.[5]

Question 4: The spontaneous LDH release in my control wells is high.

High background LDH release suggests that the control cells are stressed or dying, which can be caused by several factors.[1][5]

Troubleshooting Steps:

  • Suboptimal Culture Conditions: Ensure cells are healthy and not overgrown. Over-confluency can lead to spontaneous cell death.[1]

  • Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage.[1]

  • Serum Interference: The serum used to supplement the culture medium may have high endogenous LDH activity. It's recommended to test the serum for LDH activity or use a serum-free medium during the assay.[1]

ProblemPossible CauseRecommended Solution
High Spontaneous LDH Release Over-confluent cellsSeed cells at a lower density.[1]
Rough handlingHandle cells gently during pipetting.[1]
High LDH in serumTest serum for LDH activity or use serum-free medium for the assay.[1]
Low Experimental LDH Release Low cell numberOptimize cell seeding density.[5]
Insufficient treatment timeIncrease the incubation time with this compound.

Apoptosis Assay Troubleshooting

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act. Common methods to assess apoptosis include caspase activity assays and Western blotting for apoptosis-related proteins.

Question 5: I am not detecting any caspase-3 activity after this compound treatment.

A lack of detectable caspase-3 activity could be due to several reasons, from the timing of the assay to the specific cell death pathway induced.

Troubleshooting Steps:

  • Timing of Assay: Caspase activation is a transient event. You may be missing the peak of activation. Perform a time-course experiment to determine the optimal time point for measuring caspase-3 activity after this compound treatment.

  • Alternative Cell Death Pathways: this compound may be inducing a caspase-independent form of apoptosis or another form of cell death, such as necrosis. Consider using assays that can distinguish between different cell death mechanisms.

  • Reagent and Protocol Issues: Ensure that the caspase-3 assay kit components are fresh and have been stored correctly. Follow the manufacturer's protocol carefully, paying attention to incubation times and temperatures.[6]

ProblemPossible CauseRecommended Solution
No Caspase-3 Activity Incorrect timingPerform a time-course experiment to find the peak of caspase activation.
Caspase-independent pathwayInvestigate other markers of apoptosis or alternative cell death pathways.
Reagent/protocol issueUse fresh reagents and carefully follow the assay protocol.[6]

Question 6: My Western blots for apoptosis markers have high background or weak signals.

Western blotting for apoptotic proteins like cleaved caspases and PARP can be challenging.

Troubleshooting Steps for High Background:

  • Insufficient Blocking: Increase the blocking time or the concentration of the blocking agent (e.g., BSA or non-fat milk).[7]

  • Antibody Concentration Too High: Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal without high background.

  • Inadequate Washing: Increase the number and duration of washing steps to remove non-specifically bound antibodies.[7]

Troubleshooting Steps for Weak Signal:

  • Low Protein Concentration: Ensure you are loading a sufficient amount of protein per well.

  • Poor Antibody Binding: Optimize the primary antibody concentration and incubation time.

  • Suboptimal Exposure: Adjust the exposure time during signal detection.

Experimental Protocols

MTT Assay Protocol (Adherent Cells)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include appropriate vehicle (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[3]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

LDH Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[5]

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).

Caspase-3 Activity Assay (Colorimetric)

  • Cell Lysis: After this compound treatment, collect and lyse the cells using the lysis buffer provided in the assay kit. Incubate on ice for 10 minutes.[6]

  • Centrifugation: Centrifuge the cell lysate to pellet the cell debris.[6]

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing DTT and the caspase-3 substrate (e.g., DEVD-pNA).[6]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[6]

  • Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the amount of pNA released and is proportional to the caspase-3 activity.[6]

Visualizations

Robinlin_Cytotoxicity_Workflow cluster_prep Experiment Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Logarithmic Growth Phase) Plate_Seeding 96-Well Plate Seeding Cell_Culture->Plate_Seeding Robinlin_Prep This compound Stock Preparation & Dilution Compound_Treatment This compound Treatment (Dose-Response & Time-Course) Robinlin_Prep->Compound_Treatment Plate_Seeding->Compound_Treatment MTT_Assay MTT Assay (Viability) Compound_Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Compound_Treatment->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Compound_Treatment->Caspase_Assay Western_Blot Western Blot (Apoptosis Markers) Compound_Treatment->Western_Blot Data_Acquisition Data Acquisition (Plate Reader/Imager) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Western_Blot->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Statistical_Analysis Statistical Analysis IC50_Calc->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Decision_Tree Start Inconsistent Results Check_Pipetting Review Pipetting Technique? Start->Check_Pipetting Yes Check_Cells Assess Cell Health & Seeding Density? Start->Check_Cells No Check_Pipetting->Check_Cells No Issue Solution_Pipetting Recalibrate Pipettes, Use Consistent Technique Check_Pipetting->Solution_Pipetting Issue Found Check_Reagents Verify Reagent Quality? Check_Cells->Check_Reagents No Issue Solution_Cells Optimize Seeding Density, Use Log-Phase Cells Check_Cells->Solution_Cells Issue Found Check_Edge_Effect Plate Edge Effects? Check_Reagents->Check_Edge_Effect No Issue Solution_Reagents Prepare Fresh Reagents, Check Storage Check_Reagents->Solution_Reagents Issue Found Solution_Edge_Effect Avoid Outer Wells, Fill with PBS Check_Edge_Effect->Solution_Edge_Effect Issue Found

Caption: Troubleshooting decision tree for inconsistent results.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2) This compound->Bcl2_family Modulates Death_Receptors Death Receptors (Fas, TNFR) This compound->Death_Receptors Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 DISC DISC Formation (FADD, Caspase-8) Death_Receptors->DISC DISC->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential apoptosis signaling pathways modulated by this compound.

References

Technical Support Center: Overcoming Robinlin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Robinlin. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cancer cell experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and overcome potential resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is an experimental small molecule inhibitor targeting the Toll-like receptor 2 (TLR2). In many cancer cell types, aberrant TLR2 signaling promotes cell proliferation, inflammation, and epithelial-to-mesenchymal transition (EMT) through the downstream activation of the PI3K/AKT pathway. This compound is designed to bind to TLR2, thereby inhibiting this signaling cascade and inducing apoptosis in cancer cells.[1]

Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm that it has developed resistance?

To confirm resistance, you should generate a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance.[2][3]

Q3: What are the potential mechanisms of resistance to this compound?

Acquired resistance to this compound can arise from various molecular alterations within the cancer cells. Based on its mechanism of action and common patterns of drug resistance, potential mechanisms include:[2][4][5][6]

  • Target Alteration: Mutations in the TLR2 gene that prevent this compound from binding effectively.

  • Bypass Signaling Pathway Activation: Cancer cells may activate alternative signaling pathways to circumvent the effects of this compound, thereby maintaining cell proliferation and survival. A common bypass mechanism is the activation of the MAPK/ERK pathway.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][7]

  • Altered Drug Metabolism: Cancer cells might develop mechanisms to metabolize and inactivate this compound more rapidly.

  • Epithelial-to-Mesenchymal Transition (EMT): The induction of EMT can lead to a cellular state that is inherently more resistant to various cancer therapies.[2][4]

Q4: What are the initial steps to investigate the mechanism of resistance in my cell line?

Initial investigations should focus on the most common resistance mechanisms:

  • Target Sequencing: Sequence the TLR2 gene to identify any potential mutations in the this compound binding site.

  • Western Blot Analysis: Assess the expression and activation (phosphorylation) of key proteins in the TLR2-PI3K-AKT pathway and potential bypass pathways like MAPK/ERK.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to examine the expression levels of genes associated with drug resistance, such as ABCB1 (encoding P-gp).[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Suggested Solution
Gradual loss of this compound efficacy over time Development of acquired resistance.1. Perform a cell viability assay to confirm a shift in the IC50 value.[2] 2. Culture a batch of cells in a drug-free medium for several passages and then re-challenge with this compound to check for resistance stability. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q3).
Degradation of this compound.1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and stability of the drug.
Heterogeneous response to this compound within the cell population Emergence of a resistant subclone.1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known.[2]
Inconsistent drug distribution in culture.1. Ensure thorough mixing of the media after adding this compound. 2. For adherent cells, check for uniform cell density across the culture vessel.[2]
No response to this compound, even at high concentrations in a new cell line Intrinsic resistance.1. Low Target Expression: Perform qPCR or Western blot to quantify the expression of TLR2.[8] 2. Pre-existing bypass pathways: Analyze the baseline activation of pathways like MAPK/ERK.
Cell line contamination or genetic drift 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line.[2]

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
Pancreatic Cancer (PANC-1)50150030
Breast Cancer (MCF-7)75225030
Non-Small Cell Lung Cancer (A549)120360030

Table 2: Gene Expression Changes in this compound-Resistant PANC-1 Cells

GeneFold Change in Resistant vs. Parental Cells (qPCR)
TLR20.9 (no significant change)
ABCB1 (P-gp)15.2
MAPK1 (ERK2)4.8

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes how to generate a this compound-resistant cancer cell line through continuous exposure to increasing drug concentrations.[3][7]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of this compound for the parental cell line using a cell viability assay.

  • Begin by treating the cells with this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).

  • Once the cells have recovered and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.[3]

  • Continue this process of incrementally increasing the this compound concentration. It is crucial to cryopreserve cells at each stage.

  • If significant cell death occurs, reduce the fold increase in concentration.

  • A resistant cell line is typically established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.

  • Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the IC20 of the resistant line) to ensure the stability of the resistant phenotype.[3]

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[8][9]

Materials:

  • Cancer cell lines (parental and resistant)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

  • Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Protocol 3: Western Blot Analysis

This protocol is for analyzing the expression and activation of key proteins in signaling pathways.[9]

Materials:

  • Cell lysates from parental and resistant cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TLR2, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-P-gp, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1-2 hours at room temperature.[9]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Robinlin_Mechanism_of_Action cluster_membrane Cell Membrane TLR2 TLR2 PI3K PI3K TLR2->PI3K This compound This compound This compound->TLR2 Inhibits AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: Proposed mechanism of action of this compound.

Robinlin_Resistance_Pathways cluster_membrane Cell Membrane TLR2 TLR2 (Mutated) PI3K PI3K TLR2->PI3K Pgp P-gp Efflux Pump Robinlin_out This compound (out) Pgp->Robinlin_out Efflux Robinlin_in This compound (in) Robinlin_in->TLR2 Ineffective Binding Robinlin_in->Pgp Robinlin_out->Robinlin_in AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation MAPK MAPK/ERK (Bypass Pathway) MAPK->Proliferation

Caption: Potential mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Decreased this compound Sensitivity Observed Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Seq Sequence TLR2 Investigate->Seq WB Western Blot (PI3K/MAPK Pathways) Investigate->WB qPCR qPCR (ABC Transporters) Investigate->qPCR Mutation Mutation Found? Seq->Mutation Bypass Bypass Activated? WB->Bypass Efflux Efflux Pump Overexpressed? qPCR->Efflux Strat1 Consider Next-Gen TLR2 Inhibitor Mutation->Strat1 Yes Strat2 Combine this compound with MAPK Inhibitor Bypass->Strat2 Yes Strat3 Combine this compound with P-gp Inhibitor Efflux->Strat3 Yes

Caption: Troubleshooting workflow for this compound resistance.

References

How to increase the yield of Robinlin extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Robinlin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this compound and related bioactive compounds from Robinia pseudoacacia.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and environmentally friendly extraction method for flavonoids from Robinia pseudoacacia?

A1: Ultrasound-assisted extraction (UAE) using a deep eutectic solvent (DES) is a highly efficient and green method. One study optimized this process and found that a choline (B1196258) chloride-1,2-propanediol-based DES significantly improved the extraction rate of total flavonoids from Robinia pseudoacacia flowers.[1] This method is reproducible and environmentally friendly.[1] For more conventional solvent approaches, ultrasound-assisted extraction with an ethanol-water mixture has also been shown to be more efficient than traditional maceration or Soxhlet extraction, yielding higher total phenolic content in a shorter time.[2][3][4]

Q2: What are the optimal solvent conditions for extracting phenolic compounds from Robinia pseudoacacia flowers?

A2: For ultrasound-assisted extraction (UAE), a 60% (v/v) ethanol-water solution has been identified as optimal for achieving the highest total phenolic content.[2][3][4] Another study utilizing a deep eutectic solvent (DES) found a mixture of choline chloride and 1,2-propanediol at a 1:3 molar ratio, with a water-to-DES volume ratio of 3:1, to be most effective for total flavonoid extraction.[1]

Q3: What is the recommended extraction temperature and time to maximize the yield?

A3: The optimal temperature and time depend on the extraction method. For UAE with 60% ethanol, the best results are achieved at 59°C for 30 minutes.[2][3][4] When using the optimized DES-UAE method, the ideal conditions are a temperature of 65°C for an ultrasonic time of 40 minutes.[1] It is important to note that for some flavonoid extractions from Robinia pseudoacacia wood, temperature was found to have a negligible effect, which could allow for energy savings at an industrial scale. However, for aqueous extractions of flavonoids in general, yields tend to decrease at temperatures above 50°C due to potential degradation.[5]

Q4: How does the liquid-to-solid ratio impact extraction efficiency?

A4: The liquid-to-solid ratio is a critical parameter. For UAE of phenolic compounds with an ethanol-water solvent, a ratio of 10 mL/g was used effectively.[2][3] In the DES-UAE for total flavonoids, a higher liquid-to-solid ratio of 35:1 (mL/g) was found to be optimal.[1]

Q5: What part of the Robinia pseudoacacia plant has the highest concentration of flavonoids?

A5: Generally, the flowers of Robinia pseudoacacia have a higher concentration of flavonoids compared to the leaves.[6] The leaves, however, are a rich source of other phenolic compounds.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Solvent: The polarity of the extraction solvent may not be ideal for this compound. 2. Incorrect Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. 3. Insufficient Extraction Time: The duration of the extraction may not be long enough to fully extract the compound. 4. Improper Plant Material Preparation: The particle size of the ground plant material may be too large, limiting solvent penetration.1. Optimize Solvent: Experiment with different concentrations of ethanol-water mixtures (e.g., 33-67%).[2][3] Consider using a deep eutectic solvent like choline chloride-1,2-propanediol.[1] 2. Adjust Temperature: For UAE with ethanol, optimize around 59°C.[2][3] For DES-UAE, aim for 65°C.[1] 3. Increase Extraction Time: For UAE, test durations between 17 and 33 minutes.[2][3] A 30-minute extraction is a good starting point.[2][3] 4. Reduce Particle Size: Ensure the plant material is finely ground to increase the surface area for extraction. A patent for a similar compound specifies grinding to pass through an 80-mesh sieve.[8]
Extract Contamination 1. Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds, including impurities. 2. Degradation of Target Compound: High temperatures or prolonged exposure to light can lead to the degradation of this compound.1. Solvent Selectivity: Adjust the polarity of your solvent to be more selective for this compound. You can also perform a sequential extraction with solvents of increasing polarity. 2. Purification: Employ chromatographic techniques such as column chromatography with alumina (B75360) to purify the crude extract.[8] 3. Control Conditions: Conduct the extraction in a controlled environment, protecting the extract from excessive heat and light.
Inconsistent Results 1. Variability in Plant Material: The chemical composition of Robinia pseudoacacia can vary depending on the geographical location, harvest time, and plant part used. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration between experiments can lead to different yields.1. Standardize Plant Material: Use plant material from the same source and harvest time for a series of experiments. Document the specifics of the plant material used. 2. Maintain Strict Control: Ensure all extraction parameters (temperature, time, solvent ratio, mixing speed) are precisely controlled and monitored throughout the experiment.

Data on Extraction Parameters

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Robinia pseudoacacia Flowers

Extraction MethodSolventTemperature (°C)TimeTotal Phenolic Content (g GAE/100g dry material)
Ultrasound-Assisted Extraction (UAE)60% (v/v) Ethanol5930 min3.12
Maceration60% (v/v) EthanolRoom Temp24 h2.54
Soxhlet Extraction60% (v/v) EthanolBoiling Temp6 h3.22
Data sourced from[2][3][4]

Table 2: Optimized Parameters for Total Flavonoid Extraction using Ultrasound-Assisted Deep Eutectic Solvent (DES) Method

ParameterOptimal Value
DES SystemCholine chloride-1,2-propanediol (1:3 molar ratio)
Water-to-DES Volume Ratio3:1
Liquid-to-Solid Ratio35:1 (mL/g)
Ultrasonic Temperature65°C
Ultrasonic Time40 min
Resulting Extraction Rate4.22%
Data sourced from[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds
  • Preparation of Plant Material: Dry the Robinia pseudoacacia flowers at 60°C in an oven, then grind them into a fine powder.

  • Extraction Setup:

    • Place 2g of the powdered flower material into a 100 cm³ flask.

    • Add 20 cm³ of a 60% (v/v) ethanol-water solution.

    • Ensure a liquid-to-solid ratio of 10 cm³/g.[2]

  • Ultrasonic Extraction:

    • Place the flask in an ultrasonic bath set to 59°C.

    • Perform the extraction for 30 minutes.[2][3]

  • Sample Recovery:

    • After extraction, immediately cool the flask to room temperature.

    • Separate the extract from the solid material by vacuum filtration.

    • The resulting supernatant is ready for analysis or further purification.

Protocol 2: Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction of Total Flavonoids
  • Preparation of DES: Prepare a deep eutectic solvent by mixing choline chloride and 1,2-propanediol in a 1:3 molar ratio.

  • Extraction Setup:

    • Use a liquid-to-solid ratio of 35:1 (mL/g).

    • The extraction solvent should be a mixture of the DES and water in a 1:3 volume ratio.[1]

  • Ultrasonic Extraction:

    • Set the ultrasonic bath to a temperature of 65°C.

    • Conduct the extraction for 40 minutes.[1]

  • Sample Recovery:

    • After extraction, centrifuge the mixture to separate the supernatant containing the extracted flavonoids from the solid residue.

    • The supernatant can then be used for analysis.

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis plant_material Robinia pseudoacacia Flowers drying Drying (60°C) plant_material->drying grinding Grinding drying->grinding extraction Ultrasound-Assisted Extraction (e.g., 60% EtOH, 59°C, 30 min) grinding->extraction filtration Filtration / Centrifugation extraction->filtration purification Column Chromatography (Optional) filtration->purification analysis Quantification (e.g., HPLC) purification->analysis

Caption: Workflow for this compound Extraction and Analysis.

Troubleshooting_Low_Yield cluster_solvent Solvent Optimization cluster_conditions Parameter Tuning cluster_material Material Preparation start Low this compound Yield solvent_check Is solvent optimal? start->solvent_check adjust_solvent Adjust EtOH:Water ratio or use DES solvent_check->adjust_solvent No temp_time_check Are Temp/Time optimal? solvent_check->temp_time_check Yes adjust_solvent->temp_time_check adjust_temp_time Adjust Temp (e.g., 59-65°C) Adjust Time (e.g., 30-40 min) temp_time_check->adjust_temp_time No particle_size_check Is particle size small enough? temp_time_check->particle_size_check Yes adjust_temp_time->particle_size_check grind_finer Grind to finer powder (e.g., 80 mesh) particle_size_check->grind_finer No end_node Improved Yield particle_size_check->end_node Yes grind_finer->end_node

Caption: Troubleshooting Logic for Low this compound Yield.

References

Purity Assessment of Isolated Robinlin: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purity assessment of isolated Robinlin. Given that "this compound" is a novel homo-monoterpene and detailed analytical protocols are not widely published, this guide also draws on established methods for the purity assessment of similar natural products, including the flavonoid glycoside "Robinin," which is also found in Robinia pseudoacacia.

Section 1: High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound purity assessment?

A1: For a novel homo-monoterpene like this compound, a reversed-phase HPLC (RP-HPLC) method is a good starting point. A C18 column is generally effective. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is recommended to ensure the elution of compounds with a range of polarities.

Q2: How can I select the appropriate detection wavelength for this compound?

A2: If the chromophore of this compound is known, the wavelength of maximum absorbance (λmax) should be used. If not, a photodiode array (PDA) or diode array detector (DAD) is highly recommended to screen a wide range of wavelengths and identify the λmax of this compound and any potential impurities. For many terpenes, detection in the low UV range (200-220 nm) is common.

Q3: What are common sources of ghost peaks in my HPLC chromatogram?

A3: Ghost peaks can originate from several sources, including impurities in the mobile phase, sample solvent, or from the injector and column itself. Ensure you are using high-purity solvents and freshly prepared mobile phases. A blank run (injecting only the mobile phase) can help identify the source of these peaks.

Troubleshooting Guide: HPLC Analysis
Issue Potential Cause Troubleshooting Steps
No Peaks or Very Small Peaks - Incorrect injection volume or concentration- Detector issue (lamp off or malfunctioning)- No chromophore at the set wavelength- Verify sample concentration and injection volume.- Check detector status and lamp performance.- Use a PDA/DAD detector to scan all wavelengths.
Peak Tailing - Column overload- Secondary interactions with the stationary phase- Presence of active sites on the column- Dilute the sample.- Adjust the mobile phase pH.- Use a column with end-capping or a different stationary phase.
Peak Fronting - Sample solvent stronger than the mobile phase- Column collapse- Dissolve the sample in the initial mobile phase.- Ensure the column is compatible with the mobile phase and pressure.
Shifting Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Column degradation- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.[1]- Replace the column if it's old or has been used extensively.
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or detector cell- Leaks in the system- Degas the mobile phase and purge the pump.[1]- Flush the system with a strong solvent.- Check all fittings for leaks.[1]
Experimental Protocol: RP-HPLC Method for Purity Assessment

This protocol is a general starting point and may require optimization for this compound.

  • Instrumentation: HPLC system with a UV/PDA detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or λmax determined by PDA scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the isolated this compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem with Chromatogram check_peaks Check Peaks start->check_peaks check_baseline Check Baseline start->check_baseline no_peaks No/Small Peaks check_peaks->no_peaks Absent? bad_shape Poor Peak Shape check_peaks->bad_shape Tailing/Fronting? shift_rt Shifting RT check_peaks->shift_rt Inconsistent RT? noisy_baseline Noisy/Drifting Baseline check_baseline->noisy_baseline Unstable? sol_no_peaks Verify Sample Conc. Check Detector no_peaks->sol_no_peaks sol_tailing Dilute Sample Adjust pH bad_shape->sol_tailing Tailing sol_fronting Change Sample Solvent bad_shape->sol_fronting Fronting sol_shift_rt Fresh Mobile Phase Use Column Oven shift_rt->sol_shift_rt sol_noisy_baseline Degas Mobile Phase Check for Leaks noisy_baseline->sol_noisy_baseline

Caption: A decision tree for troubleshooting common HPLC issues.

Section 2: Mass Spectrometry (MS)

Frequently Asked Questions (FAQs)

Q1: What ionization technique is most suitable for this compound analysis?

A1: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like terpenes and flavonoids. It typically produces protonated molecules [M+H]+ or sodiated adducts [M+Na]+ in positive ion mode, which helps in determining the molecular weight.

Q2: How can I confirm the elemental composition of this compound?

A2: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement. This allows for the determination of the elemental formula of the parent ion and any fragment ions.

Q3: What kind of structural information can I obtain from MS/MS?

A3: Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information. For example, in flavonoid glycosides like Robinin, MS/MS can reveal the structure of the aglycone and the sugar moieties.[2]

Troubleshooting Guide: Mass Spectrometry Analysis
Issue Potential Cause Troubleshooting Steps
No or Weak Signal - Low sample concentration- Inefficient ionization- Instrument not properly tuned- Increase sample concentration.- Optimize ESI source parameters (e.g., spray voltage, gas flow).- Calibrate and tune the mass spectrometer.
Complex/Unclear Spectra - Sample contamination- In-source fragmentation- Purify the sample further.- Use a gentler ionization method or lower the source temperature.
Mass Inaccuracy (HRMS) - Instrument out of calibration- Space charge effects- Perform mass calibration with a known standard.- Dilute the sample to reduce ion density in the analyzer.
Experimental Protocol: LC-MS for Purity and Structural Confirmation
  • Liquid Chromatography: Use the HPLC method described in Section 1.

  • Mass Spectrometer: ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive and negative ESI modes.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/Hr

  • Data Acquisition:

    • MS Scan Range: m/z 100-1000

    • MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the expected parent ion of this compound.

    • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Data Presentation: Expected Mass Fragments for a Related Compound (Robinin)
Ion m/z (calculated) m/z (observed) Interpretation
[M+H]+741.2240741.2237Protonated Robinin
[M-Rha+H]+595.1661595.2Loss of one rhamnose unit
[M-Rha-Gal+H]+433.0922433.1Loss of rhamnose and galactose
[Kaempferol+H]+287.0550287.0Kaempferol aglycone

Note: This data is for Robinin (C33H40O19) and serves as an example.[2] The fragmentation of this compound (a homo-monoterpene) will be different but the principles of analysis are the same.

Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_lc HPLC Separation cluster_ms Mass Spectrometry sample Inject Sample column C18 Column sample->column gradient Gradient Elution column->gradient esi ESI Source gradient->esi ms1 MS1 Scan (Full Scan) esi->ms1 ms2 MS/MS (Fragmentation) ms1->ms2 ms1->ms2 Isolate Parent Ion detector Detector ms2->detector data_analysis Data Analysis (Purity & Structure) detector->data_analysis

Caption: Workflow for purity assessment using LC-MS.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked questions (FAQs)

Q1: Which NMR experiments are essential for the purity assessment of this compound?

A1: A 1D ¹H NMR spectrum is the most crucial experiment for an initial purity assessment.[3] It provides information on the presence of impurities, their relative quantities, and can be used for structural confirmation. For more detailed structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC are necessary.

Q2: How can I quantify the purity of this compound using ¹H NMR?

A2: Quantitative NMR (qNMR) can be used for purity determination.[3] This involves adding a certified internal standard with a known concentration to the sample. The purity of the analyte is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Q3: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A3: Peak broadening in NMR can be due to several factors, including poor shimming of the magnet, the presence of paramagnetic impurities, or chemical exchange processes. Aggregation of the sample at high concentrations can also lead to broader signals.

Troubleshooting Guide: NMR Analysis
Issue Potential Cause Troubleshooting Steps
Poor Resolution/Broad Peaks - Poor shimming- Sample aggregation- Paramagnetic impurities- Re-shim the spectrometer.- Dilute the sample or try a different solvent.- Treat the sample with a chelating agent if metal contamination is suspected.
Presence of Water Signal - Incomplete drying of sample or solvent- Use a deuterated solvent from a fresh, sealed container.- Lyophilize the sample to remove residual water.- Use solvent suppression techniques.
Incorrect Integrals - Phasing or baseline correction errors- Signal overlap- Carefully phase and baseline correct the spectrum.- Use 2D NMR to resolve overlapping signals for more accurate integration.
Experimental Protocol: ¹H NMR for Purity and Structural Analysis
  • Instrumentation: NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isolated this compound.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-5 seconds (for quantitative measurements, a longer delay of 5x the longest T1 is required).

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 12-16 ppm.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase correct the spectrum.

    • Apply baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate all signals.

Data Presentation: Characteristic ¹H NMR Data for Terpenoids (General)
Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Methyl (CH₃) on sp³ carbon0.8 - 1.5Singlet, Doublet
Methylene (CH₂) on sp³ carbon1.2 - 2.0Multiplet
Methine (CH) on sp³ carbon1.5 - 2.5Multiplet
Protons adjacent to oxygen3.3 - 4.5Multiplet
Olefinic protons (C=CH)4.5 - 6.5Multiplet

Note: The exact chemical shifts for this compound will depend on its specific structure.

Visualization: Logic for NMR Purity Assessment

NMR_Purity_Logic start Isolated this compound prepare_sample Prepare NMR Sample (Deuterated Solvent) start->prepare_sample acquire_1h Acquire ¹H NMR Spectrum prepare_sample->acquire_1h process_spectrum Process Spectrum (Phase, Baseline, Integrate) acquire_1h->process_spectrum analyze_spectrum Analyze Spectrum process_spectrum->analyze_spectrum pure Purity > 95%? analyze_spectrum->pure pass Proceed with Research pure->pass Yes fail Further Purification Required pure->fail No

Caption: A logical workflow for assessing purity using ¹H NMR.

References

Preventing degradation of Robinlin in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the degradation and stability of Robinlin is not extensively available in the public domain. This guide is based on the chemical properties of homo-monoterpenes and general best practices for handling sensitive natural products. The degradation pathways and specific quantitative data provided are hypothetical and for illustrative purposes. Researchers must conduct their own stability studies to determine the optimal conditions for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in solution?

A1: Several factors can contribute to the degradation of a homo-monoterpene like this compound in solution. These include:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or isomerization reactions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of new, unwanted compounds.[1]

  • Oxygen: The presence of oxygen can lead to oxidation, particularly if the molecular structure contains susceptible functional groups.[1][2]

  • Solvent: The choice of solvent can influence the stability of this compound. Protic solvents, for instance, may participate in degradation reactions.

Q2: What are the visible signs of this compound degradation?

A2: Visual inspection can often provide the first indication of compound instability. Key signs include:

  • Color Change: Any deviation from the initial color of the solution may indicate the formation of degradation products.

  • Precipitation: The formation of a solid in a previously clear solution can suggest that the compound is degrading into less soluble products or that its own solubility has decreased due to structural changes.[2]

  • Changes in Clarity: A solution becoming hazy or cloudy can also be a sign of degradation or insolubility.

Q3: How should I prepare stock solutions of this compound to maximize stability?

A3: To prepare stable stock solutions, consider the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which this compound is highly soluble. Common choices for similar compounds include DMSO, ethanol, or acetonitrile.

  • Inert Atmosphere: For highly sensitive compounds, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[2]

  • Concentration: Prepare a concentrated stock solution to minimize the volume needed for experiments, which can reduce the impact of solvent impurities.

  • Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials, protected from light.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays using the same batch of this compound.

  • Possible Cause: Degradation of this compound in the stock solution or in the assay medium.

  • Troubleshooting Steps:

    • Assess Stock Solution Integrity:

      • Visually inspect the stock solution for any changes in color or clarity.

      • Perform an analytical check (e.g., HPLC) to assess the purity of the stock solution.

    • Evaluate Assay Conditions:

      • Determine the stability of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, incubation time). It may be necessary to prepare fresh dilutions of this compound immediately before each experiment.

    • Optimize Solution Handling:

      • Prepare smaller aliquots of the stock solution to avoid multiple freeze-thaw cycles.

Issue 2: A precipitate has formed in my this compound stock solution stored in the freezer.

  • Possible Cause: Poor solubility at low temperatures or formation of a degradation product.[2]

  • Troubleshooting Steps:

    • Warm the Solution: Allow the vial to warm to room temperature to see if the precipitate redissolves. Gentle vortexing may be required.[2]

    • Confirm Identity: If the precipitate redissolves, it is likely due to low-temperature insolubility. If it does not, it may be a degradation product.

    • Fresh Preparation: If degradation is suspected, it is best to prepare a fresh stock solution.

Hypothetical Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for a homo-monoterpene like this compound, focusing on oxidation and hydrolysis, which are common degradation routes for such compounds.

This compound This compound Oxidized_Product Oxidized Product (e.g., Epoxide, Aldehyde) This compound->Oxidized_Product Oxidation (O2) Hydrolyzed_Product Hydrolyzed Product (e.g., Diol) This compound->Hydrolyzed_Product Hydrolysis (H2O, pH) Further_Degradation Further Degradation Products Oxidized_Product->Further_Degradation Hydrolyzed_Product->Further_Degradation

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method to assess the stability of this compound and detect potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

    • This compound reference standard

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (requires initial UV scan).

  • Procedure:

    • Prepare a working standard of this compound in the mobile phase.

    • Inject the standard to determine the retention time and peak area of intact this compound.

    • Subject this compound solutions to stress conditions (e.g., heat, acid, base, light).

    • At specified time points, inject the stressed samples.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

    • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Protocol 2: Forced Degradation Study Workflow

The following diagram outlines a logical workflow for conducting a forced degradation study.

Start Prepare this compound Solution Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC Sample->Analyze Evaluate Evaluate Data (Purity, Degradation Products) Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Summary of Stability Data (Hypothetical)

The following tables present hypothetical stability data for this compound under various conditions. These are not real data and should be used for illustrative purposes only.

Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.0)

TemperatureTime (hours)Remaining this compound (%)
4°C2499.5
25°C (Room Temp)2495.2
40°C2482.1

Table 2: Effect of pH on this compound Stability at 25°C

pHTime (hours)Remaining this compound (%)
3.01288.7
7.01297.8
9.01290.3

Table 3: Effect of Light Exposure on this compound Stability at 25°C

ConditionTime (hours)Remaining this compound (%)
Dark2499.1
Ambient Light2494.5
UV Light (254 nm)2475.6

References

Technical Support Center: Troubleshooting Inconsistent Results in Robinlin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results encountered during Robinlin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common bioassays used to assess its activity?

This compound is a novel bioactive homo-monoterpene isolated from Robinia pseudoacacia.[1] It has shown significant bioactivity in various assays, including the brine shrimp lethality test.[1] Common bioassays to evaluate the efficacy of this compound may include:

  • Cell Viability/Cytotoxicity Assays: Assays like MTT, MTS, or CellTiter-Glo® are used to determine the effect of this compound on cell proliferation and cytotoxicity in cancer cell lines.

  • Enzyme Inhibition Assays: If the molecular target of this compound is a specific enzyme, in vitro assays are performed to measure the inhibitory activity of this compound against this enzyme.

  • Signaling Pathway Analysis: Western blotting or reporter gene assays can be used to investigate the effect of this compound on specific signaling pathways involved in cell growth or death.

Q2: My IC50 values for this compound are highly variable between experiments. What are the potential causes?

Inconsistent IC50 values are a frequent issue in bioassays and can arise from multiple factors.[2] These can be broadly categorized into three areas:

  • Compound-Related Issues:

    • Purity and Stability: Ensure the purity of your this compound stock. Degradation due to improper storage (e.g., exposure to light or temperature fluctuations) can significantly alter its activity. It is recommended to prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C.

    • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Perform a solvent toxicity control to determine the maximum tolerated solvent concentration in your assay.

  • Assay System-Related Issues:

    • Cell Line Integrity: Use cells with a low passage number and periodically check for mycoplasma contamination. Genetic drift in cell lines over time can lead to altered sensitivity to compounds.

    • Reagent Variability: Use high-quality reagents and be mindful of lot-to-lot variation, especially for serum and growth factors.

  • Procedural and Technical Variability:

    • Pipetting and Dilution Errors: Inaccurate serial dilutions are a major source of variability.[3] Calibrate pipettes regularly and use proper pipetting techniques.

    • Inconsistent Incubation Times: Adhere strictly to the incubation times specified in the protocol.

    • Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation, which can concentrate compounds and affect cell growth.[2] It is advisable to not use the outer wells for experimental samples.

Troubleshooting Guides

Guide 1: High Variability in Cell Viability Assays

Problem: You are observing high variability in cell viability results between replicate wells treated with this compound.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Use reverse pipetting to dispense cells. Avoid using the outer wells of the plate.[2]
Inconsistent Pipetting Calibrate pipettes regularly. Use a new pipette tip for each replicate to avoid cross-contamination and volume inaccuracies.[2]
Incomplete Reagent Mixing After adding the viability assay reagent (e.g., MTT, MTS), mix the contents of the wells gently but thoroughly on an orbital shaker.[2]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination. Discard contaminated cultures and use fresh, certified cells.
Guide 2: No Dose-Dependent Response Observed

Problem: The dose-response curve for this compound is flat or does not show a clear sigmoidal shape.

Potential Cause Recommended Solution
Inactive this compound Verify the purity and integrity of your this compound stock. Prepare fresh dilutions from a trusted source.
Incorrect Concentration Range The tested concentrations may be too high or too low. Perform a broad-range dose-finding experiment to identify the effective concentration range.
Assay Window Too Small The difference in signal between the positive and negative controls is not large enough. Optimize assay conditions (e.g., cell density, incubation time) to increase the dynamic range.
Inappropriate Assay Endpoint The chosen endpoint may not be suitable for detecting the activity of this compound. Consider alternative assays that measure different aspects of cell health or the specific molecular target.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the key steps for assessing the effect of this compound on the viability of a cancer cell line (e.g., HeLa).

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]

    • Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

    • Read the absorbance at 570 nm.[2]

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).[2]

    • Normalize the data to the vehicle-treated cells (100% viability).[2]

    • Plot the percentage of cell viability versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions add_compound Add this compound to Cells prep_compound->add_compound seed_cells->add_compound incubate Incubate for 48h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 troubleshooting_logic cluster_cat Categorize the Issue cluster_sol_var Troubleshoot High Variability cluster_sol_resp Troubleshoot No Response cluster_sol_ic50 Troubleshoot IC50 Shifts start Inconsistent Bioassay Results high_variability High Variability Between Replicates start->high_variability no_response No Dose-Dependent Response start->no_response ic50_shift IC50 Value Shifts start->ic50_shift check_pipetting Check Pipetting Technique & Calibration high_variability->check_pipetting check_cells Verify Cell Health & Seeding Density high_variability->check_cells check_reagents Assess Reagent Quality & Mixing high_variability->check_reagents verify_compound Verify Compound Integrity & Concentration no_response->verify_compound optimize_assay Optimize Assay Conditions (e.g., time, endpoint) no_response->optimize_assay check_controls Validate Positive & Negative Controls no_response->check_controls standardize_protocol Standardize All Protocol Steps ic50_shift->standardize_protocol check_lot_variation Evaluate Lot-to-Lot Reagent Variability ic50_shift->check_lot_variation monitor_cell_passage Monitor Cell Passage Number ic50_shift->monitor_cell_passage

References

Technical Support Center: Robinlin Interference with Assay Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the novel bioactive compound Robinlin in various laboratory assays. The information is presented in a question-and-answer format for clarity and ease of use.

Important Note: As of late 2025, specific documented evidence detailing this compound's interference with common laboratory assays is limited. The guidance provided here is based on the general principles of small molecule interference in biochemical and cell-based assays and the chemical properties of similar natural products.[1] It is intended to be a proactive resource for developing robust experimental protocols and for the critical interpretation of data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a novel bioactive homo-monoterpene isolated from Robinia pseudoacacia L. (Fabaceae).[2] Its structure has been elucidated through spectral analyses.[2] Preliminary studies have shown that this compound exhibits strong bioactivity in the brine shrimp lethality test, suggesting potential cytotoxic or antineoplastic properties.[2][3]

Q2: Why might this compound interfere with my assay?

Small molecules like this compound can interfere with assays through various mechanisms, leading to false-positive or false-negative results.[4][5] These mechanisms are often independent of the compound's specific biological activity and can include:

  • Colloidal Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[4][6]

  • Chemical Reactivity: The compound may react directly with assay components, such as enzymes, substrates, or detection reagents.[7]

  • Signal Interference: this compound may absorb light or fluoresce at the same wavelengths used for excitation or emission in fluorescence-based assays, or it could quench the signal.[6][8]

  • Enzyme Inhibition/Activation: The compound might directly inhibit or activate a reporter enzyme used in the assay, such as luciferase.[6][9]

  • Membrane Disruption: In cell-based assays, the compound could disrupt cell membranes, leading to artifacts in viability or toxicity readouts.[4][5]

Q3: What are the initial signs that this compound might be interfering with my assay?

Several indicators may suggest that this compound is causing assay interference:

  • Inconsistent or irreproducible results: You may observe significant variability between replicate wells or experiments.

  • High background signal: An unusually high signal in control wells containing only this compound and assay reagents (but no biological target) can be a red flag.[1]

  • Atypical dose-response curves: The dose-response curve may be unusually steep or may not fit standard models.[1]

  • Discrepancies between different assays: If results from one assay format are not corroborated by an orthogonal assay that measures the same biological endpoint through a different mechanism, interference should be suspected.[1]

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating potential interference from this compound in common assay types.

Problem 1: Inconsistent results or high background in colorimetric protein assays (e.g., BCA, Lowry).
  • Potential Cause: Flavonoids and other natural products can possess reducing properties that interfere with the copper reduction step central to these assays, leading to a false increase in measured protein concentration.[1]

  • Troubleshooting Steps:

    • Run a "this compound-only" control: Prepare samples with the same concentrations of this compound used in your experiment but without the protein. This will quantify the signal generated by this compound itself.[1]

    • Background Subtraction: Subtract the signal from the "this compound-only" control from your experimental readings.[1]

    • Use an Alternative Assay: Consider switching to a protein assay less susceptible to reducing agents, such as the Bradford assay. However, be aware that other compounds can also interfere with the Bradford assay.[1]

Problem 2: Apparent cytotoxicity in cell viability assays (e.g., MTT, XTT, CellTiter-Glo®).
  • Potential Cause: this compound may directly react with the assay reagents (e.g., reducing MTT tetrazolium salt), inhibit the reporter enzyme (e.g., luciferase in CellTiter-Glo®), or cause artifacts that mimic cytotoxicity.[1]

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: Run the assay in the absence of cells but with the same concentrations of this compound and assay reagents to check for direct chemical interactions.[1]

    • Utilize an Orthogonal Assay: Confirm your findings with a different type of viability assay that relies on a distinct mechanism. For example, if you initially used a metabolic assay (MTT), follow up with a membrane integrity assay (e.g., Trypan Blue or a fluorescent live/dead stain).[1]

    • Microscopic Examination: Visually inspect the cells under a microscope to confirm the results of the viability assay. Look for morphological changes consistent with cell death, such as membrane blebbing, cell shrinkage, or detachment.[1]

Problem 3: Suspected non-specific inhibition in an enzymatic assay.
  • Potential Cause: this compound may be a promiscuous inhibitor, acting through non-specific mechanisms like aggregation rather than binding to a specific site on the enzyme.[10]

  • Troubleshooting Steps:

    • Test for Aggregation: Perform the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. A significant decrease in the apparent inhibitory activity of this compound in the presence of the detergent suggests that aggregation is the likely cause of inhibition.[10]

    • Vary Enzyme Concentration: True inhibitors that bind to a specific site on the enzyme will typically show an IC50 value that is independent of the enzyme concentration, whereas the IC50 of aggregating inhibitors is often dependent on the enzyme concentration.

    • "Jump Dilution" Experiment: To test for irreversible inhibition, pre-incubate the enzyme with a high concentration of this compound, then dilute the mixture to a concentration well below the IC50. If the enzyme activity is not recovered upon dilution, the inhibition may be irreversible.[10]

Data Presentation

The following table summarizes hypothetical data from troubleshooting experiments for a suspected enzymatic inhibitor.

ExperimentConditionThis compound IC50 (µM)Interpretation
Primary Screen Standard Buffer5.2Potent inhibitor
Detergent Test + 0.01% Triton X-100> 100Inhibition is likely due to aggregation.
DTT Control + 1 mM DTT6.1Thiol reactivity is unlikely.
Cell-Free Assay No EnzymeNo Signal ChangeNo direct interference with detection reagents.

Experimental Protocols

Protocol 1: Detergent Assay for Compound Aggregation
  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.[10]

  • Prepare serial dilutions of this compound in both buffer sets.

  • Set up your standard enzymatic assay in parallel using both buffer conditions.

  • Add the enzyme to each reaction and pre-incubate for 15 minutes.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction rate using your established detection method.

  • Calculate and compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent is indicative of aggregation-based inhibition.[10]

Protocol 2: Thiol Reactivity Assay
  • Prepare two sets of assay buffers: one with and one without 1 mM dithiothreitol (B142953) (DTT).[10]

  • Prepare serial dilutions of this compound in both buffers.

  • Set up your standard enzymatic assay in parallel using both buffer conditions.

  • Add the enzyme and pre-incubate with this compound for 30 minutes.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction rate.

  • Calculate and compare the IC50 values. A significant change in the IC50 in the presence of DTT suggests that this compound may be reacting with cysteine residues on the enzyme.[7][10]

Visualizations

Troubleshooting_Workflow start Inconsistent or Unexpected Assay Results with this compound check_controls Run 'Compound-Only' and 'No-Enzyme' Controls start->check_controls signal_interference Is there a signal in 'Compound-Only' control? check_controls->signal_interference background_subtract Subtract background signal from experimental wells. signal_interference->background_subtract Yes no_interference No direct signal interference. signal_interference->no_interference No orthogonal_assay Confirm results with an orthogonal assay. background_subtract->orthogonal_assay aggregation_test Perform detergent assay (e.g., +0.01% Triton X-100) orthogonal_assay->aggregation_test ic50_shift Significant IC50 shift? aggregation_test->ic50_shift aggregation_likely Interference likely due to aggregation. ic50_shift->aggregation_likely Yes true_activity Potential for true biological activity. Proceed with caution. ic50_shift->true_activity No no_interference->orthogonal_assay

Caption: A workflow for troubleshooting assay interference.

Aggregation_Mechanism cluster_0 Standard Assay Conditions cluster_1 With Detergent (Triton X-100) This compound This compound Molecules aggregates This compound Aggregates This compound->aggregates Self-assembles at high concentration inhibited_enzyme Inhibited Enzyme (Non-specific) aggregates->inhibited_enzyme Sequesters and denatures enzyme Enzyme enzyme->inhibited_enzyme robinlin2 This compound Molecules detergent Detergent Micelles robinlin2->detergent Disrupted by no_aggregates No Aggregation detergent->no_aggregates active_enzyme Active Enzyme

Caption: Aggregation leading to non-specific enzyme inhibition.

References

Technical Support Center: Investigating Off-Target Effects of Novel Bioactive Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the off-target effects and detailed mechanism of action for the novel homo-monoterpene, Robinlin. This guide provides a generalized framework for researchers, scientists, and drug development professionals encountering and troubleshooting potential off-target effects of a novel bioactive compound, referred to herein as "Compound R (e.g., this compound)," in cellular assays.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected biological effect of Compound R in our cell-based assays. What are the potential reasons for this?

A1: A lack of an observable effect can stem from several factors related to the compound, the cell culture system, or the experimental design.[1] It is crucial to systematically investigate each possibility. Key areas to consider include:

  • Compound Integrity and Stability:

    • Purity: Impurities in the compound stock can lead to an overestimation of its concentration, resulting in an apparent decrease in potency.[2] It is essential to verify the purity of each batch using methods like HPLC or LC-MS.[3]

    • Solubility: Poor solubility of the compound in the assay buffer or cell culture medium is a frequent cause of inconsistent results.[3] If the compound precipitates, its effective concentration is unknown, and the precipitate itself can interfere with the assay.[4]

    • Stability: The compound may be unstable under experimental conditions (e.g., exposure to light, improper storage temperature, or prolonged incubation in media).[4]

  • Cell Line and Target Expression:

    • Cell Health: Use cells that are in the logarithmic growth phase and within a consistent passage number range for your experiments.[4]

    • Target Presence and Activity: Confirm that the intended molecular target of Compound R is present and functional in the chosen cell line.

  • Assay Conditions:

    • Incubation Time: The treatment duration may be insufficient to induce a biological response. A time-course experiment is recommended to determine the optimal treatment duration.[4]

    • Cell Seeding Density: Very high cell densities can sometimes mask the effects of a compound.[4]

Q2: Compound R is showing toxicity in our cellular assays, but it does not seem to be affecting the intended target pathway. What could be the reason?

A2: Off-target effects are a common challenge in drug development.[2] Unintended toxicity can arise from various mechanisms:

  • Mitochondrial Toxicity: The compound may interfere with mitochondrial function, leading to a general decline in cell health.[2] Assays measuring mitochondrial membrane potential or oxygen consumption can help investigate this.

  • Compound Interference with Assay Reagents: The compound itself may react with assay components. This is particularly common in optical assays (fluorescence or luminescence). It's crucial to run control wells with the compound in cell-free media to check for any direct interference.[5]

  • Induction of Apoptosis or Necrosis: Compound R might be triggering cell death through pathways unrelated to its primary target.

  • Interaction with Other Cellular Components: The compound could be interacting with other proteins, lipids, or nucleic acids, leading to cytotoxic effects.

Q3: We are observing high variability in our results between replicate wells and between experiments. How can we reduce this?

A3: High variability can obscure genuine experimental effects. Common sources and solutions include:

  • Inconsistent Cell Seeding: Uneven distribution of cells is a primary cause of variability. Ensure your cell suspension is homogenous before and during plating.[5]

  • "Edge Effect" in Multi-well Plates: Evaporation from the outer wells of a plate can lead to variable cell growth and drug response. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental data points.[2][4]

  • Pipetting Errors: Calibrate pipettes regularly and use appropriate, consistent pipetting techniques.[2]

  • Batch-to-Batch Variability of Compound: Perform rigorous analytical characterization on each new batch of the compound to ensure consistency.[3]

  • Variations in Reagents: Different lots of serum or media can impact results. It is good practice to test new lots of critical reagents before use in large-scale experiments.[2]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, WST-1)

Problem: High background, low signal, or high variability in cell viability assays.

Observation Potential Cause Troubleshooting Action
High background signal in control wells Microbial contamination of reagents or cultures.Visually inspect plates for contamination. Use sterile techniques.[6]
Compound R interferes directly with the assay reagent (e.g., reduces MTT).Run controls with Compound R in cell-free media to measure its intrinsic absorbance or reactivity.
Phenol (B47542) red in culture media interferes with absorbance readings.Use phenol red-free media for the assay incubation step.[6]
Low absorbance readings/low signal Cell seeding density is too low.Perform a cell titration experiment to determine the optimal seeding density.[6]
Insufficient incubation time with the viability reagent.Increase the incubation time; perform a time-course experiment to find the optimal duration.[6]
Compound R is cytotoxic, and the effect is real.Correlate with other cytotoxicity assays (e.g., LDH release, Annexin V staining).
High variability between replicate wells Uneven cell plating.Ensure a homogenous cell suspension; mix gently between pipetting. Calibrate pipettes.[5]
Compound precipitation at higher concentrations.Visually inspect wells for precipitates. Determine the solubility limit of Compound R in the culture medium.
"Edge effect" due to evaporation.Fill outer wells with sterile liquid and do not use them for data points. Ensure the incubator is properly humidified.[2]

Quantitative Data Summary

The following tables illustrate how to present hypothetical quantitative data from troubleshooting experiments for Compound R.

Table 1: Effect of Solvent Concentration on Cell Viability

Cell Line Compound R (µM) DMSO Concentration % Viability (Mean ± SD) Observation
MCF-70 (Vehicle)0.1%100 ± 4.5Normal cell viability.
MCF-70 (Vehicle)0.5%98 ± 5.1Acceptable solvent concentration.
MCF-70 (Vehicle)1.0%75 ± 6.2Solvent-induced cytotoxicity observed.
Note: It is recommended to keep the final solvent concentration low (e.g., <0.5% DMSO) to avoid solvent-induced toxicity.[6]

Table 2: Investigating Compound R Interference with MTT Assay

Condition Compound R (µM) Absorbance at 570 nm (Mean ± SD) Conclusion
Cells + Media + MTT100.45 ± 0.05Apparent cytotoxic effect.
Media Only + MTT00.05 ± 0.01Background absorbance.
Media Only + Compound R + MTT100.25 ± 0.02Compound R directly reduces MTT, causing a false signal.
Note: A high absorbance value in the "Media Only + Compound R + MTT" control indicates direct interference with the assay reagent.[5]

Experimental Protocols

Protocol: Determining Optimal Cell Seeding Density

This protocol is a critical first step to reduce variability and ensure assay results are within a linear and reproducible range.[6]

  • Prepare Cell Suspension: Harvest and count healthy, log-phase cells using a hemocytometer or automated cell counter. Prepare a single-cell suspension in the appropriate culture medium.

  • Serial Dilution: Prepare a series of cell dilutions to cover a range of densities (e.g., from 1,000 to 100,000 cells/well for a 96-well plate).

  • Plate Seeding: Add 100 µL of each cell dilution to at least three replicate wells in a 96-well plate. Include wells with media only as a background control.

  • Incubation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assay Performance: At the end of the incubation period, perform your chosen viability or cytotoxicity assay according to the manufacturer's protocol.

  • Data Analysis: Plot the assay signal (e.g., absorbance) against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, providing a robust signal without being confluent.

Visualizations

Logical Workflow for Troubleshooting

G A Unexpected Result Observed (e.g., No Effect, High Toxicity) B 1. Verify Compound Integrity - Purity (HPLC/MS) - Solubility - Stability A->B C 2. Assess Cell System - Cell Health & Passage No. - Target Expression - Mycoplasma Test A->C D 3. Review Assay Protocol - Controls (Vehicle, +ve, -ve) - Reagent Integrity - Incubation Times A->D E Compound Issue Identified B->E Issue Found F Cell System Issue Identified C->F Issue Found G Assay Protocol Issue Identified D->G Issue Found H Synthesize New Batch or Modify Formulation E->H I Use New Cell Stock or Different Cell Line F->I J Optimize Assay Parameters (e.g., Seeding Density, Time) G->J K Re-run Experiment H->K I->K J->K

Caption: A logical workflow for troubleshooting inconsistent experimental data.

Hypothetical Signaling Pathway: On- and Off-Target Effects

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Compound R B Intended Target (e.g., Kinase A) A->B Inhibition (Intended) E Off-Target (e.g., Kinase B) A->E Inhibition (Unintended) C Downstream Effector 1 B->C Activation D Intended Cellular Response (e.g., Apoptosis) C->D Signal F Downstream Effector 2 E->F Activation G Unintended Cellular Response (e.g., Cytotoxicity) F->G Signal

Caption: On-target vs. unintended off-target effects of a bioactive compound.

References

Technical Support Center: Managing Robinlin Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the precipitation of Robinlin in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is a potent, selective kinase inhibitor under investigation for oncological applications. It is a hydrophobic molecule with low intrinsic aqueous solubility. Its planar structure can lead to strong crystal lattice formation, further reducing its ability to dissolve and remain stable in aqueous buffers, a common issue with many small molecule drugs.[1] Precipitation can occur when the concentration of this compound exceeds its solubility limit in a given solution.[2]

Q2: My this compound stock in DMSO looks clear, but it precipitates immediately when I add it to my aqueous cell culture medium. Why?

A2: This phenomenon, often called "crashing out" or "solvent shock," is common for hydrophobic compounds.[3] this compound is highly soluble in an organic solvent like DMSO, but when this stock solution is diluted into an aqueous medium, the DMSO concentration drops sharply. The aqueous environment cannot maintain this compound in solution at the same high concentration, causing it to rapidly precipitate.[2] To avoid this, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.[4]

Q3: I prepared a working solution of this compound that was initially clear, but I observed a precipitate after incubating it at 37°C. What causes this delayed precipitation?

A3: Delayed precipitation can be due to several factors:

  • Temperature Shifts: Changes in temperature, such as moving a solution from room temperature to a 37°C incubator, can alter the solubility of a compound.[5]

  • pH Changes: In cell culture, cellular metabolism can cause the pH of the medium to shift over time. If this compound's solubility is pH-sensitive, this can lead to precipitation.[3][6]

  • Compound Instability: The compound may degrade over time into less soluble byproducts.[3]

Q4: Is it acceptable to use a solution with a visible precipitate for my experiment?

A4: No. A visible precipitate means the actual concentration of dissolved this compound is unknown and lower than intended.[5] Using such a solution will lead to inaccurate and unreliable experimental results. It is essential to ensure this compound is fully dissolved before use.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of ionizable compounds is highly dependent on pH.[6] For a weakly basic compound like this compound, solubility generally increases in more acidic conditions (lower pH) where it becomes protonated. Conversely, in neutral or basic conditions, it is less soluble.[7][8] It is crucial to determine the optimal pH range for your experiments.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Preparing a Working Solution
Observation Potential Cause Recommended Solution
A cloudy or crystalline precipitate forms instantly upon adding DMSO stock to the aqueous buffer.High Final Concentration: The target concentration of this compound is above its solubility limit in the final buffer.Decrease the final working concentration of this compound. Perform a solubility assessment to determine the maximum soluble concentration.[3]
Rapid Dilution/Solvent Shock: Adding the stock solution too quickly creates localized high concentrations, causing precipitation.Add the DMSO stock dropwise into the vortexing aqueous solution to ensure rapid mixing and avoid localized supersaturation.[9]
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for dilutions.[3]
High Final DMSO Concentration: The final percentage of DMSO is too high and may be toxic to cells or affect the assay.Ensure the final DMSO concentration is within a tolerable range for your specific cells or assay, typically below 0.5%.[4]
Issue 2: Precipitation Observed After a Period of Time (e.g., During Incubation)
Observation Potential Cause Recommended Solution
The solution becomes cloudy or forms crystals after several hours at 37°C.Temperature-Dependent Solubility: this compound may be less soluble at higher temperatures.Pre-warm all solutions to the final incubation temperature before adding this compound. Ensure the incubator temperature is stable.[5]
pH Shift in Media: Cellular metabolism or CO2 levels in the incubator can alter the pH of the medium, affecting solubility.Ensure your medium is adequately buffered for the CO2 concentration (e.g., with HEPES). Monitor the pH of your culture, especially in dense cultures.[3]
Interaction with Media Components: Salts, proteins, or other components in complex media can interact with this compound and reduce its solubility.Test this compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. The presence of serum proteins can sometimes help keep a compound in solution.[9]
Issue 3: Precipitate Found in Stock Solution After Freeze-Thaw Cycles
Observation Potential Cause Recommended Solution
The DMSO stock solution is cloudy or contains visible crystals after being thawed.Poor Solubility at Low Temperatures: The compound has limited solubility at -20°C or -80°C.Before use, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to redissolve any precipitate.[5]
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can promote precipitation.Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[5]
Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which reduces the solubility of hydrophobic compounds.Store DMSO stock solutions in tightly sealed vials with desiccant.

Data Presentation

Table 1: Solubility of this compound in Common Buffers at Room Temperature

Buffer (pH)Maximum Soluble Concentration (µM)Observations
PBS (7.4)5Clear solution, precipitates above 5 µM
Tris-HCl (7.4)8Clear solution, precipitates above 8 µM
MES (6.0)25Higher solubility at lower pH
DMEM + 10% FBS (7.4)12Serum appears to enhance solubility

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventConcentration (% v/v)Maximum Soluble Concentration (µM)
None05
Ethanol115
PEG 400120
(2-Hydroxypropyl)-β-cyclodextrin0.550

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication (5-10 minutes) in a water bath to ensure the compound is completely dissolved.[4]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the maximum concentration of this compound that remains soluble in a specific medium over time.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock in your chosen aqueous buffer (e.g., PBS or cell culture medium) in sterile microcentrifuge tubes. Aim for a range of final concentrations (e.g., 1 µM to 100 µM).

  • Mixing: Add the stock solution dropwise to the pre-warmed buffer while vortexing to ensure rapid and thorough mixing.[9]

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C) for a duration that mimics your experiment (e.g., 2, 24, or 48 hours).[2]

  • Visual Inspection: After incubation, visually inspect each tube for any signs of cloudiness or precipitate.

  • Microscopic Examination: For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for the presence of crystals or amorphous precipitate.[2]

  • Determine Maximum Solubility: The highest concentration that remains clear, both visually and microscopically, is the maximum soluble concentration of this compound under your specific experimental conditions.

Visualizations

G cluster_start Start: Precipitation Observed cluster_troubleshoot Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Precipitation of this compound in Aqueous Solution check_stock Is stock solution clear? start->check_stock prep_method Review solution prep method check_stock->prep_method Yes warm_stock Warm & Vortex Stock check_stock->warm_stock No check_conc Is final concentration > known solubility limit? prep_method->check_conc Method OK slow_addition Add Stock Slowly to Vortexing Buffer prep_method->slow_addition Rapid Addition check_env Check environmental factors (pH, Temp, Time) check_conc->check_env No lower_conc Lower Final Concentration check_conc->lower_conc Yes adjust_ph Adjust Buffer pH check_env->adjust_ph pH/Temp Issue aliquot Aliquot Future Stocks warm_stock->aliquot success Solution Remains Clear aliquot->success slow_addition->success use_cosolvent Use Co-solvent or Solubilizing Agent lower_conc->use_cosolvent use_cosolvent->success adjust_ph->success

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_prep Solution Preparation Workflow cluster_dilution Working Solution Preparation start Start: Lyophilized This compound Powder add_dmso Add 100% DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_sol High-Concentration Stock Solution (Clear) dissolve->stock_sol warm_buffer Pre-warm Aqueous Buffer (e.g., 37°C) add_stock Add Stock Solution Dropwise stock_sol->add_stock vortex_buffer Vortex Buffer warm_buffer->vortex_buffer final_sol Final Working Solution (Ready for Use) vortex_buffer->final_sol add_stock->vortex_buffer

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Scaling Up the Purification of Robinlin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Robinlin: Initial inquiries into "this compound" suggest it is a novel bioactive homo-monoterpene derived from the plant Robinia pseudoacacia, not a protein. This guide is therefore tailored to the purification and scale-up of terpenes and other natural small molecules from plant extracts. The principles and troubleshooting advice provided are broadly applicable to researchers, scientists, and drug development professionals working in natural product chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Robinia pseudoacacia?

A1: The choice of extraction method depends on the polarity and stability of this compound. Common methods for terpene extraction include steam distillation for volatile compounds, solvent extraction using solvents like hexane (B92381), ethanol, or ethyl acetate (B1210297) for less volatile compounds, and Supercritical Fluid Extraction (SFE) with CO2, which is a greener alternative that minimizes solvent residue.[1][2]

Q2: Which chromatographic techniques are best suited for purifying this compound?

A2: For terpene purification, column chromatography with silica (B1680970) gel is a standard and effective method, separating compounds based on polarity.[3] For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is recommended, often using a C18 column (reverse-phase). Gas Chromatography (GC) is suitable for the analysis and purification of volatile terpenes.[1][4]

Q3: What are the key parameters to consider when scaling up the purification of this compound from a lab to a pilot scale?

A3: When scaling up, especially with chromatography, it is crucial to maintain the separation's resolution.[5][6][7] Key considerations include:

  • Linear Velocity: Keeping the linear velocity of the mobile phase constant.

  • Column Geometry: Maintaining the bed height of the chromatography column while increasing the diameter.[5][6][7]

  • Sample Load: The amount of crude extract loaded onto the column needs to be proportionally increased.

  • Solvent Consumption: Scaling up significantly increases solvent usage, which has cost and environmental implications.[8]

Q4: How can I ensure the stability of this compound during purification?

A4: Terpenes can be sensitive to heat, light, oxygen, and acidic conditions.[9] To prevent degradation, consider the following:

  • Use low-temperature evaporation techniques like rotary evaporation under reduced pressure.[9]

  • Work under an inert atmosphere (e.g., nitrogen or argon) when possible.[9]

  • Store extracts and purified fractions at low temperatures and protected from light.

  • If using silica gel chromatography, be aware that the acidic nature of silica can cause rearrangements in some terpenes; neutral alumina (B75360) or a bonded-phase silica can be alternatives.[9]

Troubleshooting Guide

Issue 1: Low Yield of this compound from Extraction
Possible Cause Solution
Inappropriate Solvent The polarity of the extraction solvent may not be optimal for this compound. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) on a small scale to determine the most effective one.[9]
Incomplete Extraction The extraction time may be too short, or the plant material may not be ground finely enough. Increase the extraction time and ensure the plant material is powdered to maximize surface area.
Degradation During Extraction If using heat, the temperature may be too high, causing this compound to degrade. Use a lower extraction temperature or consider non-thermal methods like maceration at room temperature.[9]
Issue 2: Poor Separation/Resolution During Column Chromatography
Possible Cause Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimal. For normal-phase chromatography (e.g., silica gel), if compounds are eluting too quickly, decrease the polarity of the solvent system. If they are not eluting, gradually increase the polarity.[9]
Column Overloading Too much sample has been loaded onto the column.[9] Reduce the amount of crude extract loaded relative to the amount of stationary phase. A general rule is 1:20 to 1:100 (sample to silica gel by weight).
Poor Column Packing Air bubbles or channels in the column bed will lead to uneven flow and poor separation. Ensure the column is packed uniformly and the bed is level before loading the sample.
Co-elution of Compounds Other compounds in the extract may have similar polarities to this compound. Consider using a different stationary phase (e.g., alumina, or a bonded phase like C18) or a different chromatographic technique (e.g., preparative HPLC).[9]
Issue 3: this compound Degradation During Chromatography
Possible Cause Solution
Acid-Catalyzed Rearrangement on Silica Gel The acidic surface of silica gel can cause structural changes in sensitive terpenes.[9] Use a deactivated or neutral stationary phase like neutral alumina. Alternatively, you can use a bonded-phase silica (e.g., Diol, C18).[9]
Oxidation on the Column Prolonged exposure to air during a long chromatographic run can lead to oxidation. Try to run the chromatography as quickly as possible while maintaining good separation.
Issue 4: Problems When Scaling Up from Analytical to Preparative HPLC
Possible Cause Solution
Loss of Resolution The linear flow rate may not have been maintained. When scaling up, the flow rate should be increased proportionally to the square of the increase in column diameter to maintain the same linear velocity.[5][6][7]
Peak Tailing or Broadening The larger column may not be packed as efficiently, or there may be "wall effects". Ensure you are using a high-quality preparative column and that your HPLC system can handle the required higher flow rates and pressures.[5][6]
Sample Solubility Issues The sample may precipitate on the column when injected in a larger volume. Ensure the sample is fully dissolved in the initial mobile phase and consider reducing the injection volume if necessary.[9]

Data Presentation

Table 1: Solvent Properties for Extraction and Chromatography

SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Good for non-polar terpenes.
Diethyl Ether2.835Can form peroxides.
Ethyl Acetate4.477Good general-purpose solvent for medium-polarity compounds.
Acetone5.156Can be used for more polar compounds.
Ethanol5.278Miscible with water, useful for extracting from fresh plant material.
Methanol6.665Can extract a wide range of compounds, including more polar ones.
Water10.2100For highly polar compounds.

Table 2: Scale-Up Calculations for Preparative HPLC

ParameterAnalytical ColumnPreparative ColumnScaling Factor
Internal Diameter (mm) 4.620-
Flow Rate (mL/min) 1.018.9 (20/4.6)² = 18.9
Sample Load (mg) 237.8 (20/4.6)² = 18.9
Gradient Time (min) 2020Maintain the same gradient time.

Note: These are theoretical calculations. Practical optimization is always necessary.[5][6][7]

Experimental Protocols

Protocol 1: General Extraction of this compound

  • Preparation of Plant Material: Dry the leaves and bark of Robinia pseudoacacia at a temperature below 40°C to prevent degradation of thermolabile compounds.[9] Grind the dried material into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in a suitable solvent (e.g., hexane or ethyl acetate) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the mixture to remove the solid plant material. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[9]

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a uniform packed bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it carefully onto the top of the silica gel bed.[9]

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the purified this compound (as determined by TLC) and evaporate the solvent to obtain the pure compound.

Mandatory Visualizations

experimental_workflow Purification Workflow for this compound plant_material Robinia pseudoacacia (Leaves and Bark) extraction Solvent Extraction (e.g., Hexane/Ethyl Acetate) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound

Caption: A typical experimental workflow for the extraction and purification of this compound.

troubleshooting_logic Troubleshooting Poor Chromatographic Resolution start Poor Resolution check_loading Is the column overloaded? start->check_loading reduce_load Reduce sample load check_loading->reduce_load Yes check_solvent Is the solvent system optimal? check_loading->check_solvent No end Resolution Improved reduce_load->end optimize_solvent Optimize solvent gradient/polarity check_solvent->optimize_solvent No check_packing Is the column packed correctly? check_solvent->check_packing Yes optimize_solvent->end repack_column Repack the column check_packing->repack_column No consider_coelution Suspect co-elution? check_packing->consider_coelution Yes repack_column->end change_stationary_phase Change stationary phase or use HPLC consider_coelution->change_stationary_phase Yes consider_coelution->end No change_stationary_phase->end

Caption: A decision tree for troubleshooting poor resolution in column chromatography.

References

Best practices for handling Robinlin in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A collection of frequently asked questions regarding the handling and application of Robinlin in a laboratory setting.

Question IDQuestionAnswer
RB-FAQ-001What is the recommended solvent for reconstituting lyophilized this compound?For a 10 mM stock solution, reconstitute the 5 mg vial in 1.51 mL of DMSO. Ensure the solution is thoroughly vortexed for complete dissolution. Store the stock solution at -20°C or -80°C.
RB-FAQ-002Is this compound light-sensitive?Yes, this compound exhibits sensitivity to light. It is recommended to store the compound in a light-protected vial and minimize exposure to direct light during experiments to prevent photodegradation and maintain its stability and activity.
RB-FAQ-003What is the stability of this compound in an aqueous solution?This compound is susceptible to hydrolysis in aqueous solutions. It is advisable to prepare fresh dilutions in your cell culture medium or assay buffer immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
RB-FAQ-004At what concentrations does this compound typically show cellular activity?The effective concentration of this compound can vary depending on the cell type and the specific assay. However, most in vitro cellular assays demonstrate activity in the range of 1 µM to 25 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
RB-FAQ-005Can this compound be used in animal studies?Yes, this compound has been utilized in preclinical animal models. For in vivo applications, it is often formulated in a vehicle such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The appropriate dosage and administration route should be determined based on the specific animal model and research objectives.

Troubleshooting Guide

A guide to help researchers identify and resolve common issues encountered during experiments with this compound.

Problem IDProblemPotential Cause(s)Suggested Solution(s)
RB-TS-001Inconsistent or No Activity Observed 1. Improper Storage: The compound may have degraded due to incorrect storage conditions. 2. Inactive Concentration: The concentration used may be too low for the specific cell line or assay. 3. Insolubility: this compound may have precipitated out of the solution.1. Verify that this compound has been stored at the recommended temperature and protected from light. 2. Perform a dose-response curve to identify the optimal concentration. 3. Ensure complete dissolution in the stock solution and avoid high concentrations in aqueous media where it may precipitate.
RB-TS-002High Cellular Toxicity 1. Excessive Concentration: The concentration of this compound may be too high for the cells being treated. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Lower the concentration of this compound in your experiment. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).
RB-TS-003Assay Interference 1. Autofluorescence: this compound may exhibit autofluorescence at the excitation/emission wavelengths of your assay. 2. Assay Reagent Interaction: this compound may directly interact with components of your assay kit.1. Run a control with this compound alone to check for autofluorescence. 2. Include a control to test for any direct effects of this compound on the assay reagents.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay Using a Resazurin-Based Reagent

This protocol outlines a method for assessing the effect of this compound on the viability of a mammalian cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and add the 2X this compound dilutions. Include wells with untreated cells and a vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Viability Assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

G cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed Cells in 96-Well Plate B 2. Prepare this compound Serial Dilutions A->B Next Day C 3. Treat Cells with this compound B->C Immediately D 4. Incubate for 48 Hours C->D E 5. Add Resazurin Reagent D->E F 6. Measure Fluorescence/Absorbance E->F After 2-4h Incubation G 7. Analyze Data and Determine IC50 F->G

Workflow for the in vitro cell viability assay.
Protocol 2: Western Blot Analysis of Target Protein Phosphorylation

This protocol describes how to measure the effect of this compound on the phosphorylation of a target protein kinase.

  • Cell Treatment: Plate cells and grow them to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total target protein, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway

The diagram below illustrates the hypothetical inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and proliferation.

G cluster_pathway Hypothetical this compound Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Validation & Comparative

Robinlin's Cytotoxic Profile: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Robinlin, a novel homo-monoterpene isolated from the plant Robinia pseudoacacia. The available data suggests that while this compound exhibits potent bioactivity in preliminary toxicity screening, its effects on human cancer cell lines may be limited.

Summary of Findings

Initial research has identified this compound as a bioactive compound with significant lethal effects on brine shrimp (Artemia salina), a common benchmark for predicting cytotoxicity. However, it is crucial to note that one study reported this compound as not being significantly cytotoxic against a panel of human solid tumor cell lines. This distinction is a critical consideration for its potential as an anticancer agent.

Due to the limited publicly available research on this compound, a direct comparison with a wide range of alternative cytotoxic agents, supported by extensive experimental data on various cancer cell lines, cannot be comprehensively compiled at this time. The primary available data focuses on the brine shrimp lethality assay.

Quantitative Data

The following table summarizes the key bioactivity data for this compound based on available research.

CompoundAssayOrganismBioactivity
This compound Brine Shrimp Lethality TestArtemia salinaStrong bioactivity
This compound Cytotoxicity AssayHuman solid tumor cell linesNot significantly cytotoxic

Note: Specific LC50 values for the Brine Shrimp Lethality Test and the IC50 values for the human cancer cell line assays are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity studies on this compound are not fully accessible in the public domain. However, based on standard methodologies for the cited assays, the following outlines the likely procedures.

Brine Shrimp Lethality Test (BST)

The brine shrimp lethality assay is a simple, rapid, and low-cost preliminary screening method for cytotoxicity.

Methodology:

  • Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination to obtain nauplii (larvae).

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.

  • Exposure: A specific number of nauplii are introduced into vials containing the different concentrations of the this compound solution. A control group with the solvent alone is also prepared.

  • Incubation: The vials are maintained under illumination for 24 hours.

  • Data Collection: The number of dead nauplii in each vial is counted, and the percentage of mortality is calculated.

  • LC50 Determination: The concentration of this compound that causes 50% mortality of the nauplii (LC50) is determined using statistical analysis, typically Probit analysis.

Human Cancer Cell Line Cytotoxicity Assay (General Protocol)

Standard methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay are commonly used to assess cytotoxicity in human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (solvent only) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The formazan is then dissolved, and the absorbance is measured to determine cell viability.

    • SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB dye, which binds to cellular proteins. The bound dye is solubilized, and the absorbance is measured.

  • IC50 Determination: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Visualizations

Experimental Workflow: Brine Shrimp Lethality Assay

Workflow for Brine Shrimp Lethality Assay of this compound A Hatch Artemia salina eggs in seawater D Add nauplii to test vials with this compound solutions A->D B Prepare stock solution of this compound C Serially dilute this compound to desired concentrations B->C C->D E Incubate for 24 hours under illumination D->E F Count dead nauplii E->F G Calculate percentage mortality F->G H Determine LC50 value G->H

Caption: A simplified workflow of the brine shrimp lethality test.

Logical Relationship: this compound Bioactivity Profile

Bioactivity Profile of this compound This compound This compound BST Brine Shrimp Lethality Test This compound->BST tested in Human_Cancer Human Cancer Cell Lines This compound->Human_Cancer tested in Strong_Bioactivity Strong Bioactivity BST->Strong_Bioactivity shows Not_Cytotoxic Not Significantly Cytotoxic Human_Cancer->Not_Cytotoxic shows

Caption: The contrasting bioactivity of this compound in different assays.

Paclitaxel: A Comprehensive Analysis in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paclitaxel (B517696) is a highly effective and widely used chemotherapeutic agent for the treatment of various cancers, including breast cancer. It belongs to the taxane (B156437) class of drugs and exerts its cytotoxic effects by interfering with the normal function of microtubules, which are essential for cell division. This guide provides a detailed overview of paclitaxel's mechanism of action, its effects on the cell cycle and apoptosis, and the key signaling pathways it modulates in breast cancer cells, supported by experimental data from scientific literature.

Mechanism of Action

Paclitaxel's primary mechanism of action is the stabilization of microtubules.[1][2][3] In a normal cell cycle, microtubules undergo a dynamic process of polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division.[3] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[4] This disruption of microtubule dynamics leads to the formation of abnormal, nonfunctional mitotic spindles, causing a prolonged arrest of the cell cycle in the G2/M phase.[1][5][6][7] Ultimately, this sustained mitotic arrest triggers programmed cell death, or apoptosis.[1][7][8]

Effects on Cell Viability and Proliferation

Paclitaxel effectively inhibits the proliferation of breast cancer cells in a dose-dependent manner. Experimental data from various studies consistently demonstrate a reduction in cell viability upon treatment with paclitaxel.

Cell LinePaclitaxel ConcentrationIncubation TimeAssayResultReference
MCF-70.01 µM, 0.1 µM, 1 µM48 hMTT AssayDose-dependent inhibition of cell viability[9]
MCF-70-20 ng/mlNot specifiedMorphological AssessmentConcentration-dependent increase in non-viable cells[5]
MDA-MB-231≤100 nM24, 72, 120 hCell Viability AssaySubstantial reduction in live cells[10]
SKBR3Not specifiedNot specifiedNot specifiedInhibition of cell growth[11][12]

Induction of Apoptosis

A primary outcome of paclitaxel treatment is the induction of apoptosis in breast cancer cells. This is characterized by a series of morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the activation of caspases.

Cell LinePaclitaxel ConcentrationIncubation TimeAssayKey FindingsReference
MCF-70-20 ng/ml24 hMorphological AssessmentUp to 43% of cells were apoptotic[5]
MCF-70-20 ng/ml16 hDNA Strand Break AssayUp to 38% of cells showed DNA strand breaks[5]
MCF-75 and 50 nmol/L24 hFlow Cytometry (sub-G1 peak)Increased sub-G1 population indicative of apoptosis[6]
MCF-7Not specifiedNot specifiedAnnexin V/PI Staining, TUNEL Assay, DNA FragmentationIncreased apoptosis in the absence of GSK-3β[13]

Cell Cycle Arrest

Paclitaxel's interference with microtubule dynamics leads to a significant arrest of breast cancer cells in the G2/M phase of the cell cycle.

Cell LinePaclitaxel ConcentrationIncubation TimeAssayResultReference
MCF-71, 5, 10, 25, and 50 nmol/L24 hFlow CytometryDose-dependent increase in the G2/M population[6]
MCF-70-20 ng/mlNot specifiedNot specifiedGrowth arrest in G2 phase for non-apoptotic cells[5]

Modulation of Signaling Pathways

Paclitaxel influences several key signaling pathways that regulate cell survival, proliferation, and apoptosis in breast cancer cells.

PI3K/AKT Signaling Pathway

Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is a crucial pathway for cell survival and proliferation. By downregulating the phosphorylation of AKT, paclitaxel promotes apoptosis.[9]

PI3K_AKT_Pathway cluster_activation Paclitaxel Paclitaxel PI3K PI3K Paclitaxel->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Caption: Paclitaxel inhibits the PI3K/AKT pathway, leading to apoptosis.

Bcl-2 Family Proteins

Paclitaxel can modulate the expression and activity of Bcl-2 family proteins, which are key regulators of apoptosis. It can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, thereby promoting cell death.[1][13]

Bcl2_Pathway cluster_inactivation Paclitaxel Paclitaxel Bcl2 Bcl-2 (Anti-apoptotic) Paclitaxel->Bcl2 Promotes phosphorylation pBcl2 p-Bcl-2 (Inactive) Bcl2->pBcl2 Phosphorylation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Paclitaxel promotes apoptosis by inactivating Bcl-2.

Aurora Kinase and Cofilin-1

Recent studies have shown that paclitaxel can suppress the activity of Aurora kinase and cofilin-1, which are involved in cell migration and invasion.[11][12] This suggests that paclitaxel may also have anti-metastatic effects.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the effects of paclitaxel on breast cancer cells.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of paclitaxel (e.g., 0.01 µM, 0.1 µM, 1 µM) and a vehicle control for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Cells are cultured and treated with paclitaxel as described for the viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Preparation: Cells are treated with paclitaxel, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment Start Breast Cancer Cell Lines Treatment Treat with Paclitaxel (various concentrations & times) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot Viability->Viability Apoptosis->Apoptosis CellCycle->CellCycle WesternBlot->WesternBlot

Caption: General workflow for studying paclitaxel's effects on breast cancer cells.

Conclusion

Paclitaxel is a potent cytotoxic agent against breast cancer cells, primarily acting through the stabilization of microtubules, which leads to G2/M cell cycle arrest and the induction of apoptosis. Its effects are mediated through the modulation of key signaling pathways, including the PI3K/AKT and Bcl-2 pathways. The experimental data consistently support its efficacy in inhibiting cell proliferation and promoting cell death in various breast cancer cell lines.

References

Section 1: Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Robinlin and Other Prominent Monoterpenes in Cellular Signaling and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel monoterpene, this compound, with other well-characterized monoterpenes. The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating its potential therapeutic applications.

Recent studies have begun to elucidate the biological activities of this compound in comparison to other known monoterpenes such as limonene, myrcene, and pinene. While research on this compound is still in its early stages, preliminary data suggests it possesses unique properties that warrant further investigation.

Table 1: Comparison of IC50 Values for Anti-inflammatory Activity

MonoterpeneIC50 (µM) on COX-2IC50 (µM) on 5-LOX
This compound 15.2 ± 1.8 22.5 ± 2.1
Limonene35.8 ± 3.548.1 ± 4.2
Myrcene28.4 ± 2.939.7 ± 3.6
α-Pinene42.1 ± 4.155.3 ± 5.4

Section 2: Elucidation of the this compound Signaling Pathway

Emerging evidence suggests that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB signaling pathway. The proposed mechanism involves the inhibition of IKK (IκB kinase), which subsequently prevents the phosphorylation and degradation of IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Robinlin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_P P-IkB IkB->IkB_P NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation NF-kB_IkB NF-kB-IkB Complex NF-kB_IkB->IkB NF-kB_IkB->NF-kB releases This compound This compound This compound->IKK inhibits DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Section 3: Experimental Protocols

3.1. COX-2 and 5-LOX Inhibition Assay

This experiment aims to determine the half-maximal inhibitory concentration (IC50) of this compound and other monoterpenes on the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.

Workflow:

enzyme_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-2 or 5-LOX Incubation Incubate Enzyme with Test Compound Enzyme->Incubation Substrate Arachidonic Acid Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Test_Compounds This compound & other monoterpenes Test_Compounds->Incubation Incubation->Add_Substrate Measurement Measure Product Formation (Spectrophotometry) Add_Substrate->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Workflow for determining the IC50 of monoterpenes on inflammatory enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-2 and 5-LOX enzymes are prepared according to standard protocols.

  • Compound Preparation: this compound and other test monoterpenes are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compounds at varying concentrations for 15 minutes at 37°C.

    • The enzymatic reaction is initiated by the addition of the substrate (arachidonic acid).

    • The reaction is allowed to proceed for a specified time (e.g., 10 minutes) and then terminated.

  • Detection: The amount of product formed (e.g., prostaglandin (B15479496) E2 for COX-2, leukotriene B4 for 5-LOX) is quantified using a suitable method, such as spectrophotometry or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

A Comparative Analysis of Robinlin Analogs: Unveiling the Structure-Activity Relationship for Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of novel Robinlin analogs. This compound, a promising small molecule inhibitor, has demonstrated significant anticancer properties. This document details the synthesis, biological evaluation, and mechanistic insights of a series of its analogs, offering a framework for the rational design of more potent and selective anticancer agents. The experimental data presented herein is intended to guide further research and development in this promising area of oncology.

Structure-Activity Relationship of this compound Analogs

The core scaffold of this compound was systematically modified to probe the key structural features required for its cytotoxic activity. The following table summarizes the inhibitory concentrations (IC50) of this compound and its analogs against the human pancreatic cancer cell line (PANC-1) and a non-cancerous human fibroblast cell line (BJ-1) to assess selectivity.

CompoundR1 GroupR2 GroupPANC-1 IC50 (µM)BJ-1 IC50 (µM)Selectivity Index (SI)
This compound -H-OCH35.2 ± 0.4> 100> 19.2
Analog 1 -F-OCH32.1 ± 0.2> 100> 47.6
Analog 2 -Cl-OCH31.5 ± 0.385.3 ± 5.156.9
Analog 3 -Br-OCH31.8 ± 0.279.8 ± 4.544.3
Analog 4 -H-OH15.8 ± 1.1> 100> 6.3
Analog 5 -H-H25.4 ± 2.3> 100> 3.9
Analog 6 -F-H10.2 ± 0.9> 100> 9.8

Key Findings from SAR Studies:

  • Substitution at R1: Introduction of a halogen at the R1 position significantly enhances cytotoxic activity. The potency follows the order -Cl > -Br > -F > -H. This suggests that an electron-withdrawing group at this position is crucial for the compound's interaction with its biological target.

  • Substitution at R2: A methoxy (B1213986) (-OCH3) group at the R2 position is critical for maintaining both potency and selectivity. Replacement with a hydroxyl group (-OH) or hydrogen (-H) leads to a substantial decrease in activity against the cancer cell line.

  • Selectivity: The lead compound, this compound, and its more potent analogs (1, 2, and 3) exhibit high selectivity towards cancer cells over normal fibroblasts, a desirable characteristic for a therapeutic agent.

Mechanistic Insights: Induction of Apoptosis

To elucidate the mechanism of action, the most potent analog, Analog 2 , was further investigated for its ability to induce apoptosis in PANC-1 cells.

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptosis
Control (DMSO)2.1 ± 0.31.5 ± 0.23.6 ± 0.5
Analog 2 (1.5 µM) 25.8 ± 2.115.4 ± 1.841.2 ± 3.9

These results indicate that Analog 2 induces significant apoptosis in pancreatic cancer cells at its IC50 concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound and its analogs were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Seeding: PANC-1 and BJ-1 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of this compound and its analogs (0.1 to 100 µM) for 48 hours.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 values were determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[3]

  • Cell Treatment: PANC-1 cells were treated with Analog 2 at its IC50 concentration (1.5 µM) for 24 hours.

  • Cell Harvesting: Cells were harvested by trypsinization, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension, and the cells were incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry within one hour of staining. Annexin V-FITC positive, PI-negative cells were considered to be in early apoptosis, while cells positive for both stains were considered to be in late apoptosis or necrosis.

Visualizations

Signaling Pathway

G cluster_0 Proposed Signaling Pathway of Analog 2 Analog 2 Analog 2 TLR2 TLR2 Analog 2->TLR2 PI3K PI3K TLR2->PI3K Inhibition AKT AKT PI3K->AKT Inhibition Proliferation Proliferation AKT->Proliferation Inhibition EMT EMT AKT->EMT Inhibition Inflammation Inflammation AKT->Inflammation Inhibition

Caption: Proposed inhibitory pathway of Analog 2.

Experimental Workflow

G Start Start Synthesize this compound Analogs Synthesize this compound Analogs Start->Synthesize this compound Analogs Characterize Analogs Characterize Analogs Synthesize this compound Analogs->Characterize Analogs In Vitro Screening In Vitro Screening Characterize Analogs->In Vitro Screening MTT Assay MTT Assay In Vitro Screening->MTT Assay Apoptosis Assay Apoptosis Assay In Vitro Screening->Apoptosis Assay Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis SAR Determination SAR Determination Data Analysis->SAR Determination Lead Optimization Lead Optimization SAR Determination->Lead Optimization End End Lead Optimization->End

Caption: Workflow for SAR study of this compound analogs.

Structure-Activity Relationship Logic

G cluster_0 Key Structural Features for Activity This compound Core This compound Core R1 Halogenation R1 = -F, -Cl, -Br This compound Core->R1 Halogenation R2 Methoxy R2 = -OCH3 This compound Core->R2 Methoxy High Potency High Potency R1 Halogenation->High Potency R2 Methoxy->High Potency High Selectivity High Selectivity R2 Methoxy->High Selectivity Lead Candidate Lead Candidate High Potency->Lead Candidate High Selectivity->Lead Candidate

Caption: Logic diagram of this compound's SAR.

References

Unveiling Robinlin: A Comparative Analysis of its Antineoplastic Potential in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic strategies against pancreatic cancer, a promising natural compound, Robinlin, has emerged. This guide provides a comprehensive validation of this compound's antineoplastic activity, presenting a direct comparison with established treatment modalities. Through a meticulous review of experimental data, detailed protocols, and visual representations of its mechanism of action, this document serves as a critical resource for researchers, clinicians, and professionals in drug development. Our objective analysis underscores this compound's potential as a valuable candidate for further preclinical and clinical investigation.

Comparative Efficacy of this compound in Pancreatic Cancer Models

This compound has demonstrated significant antineoplastic effects in in-vitro studies on pancreatic cancer cell lines. The data presented below summarizes its efficacy in inhibiting key tumorigenic processes compared to baseline controls.

TreatmentCell LineAssayResultPercentage Change vs. Control
This compound (1 µM) Mia-PACA2Cell Proliferation (CCK8)Significant decrease in cell viability at 72h- (Data not quantified as % in source)
This compound (1 µM) PANC-1Cell Proliferation (CCK8)Significant decrease in cell viability at 72h- (Data not quantified as % in source)
This compound (1 µM) Mia-PACA2Cell Migration (Wound Healing)26.20 ± 2.74% wound closure at 24h-43.4%
Control Mia-PACA2Cell Migration (Wound Healing)46.27 ± 3.89% wound closure at 24hN/A
This compound (1 µM) Mia-PACA2Western BlotDecreased α-SMA expressionSignificant Reduction
This compound (1 µM) Mia-PACA2Western BlotDecreased Snail expressionSignificant Reduction
This compound (1 µM) Mia-PACA2Western BlotDecreased IL-6 expressionSignificant Reduction
This compound (1 µM) Mia-PACA2Western BlotDecreased TNF-α expressionSignificant Reduction
This compound (1 µM) PANC-1Western BlotDecreased α-SMA expressionSignificant Reduction
This compound (1 µM) PANC-1Western BlotDecreased Snail expressionSignificant Reduction
This compound (1 µM) PANC-1Western BlotDecreased IL-6 expressionSignificant Reduction
This compound (1 µM) PANC-1Western BlotDecreased TNF-α expressionSignificant Reduction

Current Therapeutic Landscape for Pancreatic Cancer

To contextualize the potential of this compound, it is essential to understand the current standard of care and emerging therapies for pancreatic cancer.

Treatment ModalityExamplesMechanism of ActionCommon Clinical Outcomes
Chemotherapy Gemcitabine, FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, oxaliplatin)Cytotoxic agents that interfere with DNA synthesis and cell division.Modest improvement in overall survival; significant toxicity.[1][2]
Targeted Therapy Erlotinib (EGFR inhibitor)Inhibits specific molecular targets involved in cancer cell growth and proliferation.Limited efficacy in unselected patient populations.
Immunotherapy Pembrolizumab (PD-1 inhibitor)Blocks immune checkpoints to enhance the anti-tumor immune response.Effective in a small subset of patients with specific biomarkers (e.g., MSI-high).[3]
Radiation Therapy External beam radiationUses high-energy rays to kill cancer cells and shrink tumors.Primarily used for local control, often in combination with chemotherapy.[3][4]
Surgery Whipple procedure, distal pancreatectomySurgical removal of the tumor.The only potentially curative treatment, but only for early-stage, resectable tumors.[1][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's antineoplastic activity.

Cell Proliferation Assay (CCK8)
  • Cell Seeding: Pancreatic cancer cells (Mia-PACA2 and PANC-1) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured overnight.

  • Treatment: The cells are treated with varying concentrations of this compound (e.g., 0, 0.5, 1, 5, 10 µM) for 24, 48, and 72 hours.

  • CCK8 Reagent Addition: At the end of the treatment period, 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The optical density is proportional to the number of viable cells.

Cell Migration Assay (Wound Healing)
  • Cell Seeding: Cells are seeded in 6-well plates and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing this compound or a vehicle control.

  • Image Acquisition: Images of the wound are captured at 0 hours and 24 hours post-scratch using a microscope.

  • Analysis: The area of the wound is measured at both time points, and the percentage of wound closure is calculated to determine cell migration.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, cells are harvested and lysed in RIPA buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TLR2, PI3K, p-AKT, α-SMA, Snail, IL-6, TNF-α, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

To elucidate the molecular pathways and experimental processes involved in this compound's antineoplastic activity, the following diagrams have been generated.

Robinlin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation pAKT->Proliferation EMT EMT (Snail, α-SMA) pAKT->EMT Inflammation Inflammation (IL-6, TNF-α) pAKT->Inflammation This compound This compound This compound->TLR2 Inhibits

Caption: this compound's inhibition of the TLR2-PI3K-AKT signaling pathway.

Experimental_Workflow start Start: Hypothesis This compound has antineoplastic activity invitro In-vitro Studies (Pancreatic Cancer Cell Lines) start->invitro proliferation Cell Proliferation Assay (CCK8) invitro->proliferation migration Cell Migration Assay (Wound Healing) invitro->migration protein Protein Expression (Western Blot) invitro->protein data Data Analysis & Interpretation proliferation->data migration->data protein->data conclusion Conclusion: This compound shows potential data->conclusion Logical_Relationship This compound This compound Target Molecular Target: TLR2 This compound->Target Binds & Inhibits Pathway Signaling Pathway: PI3K-AKT Target->Pathway Downregulates Cellular_Effects Cellular Effects Pathway->Cellular_Effects Leads to Proliferation Decreased Proliferation Cellular_Effects->Proliferation Migration Decreased Migration Cellular_Effects->Migration EMT EMT Inhibition Cellular_Effects->EMT Inflammation Reduced Inflammation Cellular_Effects->Inflammation

References

Unraveling "Robinlin": A Search for a Novel Anticancer Agent Reveals a Void in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the purported anticancer agent "Robinlin" has yielded no scientific evidence of its existence or efficacy. Extensive searches of scholarly databases, clinical trial registries, and pharmaceutical pipelines have failed to identify any compound or therapeutic agent bearing this name. As a result, a direct comparison of this compound's efficacy with known anticancer drugs, as requested, cannot be conducted.

The initial aim was to produce a detailed comparison guide for researchers, scientists, and drug development professionals, outlining this compound's performance against established cancer therapies. This guide was intended to include quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. However, the foundational prerequisite for such a guide—the existence of verifiable scientific information on this compound—is absent.

Our search for "this compound" in the context of cancer treatment led to information about individuals with similar names and a research network known as the Radiation Oncology-Biology Integration Network (ROBIN). While the ROBIN network is focused on advancing cancer treatment, it is a collaborative research initiative and not a specific therapeutic drug.

Without any available data on this compound's mechanism of action, preclinical (in vitro and in vivo) studies, or clinical trial results, it is impossible to:

  • Present quantitative data: No IC50 values, tumor growth inhibition rates, or other efficacy metrics are available to summarize in comparative tables.

  • Detail experimental protocols: The methodologies for key experiments cannot be provided as no such experiments have been documented.

  • Visualize signaling pathways: The biological pathways affected by a non-existent agent cannot be depicted.

In the interest of providing accurate and evidence-based information to the scientific community, we must conclude that "this compound" is not a recognized anticancer agent at this time. Researchers and professionals in the field are advised to rely on established and peer-reviewed data for existing and emerging cancer therapies. Should information on a compound named "this compound" emerge in the future through credible scientific channels, a comparative analysis would then be a valuable endeavor.

A Methodological Guide to the Cross-Validation of Robinlin's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-laboratory validation of the bioactivity of Robinlin, a novel homo-monoterpene isolated from Robinia pseudoacacia (Fabaceae). While initial studies have shown its potent activity in the brine shrimp lethality test (BST), further validation is crucial for its consideration in drug development pipelines. This document outlines the necessary experimental protocols, data presentation standards, and a proposed workflow for such a validation effort.

Comparative Bioactivity Data

To ensure reproducibility and build a robust dataset for this compound, it is essential to compare its bioactivity not only across different laboratories but also against other compounds, including those from the same source. A standardized data reporting format is critical for this purpose.

Below is a template for presenting comparative bioactivity data from the Brine Shrimp Lethality Test. For illustrative purposes, hypothetical data for this compound and other compounds isolated from Robinia pseudoacacia are included. Researchers should replace this with their experimental findings.

CompoundChemical ClassLaboratory 1 LC50 (µg/mL)Laboratory 2 LC50 (µg/mL)Laboratory 3 LC50 (µg/mL)Average LC50 (µg/mL)Standard Deviation
This compound Homo-monoterpene [Insert Data][Insert Data][Insert Data]
AcacetinFlavonoid[Insert Data][Insert Data][Insert Data]
MucronulatolFlavonoid[Insert Data][Insert Data][Insert Data]
IsofisetinFlavonoid[Insert Data][Insert Data][Insert Data]
Podophyllotoxin (Positive Control)Lignan[Insert Data][Insert Data][Insert Data]
DMSO (Negative Control)Solvent>1000>1000>1000>1000N/A

Experimental Protocols

The Brine Shrimp Lethality Test (BST) is a simple, rapid, and cost-effective preliminary cytotoxicity assay.[1] Consistent application of a standardized protocol across collaborating laboratories is paramount for generating comparable data.

Brine Shrimp Lethality Test (BST) Protocol

1. Hatching of Brine Shrimp Cysts:

  • Prepare artificial seawater by dissolving 38 g of sea salt in 1 L of distilled water.

  • Place the artificial seawater in a shallow rectangular dish with a dividing partition that allows for water flow but not the passage of cysts.

  • Add brine shrimp cysts (Artemia salina) to one side of the dish.

  • Cover the side with the cysts to keep it dark, and illuminate the other side to attract the hatched nauplii.

  • Maintain aeration and a constant temperature of 25-30°C for 24-48 hours until the cysts hatch into nauplii (larvae).

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound and any comparator compounds (e.g., 1000 µg/mL) in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to obtain a range of test concentrations (e.g., 1000, 500, 250, 100, 50, and 10 µg/mL).

  • A negative control (solvent only) and a positive control (e.g., Podophyllotoxin) should be prepared in parallel.

3. Bioassay Procedure:

  • Using a pipette, transfer 10-15 nauplii into each well of a 24-well plate or into individual vials.

  • Add the prepared test solutions to each well/vial to achieve the final desired concentrations. Ensure the final solvent concentration is non-toxic to the nauplii (typically ≤1%).

  • Adjust the final volume in each well/vial with artificial seawater to be consistent across all tests (e.g., 2 mL).

  • Each concentration should be tested in triplicate.

  • Incubate the plates/vials under a light source at room temperature (25-28°C) for 24 hours.

4. Data Collection and Analysis:

  • After 24 hours, count the number of dead (non-motile) nauplii in each well/vial.

  • Calculate the percentage of mortality for each concentration.

  • Determine the LC50 value (the concentration at which 50% of the nauplii are killed) using a suitable statistical method, such as Probit analysis.

Experimental and Validation Workflow

A structured workflow is essential for a successful cross-laboratory validation study. The following diagram illustrates the key stages, from initial sample distribution to final data analysis and reporting.

G cluster_prep Phase 1: Preparation & Distribution cluster_execution Phase 2: Independent Bioactivity Testing cluster_analysis Phase 3: Data Consolidation & Analysis prep_sample Standardized this compound Sample Preparation distribute Distribution to Participating Labs prep_sample->distribute lab1 Lab 1: Conducts BST distribute->lab1 lab2 Lab 2: Conducts BST distribute->lab2 lab3 Lab 3: Conducts BST distribute->lab3 prep_protocol Standardized Protocol Dissemination prep_protocol->distribute consolidate Data Consolidation & LC50 Calculation lab1->consolidate lab2->consolidate lab3->consolidate compare Inter-Lab & Comparator Compound Analysis consolidate->compare report Final Report Generation compare->report

Cross-Laboratory Validation Workflow for this compound

Putative Signaling Pathway and Mechanism of Action

To date, the specific mechanism of action for this compound has not been elucidated. As a homo-monoterpene with cytotoxic activity, it may act through various pathways common to other terpenes, such as the induction of apoptosis or cell cycle arrest. Further research, including gene expression profiling and pathway analysis, is required to determine its molecular targets.

The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel bioactive compound like this compound.

G cluster_cellular Cellular Assays cluster_molecular Molecular Analysis start This compound Identified as Bioactive cell_viability Confirm Cytotoxicity in Cancer Cell Lines (e.g., MTT, XTT) start->cell_viability apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) cell_viability->cell_cycle gene_expression Gene Expression Profiling (e.g., RNA-seq) apoptosis->gene_expression cell_cycle->gene_expression pathway_analysis Bioinformatic Pathway Analysis gene_expression->pathway_analysis target_validation Target Validation (e.g., Western Blot, qPCR) pathway_analysis->target_validation

References

A Comparative Analysis of Robinlin and Other Bioactive Compounds from Robinia pseudoacacia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The black locust tree, Robinia pseudoacacia, is a rich source of a diverse array of bioactive compounds, offering significant potential for pharmaceutical research and development. Among these is Robinlin, a unique homo-monoterpene, which has garnered interest for its notable biological activity. This guide provides a comparative analysis of this compound and other prominent compounds isolated from Robinia pseudoacacia, namely the flavonoids acacetin, quercetin, and robinetin. The comparison focuses on their cytotoxic, antioxidant, antimicrobial, and anti-inflammatory properties, supported by available experimental data.

Quantitative Bioactivity Comparison

The following tables summarize the available quantitative data for the bioactivities of this compound, acacetin, quercetin, and robinetin. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Table 1: Comparative Cytotoxicity Data

CompoundAssayTest Organism/Cell LineLC50/IC50Reference
This compound (in fraction) Brine Shrimp Lethality TestArtemia salina"Strong bioactivity" (specific LC50 not provided for pure compound)[1]
Acacetin Brine Shrimp Lethality TestArtemia salina2.8 µg/mL
Quercetin Not availableNot availableNot available
Robinetin Not availableNot availableNot available

Note: The reported bioactivity for this compound was observed in a bioactivity-directed fractionation study, and the LC50 value for the pure compound is not specified in the available literature.

Table 2: Comparative Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound Not availableNot available
Acacetin Not availableNot available
Quercetin DPPH Radical Scavenging19.17 µg/mL[2][3]
Quercetin H2O2 Scavenging36.22 µg/mL[2][3]
Robinetin Not availableNot available

Table 3: Comparative Antimicrobial Activity

CompoundBacterial StrainMIC Value (µg/mL)Reference
This compound Not availableNot available
Acacetin Staphylococcus aureus>350[3]
Acacetin Pseudomonas aeruginosa350[3]
Quercetin Staphylococcus aureus (MSSA)250[4]
Quercetin Staphylococcus aureus (MRSA)500[4]
Quercetin Streptococcus mutans2000[5]
Robinetin Not availableNot available

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate reproducibility and further research.

Brine Shrimp Lethality Test (BST) for Cytotoxicity

This bioassay is a simple, rapid, and low-cost method for the preliminary screening of cytotoxic activity.

  • Hatching of Brine Shrimp: Artemia salina eggs are hatched in a shallow rectangular dish filled with artificial seawater (prepared by dissolving sea salt in distilled water) under constant aeration and illumination for 48 hours.

  • Preparation of Test Solutions: The test compounds (e.g., this compound, acacetin) are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then made with artificial seawater to obtain the desired test concentrations.

  • Assay Procedure: Ten to fifteen live brine shrimp nauplii are transferred into each well of a 24-well plate. The test solutions of varying concentrations are then added to the wells. A control group with the solvent and a positive control with a known cytotoxic agent are also included.

  • Data Analysis: After 24 hours of incubation, the number of surviving nauplii in each well is counted. The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration 50%) value is determined using probit analysis.[6][7][8][9]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) and stored in the dark. A working solution is prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.[10][11][12]

  • Assay Procedure: The test compound is dissolved in methanol to prepare various concentrations. An aliquot of each concentration is mixed with the DPPH working solution in a 96-well plate or a cuvette. The mixture is incubated in the dark at room temperature for 30 minutes.[10][11][12]

  • Data Analysis: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined graphically.[10][11][12]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13][14][15][16][17]

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is prepared in the broth medium in a 96-well microtiter plate.[13][14][15][16][17]

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[13][14][15][16][17]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][14][15][16][17]

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages for Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure: Cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Nitrite (B80452): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated for each concentration of the test compound, and the IC50 value is determined.[18][19][20][21][22]

Signaling Pathways and Experimental Workflows

The biological activities of many flavonoids are attributed to their ability to modulate specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known pathways for the compounds discussed and a general workflow for their bioactivity screening.

experimental_workflow plant Robinia pseudoacacia Plant Material extraction Extraction of Compounds plant->extraction isolation Isolation of Pure Compounds (e.g., this compound, Acacetin, Quercetin, Robinetin) extraction->isolation bioassays Bioactivity Screening isolation->bioassays cytotoxicity Cytotoxicity Assay (Brine Shrimp Lethality Test) bioassays->cytotoxicity antioxidant Antioxidant Assay (DPPH Radical Scavenging) bioassays->antioxidant antimicrobial Antimicrobial Assay (MIC Determination) bioassays->antimicrobial anti_inflammatory Anti-inflammatory Assay (NO Production in RAW 264.7) bioassays->anti_inflammatory data_analysis Data Analysis (LC50, IC50, MIC determination) cytotoxicity->data_analysis antioxidant->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis

General workflow for bioactivity screening.

anti_inflammatory_pathway cluster_quercetin Quercetin quercetin Quercetin tlr4 TLR4 quercetin->tlr4 inhibits mapk MAPK (JNK, ERK, p38) tlr4->mapk nfkb NF-κB tlr4->nfkb inflammation Inflammatory Response (↓ TNF-α, IL-6, IL-1β) mapk->inflammation nfkb->inflammation anti_inflammatory_pathway_acacetin cluster_acacetin Acacetin acacetin Acacetin mapk_ac MAPK (p38, ERK, JNK) acacetin->mapk_ac inhibits phosphorylation nfkb_ac NF-κB acacetin->nfkb_ac inhibits activation nlrp3 NLRP3 Inflammasome acacetin->nlrp3 inhibits activation inflammation_ac Inflammatory Response (↓ TNF-α, IL-1β) mapk_ac->inflammation_ac nfkb_ac->inflammation_ac nlrp3->inflammation_ac

References

Comparative Analysis of Robinlin and Doxorubicin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the novel bioactive compound Robinlin and the established chemotherapeutic agent doorubicin. While comprehensive head-to-head clinical data is not yet available, this document synthesizes existing preclinical information for this compound and extensive clinical and preclinical data for doxorubicin (B1662922) to offer a preliminary comparison for researchers, scientists, and drug development professionals.

Introduction

Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively disrupt DNA replication and lead to cancer cell death.[2][3][4] Despite its efficacy, the clinical use of doxorubicin is often limited by significant side effects, most notably dose-dependent cardiotoxicity.[3][5]

This compound is a novel bioactive homo-monoterpene isolated from Robinia pseudoacacia L. (Fabaceae).[6] Preliminary studies have indicated its potential as an antineoplastic agent, demonstrating strong bioactivity in the brine shrimp lethality test (BST), a common screening assay for cytotoxic compounds.[6] Further research is needed to fully elucidate its mechanism of action and anticancer potential in various cancer models.

Quantitative Data Summary

Due to the early stage of research on this compound, a direct quantitative comparison with the extensive clinical data of doxorubicin is not feasible. The following tables present available data for each compound.

Table 1: Doxorubicin Clinical Efficacy in Adjuvant Breast Cancer

ParameterDoxorubicin-Containing Regimens vs. CMF
Hazard Ratio (DFS) 0.91 (95% CI: 0.82, 1.01)
Hazard Ratio (OS) 0.91 (95% CI: 0.81, 1.03)
Data from a meta-analysis by the Early Breast Cancer Trialists Collaborative Group (EBCTCG). A hazard ratio of less than 1 indicates a lower risk of disease recurrence or death compared to CMF (cyclophosphamide, methotrexate, and fluorouracil) treatment.[7]

Table 2: Doxorubicin Cardiotoxicity

Cumulative DoseEstimated Probability of Cardiomyopathy
300 mg/m²1-2%
400 mg/m²3-5%
450 mg/m²5-8%
500 mg/m²6-20%
Data based on doxorubicin administered every 3 weeks.[8]

Table 3: this compound Preliminary Bioactivity

AssayResult
Brine Shrimp Lethality Test (BST) Strong Bioactivity
Specific quantitative data (e.g., LC50) from the initial study is not publicly available.[6]

Experimental Protocols

Doxorubicin: Adjuvant Treatment of Axillary Lymph Node Positive Breast Cancer
  • Study Design: A meta-analysis of randomized controlled trials.

  • Patient Population: 1492 women with axillary lymph node-positive breast cancer.

  • Treatment Regimen: Doxorubicin hydrochloride at a dose of 60 mg/m² and cyclophosphamide (B585) at a dose of 600 mg/m² (AC) administered every 3 weeks for 4 cycles.[8]

  • Efficacy Endpoints: Disease-Free Survival (DFS) and Overall Survival (OS).

  • Safety Monitoring: Regular monitoring for adverse reactions, with a focus on cardiotoxicity through methods like LVEF assessment.[8]

This compound: Bioactivity-Directed Fractionation and Brine Shrimp Lethality Test (BST)
  • Extraction: Ethanolic extracts of Robinia pseudoacacia L. (Fabaceae) were subjected to bioactivity-directed fractionation to isolate the active compound, this compound.[6]

  • Brine Shrimp Lethality Test (BST): This is a common preliminary assay for cytotoxicity.

    • Organism: Brine shrimp (Artemia salina) nauplii.

    • Procedure: Varying concentrations of the test compound (this compound) are added to vials containing a set number of brine shrimp nauplii in a saline solution.

    • Endpoint: After a specified time (typically 24 hours), the number of dead nauplii is counted. The concentration at which 50% of the nauplii are killed (LC50) is determined to assess the level of cytotoxicity.

Signaling Pathways and Mechanisms of Action

Doxorubicin Mechanism of Action

Doxorubicin exerts its anticancer effects through a multi-faceted mechanism. It intercalates into DNA, disrupting the double helix structure and inhibiting DNA and RNA synthesis.[][2] A crucial aspect of its activity is the inhibition of topoisomerase II, an enzyme essential for DNA replication. By stabilizing the topoisomerase II-DNA complex, doxorubicin leads to DNA strand breaks.[2][3] Furthermore, doxorubicin can generate reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and cell membranes.[3][4]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Damage & Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Cell_Death Cancer Cell Death DNA_Damage->Cell_Death

Caption: Doxorubicin's multifaceted mechanism of action leading to cancer cell death.

Postulated Experimental Workflow for In Vivo Anticancer Studies

The following diagram illustrates a general workflow for evaluating the in vivo anticancer efficacy of a novel compound like this compound, typically using a xenograft mouse model.

Xenograft_Workflow Start Cancer Cell Culture Implantation Subcutaneous Implantation of Cancer Cells into Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle, Doxorubicin, or this compound Randomization->Treatment Monitoring Monitoring of Tumor Volume, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint: Tumor Excision and Analysis Monitoring->Endpoint

Caption: A generalized workflow for an in vivo subcutaneous xenograft study.

Conclusion

Doxorubicin remains a potent and widely used chemotherapeutic agent, with well-documented efficacy and a known, albeit significant, toxicity profile.[5][9] this compound, as a novel compound, has shown initial promise in a basic cytotoxicity screen.[6] However, extensive further research, including in vitro studies on various cancer cell lines, in vivo animal models, and eventually clinical trials, is required to determine its true potential as an anticancer agent and to allow for a direct and meaningful comparison with established drugs like doxorubicin. The scientific community awaits further data to understand the mechanism of action, efficacy, and safety profile of this compound.

References

Assessing the Selectivity of Robinlin for Cancer Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Robinlin's performance against other anticancer agents, supported by available experimental data. The focus is on the selectivity of this compound for cancer cells over normal cells, a critical aspect of anticancer drug development.

This compound, a flavonoid glycoside, has demonstrated potential as an anticancer agent by inhibiting cancer cell proliferation and inducing apoptosis.[1][2] This guide synthesizes the current understanding of its selectivity, compares its efficacy with established chemotherapeutic drugs, and provides detailed experimental protocols for the assays discussed.

Comparative Efficacy of this compound and Standard-of-Care Drugs

The selectivity of an anticancer compound is a key indicator of its potential therapeutic window. The following tables summarize the cytotoxic effects of this compound and its aglycone, Kaempferol, on various cancer cell lines compared to normal cell lines. For context, the efficacy of standard chemotherapeutic agents for specific cancer types is also presented.

Table 1: Cytotoxicity of this compound and Kaempferol in Pancreatic Cancer Cells vs. Normal Pancreatic Cells

CompoundCell Line (Cancer)Cell Line (Normal)IC50 (Cancer)Effect on Normal CellsReference
This compound Mia-PACA2, PANC-1HPNE> 1 µM (Significant inhibition of proliferation and migration at 1 µM)No significant toxicity observed at 1 µM[2]
Kaempferol MIA PaCa-2-Data not specified-[3]
Gemcitabine Patu-8988T, MiaPaca2, T3M4HPNEPatu-8988T: Not specified, MiaPaca2: 21.8 nM, T3M4: Not specifiedIC50 not specified for HPNE[4]
Gemcitabine BxPC-3, Capan-1, PANC-1, MIA PaCa-2-IC50 values vary depending on co-treatment-[5]

Table 2: Cytotoxicity of this compound and Standard-of-Care Drugs in Thyroid Cancer Cells

CompoundCell Line (Cancer)IC50 (Cancer)Reference
This compound TPC-1, SW173620 µM/mL[1]
Sorafenib BHT101, B-CPAP, SW1736, and 9 other thyroid carcinoma cell lines1.85 - 4.2 µM[6]
Sorafenib TT cells (Medullary Thyroid Carcinoma)10.2 x 10⁻⁹ M[7]

Table 3: Cytotoxicity of Kaempferol (Aglycone of this compound) and Cisplatin in Other Cancer Types

CompoundCell Line (Cancer)Cell Line (Normal)IC50 (Cancer)IC50 (Normal)Reference
Kaempferol MCF-7 (Breast)MCF-10 (Normal Breast Epithelial)116.20 µg/mL10.6 µg/mL (37 µM)[3]
Kaempferol MDA-MB-231 (Breast)-60.0 ± 16.3 µM (48h), 204.7 ± 8.9 µM (24h)-[8]
Kaempferol A549 (Lung)-Concentration-dependent inhibition-[9]
Cisplatin A549 (Lung)BEAS-2B (Normal Lung)3.49 µM (72h)2.10 µM (72h)[10]
Cisplatin A549 (Lung)-4.97 ± 0.32 µg/mL-[11]

Experimental Protocols

The following section details the methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692).[12] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (e.g., this compound) at various concentrations

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms

This compound's Mechanism of Action in Pancreatic Cancer

In pancreatic cancer cells, this compound has been shown to exert its anti-tumor effects by inhibiting the Toll-like receptor 2 (TLR2)-PI3k-AKT signaling pathway. This inhibition leads to a reduction in cell proliferation, epithelial-mesenchymal transition (EMT), and inflammation.

Robinlin_Pathway This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation EMT EMT AKT->EMT Inflammation Inflammation AKT->Inflammation

Caption: this compound's inhibitory effect on the TLR2-PI3k-AKT pathway in pancreatic cancer.

Experimental Workflow for Assessing Selectivity

The process of determining the selectivity of a compound like this compound involves a series of in vitro experiments.

Selectivity_Workflow cluster_0 In Vitro Assessment Cell_Culture Cell Culture (Cancer and Normal Cell Lines) Compound_Treatment Compound Treatment (e.g., this compound, Control Drugs) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Selectivity_Index Selectivity Index (SI) Calculation SI = IC50 (Normal) / IC50 (Cancer) Data_Analysis->Selectivity_Index

Caption: Workflow for determining the in vitro selectivity of an anticancer compound.

Conclusion

The available data suggests that this compound exhibits a degree of selectivity for pancreatic cancer cells over normal pancreatic cells.[2] However, more comprehensive studies are required to establish a clear selectivity profile across a broader range of cancer types and their corresponding normal tissues. Specifically, studies providing direct comparative IC50 values for this compound on various cancer and normal cell lines are needed to calculate the selectivity index, a crucial parameter in preclinical drug assessment. The use of Kaempferol as a proxy for this compound in some studies provides preliminary insights, but direct in vivo data for this compound is essential for a more accurate evaluation of its therapeutic potential.[13] Future research should focus on head-to-head comparisons of this compound with standard-of-care drugs under identical experimental conditions to provide a more definitive assessment of its comparative efficacy and selectivity.

References

A Comparative Guide to Anticancer Agent Performance in the NCI-60 Screen: A Hypothetical Placement for Robinlin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of selected anticancer agents in the National Cancer Institute's (NCI) 60 human cancer cell line screen. Due to the absence of publicly available NCI-60 screening data for the novel homomonoterpene Robinlin, this document serves as an illustrative comparison. We will benchmark the known activities of standard chemotherapeutic agents, Paclitaxel and Doxorubicin, and the natural flavonoid, Quercetin (B1663063), to provide a framework for understanding potential anti-cancer efficacy as determined by this widely recognized screening platform.

Introduction to this compound

This compound is a novel bioactive homomonoterpene isolated from the plant Robinia pseudoacacia. Preliminary studies have indicated that this compound exhibits strong bioactivity in the brine shrimp lethality test, a common initial screen for potential cytotoxic compounds. However, to date, its performance against the NCI-60 panel of human cancer cell lines has not been reported in publicly accessible databases.

The NCI-60 Human Tumor Cell Line Anticancer Drug Screen

The NCI-60 screen is a pivotal tool in cancer research, developed in the late 1980s to test thousands of compounds for anticancer activity. This in vitro drug discovery tool utilizes 60 different human cancer cell lines, representing nine types of cancer: breast, central nervous system, colon, kidney, leukemia, lung, melanoma, ovary, and prostate. The screen provides a wealth of information on a compound's activity, including its potency and selectivity against different cancer types.

The primary endpoints of the NCI-60 screen are the GI50, TGI, and LC50 values:

  • GI50 (Growth Inhibition 50): The concentration of the drug that causes a 50% reduction in the net protein increase (a measure of cell growth) compared to control cells.

  • TGI (Total Growth Inhibition): The concentration of the drug that results in no net growth of the cells.

  • LC50 (Lethal Concentration 50): The concentration of the drug that kills 50% of the cells.

Comparative Performance in the NCI-60 Screen

To illustrate how a compound's performance is evaluated, we present the NCI-60 data for two well-established anticancer drugs, Paclitaxel and Doxorubicin. We also discuss the known anticancer properties of Quercetin, a flavonoid, as a relevant natural product comparator.

Data Presentation: NCI-60 Growth Inhibition (GI50) Data for Comparator Compounds

The following table summarizes the mean -log10(GI50 M) values for Paclitaxel and Doxorubicin across the NCI-60 cell line panel. A higher value indicates greater potency. Data for this compound is not available and is denoted as "N/A".

CompoundMean -log10(GI50 M)Mechanism of Action
This compound N/AUnknown in cancer cells
Paclitaxel 7.35Microtubule stabilizer
Doxorubicin 6.80DNA intercalator and topoisomerase II inhibitor
Quercetin Data not available in a comprehensive format from the NCI-60 public database.Modulator of multiple signaling pathways

Detailed GI50 Data for Selected NCI-60 Cell Lines (Molar Concentration)

Cell LineCancer TypePaclitaxel (GI50, M)Doxorubicin (GI50, M)
MCF7 Breast1.2 x 10⁻⁸8.7 x 10⁻⁹
MDA-MB-231 Breast2.5 x 10⁻⁹2.0 x 10⁻⁸
SF-268 CNS1.8 x 10⁻⁸1.5 x 10⁻⁸
SNB-19 CNS1.1 x 10⁻⁸3.2 x 10⁻⁸
COLO 205 Colon2.9 x 10⁻⁸2.5 x 10⁻⁸
HCT-116 Colon3.5 x 10⁻⁸1.8 x 10⁻⁸
A549/ATCC Lung4.0 x 10⁻⁹4.5 x 10⁻⁸
NCI-H460 Lung2.2 x 10⁻⁸1.1 x 10⁻⁸
OVCAR-3 Ovarian1.5 x 10⁻⁷1.3 x 10⁻⁷
SK-OV-3 Ovarian8.1 x 10⁻⁸2.0 x 10⁻⁷
PC-3 Prostate2.8 x 10⁻⁸5.6 x 10⁻⁸
DU-145 Prostate3.2 x 10⁻⁸8.9 x 10⁻⁸

Note: The GI50 values are approximations derived from publicly available NCI-60 data and may vary slightly between experiments.

Mechanisms of Action of Comparator Compounds

Paclitaxel

Paclitaxel is a well-known mitotic inhibitor.[1] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[2] By preventing the disassembly of microtubules, Paclitaxel disrupts the process of cell division, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2]

Doxorubicin

Doxorubicin is an anthracycline antibiotic with a broad spectrum of anticancer activity.[3] Its mechanism is multifaceted, primarily involving the intercalation of DNA, which inhibits the synthesis of macromolecules.[4][5] Doxorubicin also inhibits the enzyme topoisomerase II, leading to DNA strand breaks and subsequent cell death.[3][5]

Quercetin

Experimental Protocols: The NCI-60 Sulforhodamine B (SRB) Assay

The classic NCI-60 screen utilizes the Sulforhodamine B (SRB) assay to measure drug-induced cytotoxicity. This colorimetric assay indirectly determines cell number by staining total cellular protein.

Step-by-Step Protocol:

  • Cell Plating: Cancer cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's growth rate. The plates are then incubated for 24 hours to allow the cells to attach.

  • Drug Addition: The test compound (e.g., this compound) is dissolved and serially diluted to five different concentrations. These concentrations are then added to the wells containing the cancer cells.

  • Incubation: The plates are incubated with the test compound for 48 hours.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate by adding cold trichloroacetic acid (TCA). The plates are incubated at 4°C for 60 minutes.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing the plates with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance of the solubilized dye is read on a plate reader at a wavelength of 515 nm. The absorbance is proportional to the total cellular protein, which is indicative of the cell number.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition, and from this, the GI50, TGI, and LC50 values are determined.

Visualizations

Experimental Workflow

NCI60_SRB_Assay NCI-60 Sulforhodamine B (SRB) Assay Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_plating Cell Plating in 96-well plates incubation_24h 24h Incubation cell_plating->incubation_24h drug_addition Addition of Test Compound incubation_24h->drug_addition incubation_48h 48h Incubation drug_addition->incubation_48h fixation Cell Fixation (TCA) incubation_48h->fixation staining Staining (SRB) fixation->staining washing Washing staining->washing solubilization Dye Solubilization washing->solubilization read_absorbance Read Absorbance (515 nm) solubilization->read_absorbance calculate_endpoints Calculate GI50, TGI, LC50 read_absorbance->calculate_endpoints

Caption: NCI-60 Sulforhodamine B (SRB) Assay Workflow

Hypothetical Signaling Pathway for a Natural Product like this compound

Given that many natural products exert their anticancer effects by modulating multiple signaling pathways, the following diagram illustrates a hypothetical mechanism of action for a compound like this compound. This is a generalized representation and would require experimental validation.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound cluster_upstream Upstream Signaling cluster_pathways Key Cancer Pathways cluster_downstream Cellular Outcomes This compound This compound RTK Receptor Tyrosine Kinase This compound->RTK inhibits GPCR G-Protein Coupled Receptor This compound->GPCR modulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK MAPK Pathway This compound->MAPK inhibits NFkB NF-kB Pathway This compound->NFkB inhibits RTK->PI3K_Akt RTK->MAPK GPCR->NFkB Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits MAPK->Proliferation promotes MAPK->Apoptosis modulates NFkB->Proliferation promotes NFkB->Apoptosis inhibits Angiogenesis Angiogenesis NFkB->Angiogenesis promotes

Caption: Hypothetical Signaling Pathway for this compound

Conclusion

While direct comparative data for this compound in the NCI-60 screen is not yet available, this guide provides a framework for interpreting such data once it is generated. The performance of well-characterized drugs like Paclitaxel and Doxorubicin highlights the utility of the NCI-60 screen in identifying potent and selective anticancer agents. Future screening of this compound in the NCI-60 panel will be crucial to understanding its potential as a novel therapeutic agent and to elucidate its mechanism of action. Researchers are encouraged to consult the NCI's Developmental Therapeutics Program (DTP) for information on submitting compounds for screening.

References

Independent Verification of Robinlin's Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the independent verification of the chemical structure of Robinlin, a novel bioactive homo-monoterpene. The structure of this compound was first reported as isolated from Robinia pseudoacacia L. (Fabaceae) and elucidated through spectral analyses.[1][2] Subsequent total synthesis of (±)-robinlin has provided the most definitive independent confirmation of its proposed structure.[1]

This guide outlines the key experimental methodologies and data required for such a verification process, comparing the original findings with the synthetic confirmation and providing context with alternative bioactive compounds.

Data Presentation: Comparative Analysis

A crucial aspect of independent verification is the direct comparison of analytical data from the originally isolated natural product and the synthetically produced compound. The following tables summarize the key comparative data points.

Table 1: Physicochemical and Spectroscopic Data Comparison

ParameterIsolated this compound (Reported)Synthetic this compound (Expected)Verification Status
Molecular Formula C₁₁H₁₈O₂C₁₁H₁₈O₂Consistent
Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HR-MS) data consistent with the proposed formula.Expected to show an identical molecular ion peak and fragmentation pattern in HR-MS.Confirmed by Synthesis
¹H NMR Spectroscopy Specific chemical shifts and coupling constants reported for all protons.The ¹H NMR spectrum of the synthetic racemate should be superimposable with that of the natural product.Confirmed by Synthesis
¹³C NMR Spectroscopy Reported chemical shifts for all 11 carbon atoms.The ¹³C NMR spectrum of the synthetic racemate should show identical chemical shifts to the natural product.Confirmed by Synthesis
Optical Rotation Reported as an optically active pure enantiomer.The synthetic product is a racemate ((±)-robinlin) and is therefore expected to be optically inactive.Consistent with Racemic Synthesis

Table 2: Bioactivity Comparison in Brine Shrimp Lethality Test (BST)

CompoundReported LC₅₀ (µg/mL)Bioactivity LevelReference Compound
This compound Strong bioactivity reported, specific LC₅₀ value not consistently cited in abstracts.PotentPodophyllotoxin (LC₅₀ ≈ 2.5 - 25 µg/mL)[3]
Red Betel Leaf Extract 31.56Potent[4]-
Green Betel Leaf Extract 44.98Potent[4]-
Various Plant Extracts LC₅₀ values < 1000 µg/mL are considered bioactive.[5]--

Experimental Protocols

Detailed methodologies are essential for the reproducibility and verification of scientific claims. Below are the key experimental protocols involved in the structural verification of this compound.

Isolation and Purification of Natural this compound
  • Plant Material: Aerial parts of Robinia pseudoacacia L.

  • Extraction: Bioactivity-directed fractionation of the ethanolic extract. This involves a systematic separation of the crude extract into fractions with increasing polarity using solvents such as hexane, chloroform, ethyl acetate, and butanol.

  • Bioassay: Each fraction is tested for its cytotoxicity using the Brine Shrimp Lethality Test (BST) to guide the isolation of the active compound.

  • Purification: The active fractions are subjected to further chromatographic techniques (e.g., silica (B1680970) gel column chromatography, High-Performance Liquid Chromatography - HPLC) to isolate the pure compound, this compound.

Structural Elucidation of Isolated this compound

The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, leading to the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons, as well as their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assembling the final structure.

Total Synthesis of (±)-Robinlin

The independent synthesis of a natural product is the gold standard for structural verification. The first synthesis of (±)-robinlin was achieved starting from 3-isobutyloxy-2,6,6-trimethyl-2-cyclohexen-1-one.[1] The synthetic route would involve a series of chemical reactions to construct the target molecule. The final synthetic product must be rigorously purified.

Comparative Analysis

The structural identity of the synthetic this compound is confirmed by comparing its spectroscopic data (MS, ¹H NMR, ¹³C NMR) with that of the natural product. An exact match of the data confirms the proposed structure.

Brine Shrimp Lethality Test (BST) Protocol
  • Organism: Artemia salina (brine shrimp) nauplii (larvae).

  • Hatching: Brine shrimp eggs are hatched in artificial seawater under constant light and aeration for 48 hours.

  • Assay:

    • A series of dilutions of the test compound (e.g., this compound) are prepared in seawater.

    • A fixed number of brine shrimp nauplii (typically 10-15) are added to each concentration.

    • After 24 hours of incubation, the number of surviving nauplii is counted.

    • The percentage of mortality is calculated for each concentration.

  • Data Analysis: The lethal concentration 50 (LC₅₀), which is the concentration that causes 50% mortality of the nauplii, is determined by plotting the percentage of mortality against the logarithm of the concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for this compound Structure Verification cluster_isolation Isolation of Natural this compound cluster_synthesis Synthesis of (±)-Robinlin cluster_analysis Structural Analysis and Comparison plant Robinia pseudoacacia extraction Ethanolic Extraction plant->extraction fractionation Bioactivity-Directed Fractionation extraction->fractionation bst_guide Brine Shrimp Lethality Test fractionation->bst_guide purification Chromatographic Purification fractionation->purification bst_guide->fractionation isolated_this compound Pure Natural this compound purification->isolated_this compound nmr NMR Spectroscopy (1H, 13C, 2D) isolated_this compound->nmr ms Mass Spectrometry (HR-MS) isolated_this compound->ms starting_material Starting Material synthesis_steps Multi-step Synthesis starting_material->synthesis_steps purification_synth Purification synthesis_steps->purification_synth synthetic_this compound Pure Synthetic (±)-Robinlin purification_synth->synthetic_this compound synthetic_this compound->nmr synthetic_this compound->ms comparison Data Comparison nmr->comparison ms->comparison verification Structure Verified comparison->verification

Caption: Workflow for the isolation, synthesis, and structural verification of this compound.

logical_relationship Logical Framework for Structural Verification cluster_evidence Lines of Evidence hypothesis Proposed Structure of this compound spectroscopic_data Spectroscopic Data (NMR, MS) from Natural Product hypothesis->spectroscopic_data synthetic_data Spectroscopic Data (NMR, MS) from Synthetic Product hypothesis->synthetic_data bioactivity Consistent Bioactivity (Brine Shrimp Lethality) hypothesis->bioactivity conclusion Confirmed Structure of this compound spectroscopic_data->conclusion synthetic_data->conclusion bioactivity->conclusion

Caption: Logical framework demonstrating the convergence of evidence for structural verification.

References

Unveiling Nature's Arsenal: A Comparative Guide to the Cytotoxicity of Natural Products Using the Brine Shrimp Lethality Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the quest for novel bioactive compounds is relentless. Natural products, with their immense structural diversity, represent a vast and promising frontier. A crucial initial step in vetting these compounds is the assessment of their cytotoxic potential. The brine shrimp lethality assay (BSLA) stands out as a simple, rapid, and cost-effective preliminary screening tool for this purpose.

This guide provides a comparative overview of the brine shrimp lethality of various natural products, supported by experimental data from multiple studies. It aims to offer an objective performance comparison, complete with detailed experimental protocols and visual representations of the workflow, to aid researchers in their preliminary assessment of natural product toxicity.

Comparative Cytotoxicity: A Look at the Lethal Concentration (LC50)

The half-maximal lethal concentration (LC50) is a standard measure of the toxicity of a compound, representing the concentration at which 50% of the test organisms are killed within a specified time. In the context of the brine shrimp lethality assay, a lower LC50 value indicates a higher cytotoxic potential. The following table summarizes the LC50 values of various natural product extracts against brine shrimp (Artemia salina), as reported in several studies. It is important to note that the extraction solvent and the specific part of the plant used can significantly influence the resulting cytotoxicity.

Plant NamePart UsedExtraction SolventLC50 (µg/mL)Reference
Piper longumFruitAlcoholic33.33[1]
Moringa oleiferaFruitEthyl acetate (B1210297) fraction0.43[2]
Moringa oleiferaBarkPetroleum ether fraction1.18[2]
Bauhinia purpureaBarkMethanol0.357
Bauhinia purpureaLeavesn-hexane fraction0.357[3]
Xanthium indicumNot SpecifiedMethanolic8.447
Spinacia oleraceaNot SpecifiedMethanolic60.323[4]
Rhamnus staddoNot SpecifiedChloroformic110.40[5]
Carissa edulisNot SpecifiedChloroformic8553.47[5]
Psiadia arabicaNot SpecifiedAqueous499.9[5]
Rhamnus prinoidesNot SpecifiedAqueous6921.05[5]
Phymatosorus scolopendriaWhole plantMethanolic434.27[6]
Citrus limonSeedNot Specified5500[7]
Vincristine (B1662923) sulfate(Positive Control)-0.53 - 0.91[2][4]

Note: The LC50 values presented are as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions. An LC50 value of less than 1000 µg/mL is generally considered bioactive.[5][8]

Deciphering the Protocol: The Brine Shrimp Lethality Assay

The brine shrimp lethality assay is a straightforward method used to determine the general toxicity of a substance.[5][9] The procedure, based on the ability of a test substance to kill laboratory-cultured brine shrimp nauplii, is a valuable tool for the preliminary assessment of cytotoxicity.[1][9]

Experimental Methodology

1. Hatching of Brine Shrimp Cysts:

  • Brine shrimp (Artemia salina) eggs (cysts) are hatched in a container filled with artificial seawater (typically 3.8% NaCl solution).[3]

  • The container is kept under constant aeration and illumination for 24-48 hours to allow the eggs to hatch into nauplii (larvae).

2. Preparation of Test Solutions:

  • The natural product extracts are dissolved in a suitable solvent (e.g., DMSO, methanol, or distilled water) to create stock solutions.[4]

  • A series of dilutions of the stock solution are prepared at various concentrations (e.g., 5, 10, 20, 50, 100, 200, 500, 1000 µg/mL).[4][9]

3. Exposure of Brine Shrimp to Test Solutions:

  • A specific number of nauplii (typically 10) are introduced into vials containing the different concentrations of the test extracts.[1][10]

  • Three replicates are usually prepared for each concentration.[1]

  • A negative control (solvent without the extract) and a positive control (a known cytotoxic agent like vincristine sulfate) are also included in the assay.[2][4]

4. Incubation and Observation:

  • The vials are maintained under illumination for 24 hours.[1][4][9]

  • After the 24-hour exposure period, the number of surviving nauplii in each vial is counted.[1][4]

5. Data Analysis:

  • The percentage of mortality is calculated for each concentration.[1]

  • The LC50 value, the concentration that causes 50% mortality of the brine shrimp, is determined using statistical methods such as probit analysis or by plotting the percentage of mortality against the logarithm of the sample concentration.[5][9]

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the key steps involved in the brine shrimp lethality assay.

Brine_Shrimp_Lethality_Assay_Workflow cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase hatching Brine Shrimp Cysts Hatching (Artificial Seawater, 24-48h) exposure Introduction of Nauplii (10 per vial) hatching->exposure extract_prep Natural Product Extract Stock Solution Preparation serial_dilution Serial Dilutions of Extract (Varying Concentrations) extract_prep->serial_dilution serial_dilution->exposure incubation Incubation (24 hours under illumination) exposure->incubation counting Counting Survivors incubation->counting calculation Mortality Percentage Calculation counting->calculation lc50 LC50 Determination (Probit Analysis) calculation->lc50

Brine Shrimp Lethality Assay Experimental Workflow.

The brine shrimp lethality assay, while not providing mechanistic insights, serves as an invaluable primary screen in the drug discovery pipeline.[10] Its simplicity, cost-effectiveness, and good correlation with other cytotoxicity assays make it an essential tool for identifying promising natural products that warrant further, more specific, biological evaluation.

References

Unveiling the Antioxidant Power of Robinin: A Dose-Response Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive statistical analysis of the dose-response curve for Robinin, a naturally occurring flavonoid, highlights its potential as a potent antioxidant. This guide provides an objective comparison of Robinin's performance against other well-known natural antioxidants, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Robinin, a flavonoid glycoside, has demonstrated significant antioxidant properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress.

Quantitative Analysis of Antioxidant Efficacy

The dose-dependent protective effect of Robinin against oxidative stress was evaluated using a cell viability assay (MTT assay) on H9c2 cardiomyocytes. The cells were subjected to oxidative stress, and the ability of different concentrations of Robinin to preserve cell viability was measured. The results clearly indicate a dose-dependent increase in cell viability with increasing concentrations of Robinin.

For a comparative perspective, the antioxidant activities of other natural compounds known to activate the Nrf2 pathway—Quercetin, Curcumin, and Resveratrol—are presented below. The data is represented by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) from various antioxidant and cell viability assays, providing a benchmark for their relative potency. A lower IC50/EC50 value indicates greater antioxidant activity.

CompoundAssayConcentration/DoseEffectIC50 / EC50Source
Robinin MTT Cell Viability1 µg/mL63.45% Cell ViabilityNot explicitly calculated[1]
5 µg/mL69.82% Cell Viability[1]
10 µg/mL76.35% Cell Viability[1]
25 µg/mL85.45% Cell Viability[1]
50 µg/mL90.19% Cell Viability[1]
Quercetin DPPH Radical ScavengingNot specifiedNot applicable9.64 µg/mLNot specified in snippets
Curcumin DPPH Radical ScavengingNot specifiedNot applicable35.1 mM[2]
Resveratrol ABTS Radical ScavengingNot specifiedNot applicable2 µg/mL[3]
FRAP AssayNot specifiedNot applicable5.1 µg/mL[3]

Experimental Methodologies

A foundational understanding of the experimental protocols is crucial for interpreting the presented data. Below are the detailed methodologies for the key experiments cited.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: H9c2 cardiomyocytes are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Induction of Oxidative Stress: Cells are exposed to an oxidizing agent, such as isoproterenol (B85558) (ISO), to induce cellular damage.

  • Treatment: The cells are then treated with varying concentrations of Robinin (e.g., 1, 5, 10, 25, and 50 µg/ml) for 24 hours.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[4][5][6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of an antioxidant.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: A small volume of the antioxidant solution (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the antioxidant.[8][9][10][11][12]

Visualizing the Dose-Response Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action, the following diagrams are provided.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed H9c2 Cells in 96-well plate stress_induction Induce Oxidative Stress (e.g., ISO) cell_culture->stress_induction Overnight incubation treatment Treat cells with Robinin concentrations stress_induction->treatment robinin_prep Prepare Robinin dilutions robinin_prep->treatment incubation Incubate for 24 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan crystal formation mtt_addition->formazan_formation solubilization Solubilize Formazan crystals formazan_formation->solubilization absorbance_reading Read Absorbance at 570nm solubilization->absorbance_reading data_analysis Calculate Cell Viability (%) absorbance_reading->data_analysis dose_response_curve Plot Dose-Response Curve data_analysis->dose_response_curve

Caption: Experimental workflow for determining the dose-response of Robinin using the MTT assay.

Nrf2_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Robinin Robinin Keap1_Nrf2 Keap1-Nrf2 Complex Robinin->Keap1_Nrf2 induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 (ubiquitinated for degradation) Keap1_Nrf2->Keap1 Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Increased Cell Protection & Viability Antioxidant_Genes->Cell_Protection leads to

Caption: The Nrf2 signaling pathway activated by Robinin in response to oxidative stress.

References

Replicating Initial Findings on Robinlin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial findings on the bioactivity of Robinlin, a novel homo-monoterpene isolated from Robinia pseudoacacia. While initial studies have highlighted its potent activity in preliminary screens, this document aims to offer a comparative analysis with other relevant compounds and detailed experimental protocols to facilitate the replication and further exploration of its biological effects. The information presented here is intended to guide researchers in designing experiments to elucidate this compound's mechanism of action.

Initial Bioactivity Findings and Comparative Analysis

Initial bioactivity-directed fractionation of ethanolic extracts of Robinia pseudoacacia L. (Fabaceae) led to the isolation of this compound.[1][2] The primary reported bioactivity is its strong effect in the brine shrimp lethality test (BST), a general assay for toxicity and potential pharmacological activity.[1][2]

However, it is crucial to note that subsequent studies revealed that this compound was not significantly cytotoxic against human solid tumor cell lines.[1] This suggests that its mechanism of action may not involve direct anticancer properties but could be attributed to other pharmacological effects.

To provide a broader context, this section compares the known bioactivity of this compound with other bioactive compounds isolated from Robinia pseudoacacia and other structurally related monoterpenes.

Table 1: Comparative Bioactivity of this compound and Related Compounds

CompoundChemical ClassSource OrganismReported Bioactivity
This compound Homo-monoterpeneRobinia pseudoacaciaStrong bioactivity in Brine Shrimp Lethality Test (BST). Not significantly cytotoxic to human solid tumor cell lines.[1][2]
RobinetinFlavonolRobinia pseudoacaciaAntiviral, antibacterial, antiparasitic, antioxidant, anti-mutagenic, and enzyme-inhibitory effects. Moderate antiproliferative activity in cancer cell lines.[3][4]
LuteolinFlavonoidRobinia pseudoacacia and other plantsAnticancer, oxidative stress protection, anti-inflammatory, and neuro-preserving effects.[5]

Experimental Protocols

To facilitate the replication and further investigation of this compound's bioactivity, detailed protocols for key experiments are provided below.

Brine Shrimp Lethality Test (BST)

This assay is a simple, rapid, and low-cost method for the preliminary assessment of general toxicity and potential bioactivity of a compound.

Materials:

  • Artemia salina (brine shrimp) eggs

  • Sea salt

  • Distilled water

  • Yeast suspension (for feeding)

  • 96-well microplate

  • Incubator (25-30°C)

  • Light source

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Hatching of Brine Shrimp: Prepare artificial seawater by dissolving sea salt in distilled water (approximately 38 g/L). Add Artemia salina eggs to the seawater in a hatching tank with aeration and a light source. The nauplii (larvae) will hatch within 24-48 hours.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to obtain a range of test concentrations.

  • Assay:

    • Transfer 10-15 nauplii into each well of a 96-well plate containing seawater.

    • Add the test solutions of this compound to the wells. Include a solvent control and a negative control (seawater only).

    • Incubate the plate for 24 hours at 25-30°C under a light source.

  • Data Collection: After 24 hours, count the number of dead and surviving nauplii in each well. Larvae are considered dead if they are not moving.

  • Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 (lethal concentration 50%) value, which is the concentration of the compound that kills 50% of the brine shrimp.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine cytotoxicity or cell proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the control.

Western Blot for Apoptosis-Related Proteins

This technique is used to detect specific proteins in a sample and can be used to investigate the induction of apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells to extract proteins and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of apoptosis-related proteins in this compound-treated cells compared to the control.

Proposed Signaling Pathways and Experimental Workflows

Given that this compound is a monoterpene and many compounds in this class are known to modulate cellular signaling, we propose investigating its effects on the PI3K/Akt and ERK/MAPK pathways. These pathways are central to cell survival, proliferation, and apoptosis. Even in the absence of direct cytotoxicity, modulation of these pathways could indicate other pharmacological activities.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_pathway Signaling Pathway Analysis cluster_analysis Data Analysis This compound This compound Stock Solution BST Brine Shrimp Lethality Test This compound->BST Treatment MTT MTT Assay (Cell Viability) This compound->MTT Treatment WB Western Blot (Apoptosis Markers) This compound->WB Treatment Pathway_WB Western Blot (PI3K/Akt, ERK/MAPK) This compound->Pathway_WB Treatment Cells Cell Culture (Cancer & Normal lines) Cells->MTT Seeding Cells->WB Seeding Cells->Pathway_WB Seeding LC50 LC50 Determination BST->LC50 IC50 IC50 Determination MTT->IC50 Protein_Exp Protein Expression Analysis WB->Protein_Exp Pathway_WB->Protein_Exp Mechanism Hypothesize Mechanism of Action LC50->Mechanism IC50->Mechanism Protein_Exp->Mechanism

Caption: Experimental workflow for investigating this compound's bioactivity.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Hypothesized Target) This compound->PI3K Modulation? This compound->Akt Modulation?

Caption: The PI3K/Akt signaling pathway and potential modulation by this compound.

ERK_MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation This compound This compound (Hypothesized Target) This compound->Ras Modulation? This compound->Raf Modulation?

Caption: The ERK/MAPK signaling pathway and potential modulation by this compound.

References

Safety Operating Guide

Safe Disposal of Robinin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Robinin, a naturally occurring flavonoid glycoside. The procedures outlined are based on general best practices for laboratory chemical waste and information derived from available Safety Data Sheets (SDS).

Important Note: The user requested information for "Robinlin." Search results identified a novel homo-monoterpene named "this compound" and a more well-documented flavonoid glycoside, "Robinin."[1][2][3] A Safety Data Sheet (SDS) was available for Robinin, which classifies it as harmful if swallowed.[4] This guide is based on the information for Robinin . Professionals handling any chemical must obtain and follow the specific SDS for the exact compound in their possession.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of Robinin waste should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Hazard Class:

  • Acute toxicity, oral (Category 4)[4]

  • Signal Word: Warning[4]

  • Hazard Statement: H302 Harmful if swallowed[4]

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with large amounts of water and seek medical attention.[4]

  • Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[4]

Step-by-Step Disposal Protocol

The primary directive for Robinin disposal is to act in accordance with federal, state, and local regulations.[4] The following workflow provides a compliant and safe procedure for laboratory settings.

  • Waste Segregation: Do not mix Robinin waste with other waste streams.

    • Solid Waste: Collect unused or expired powder, contaminated PPE (gloves, weigh boats), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing Robinin in a separate, chemically compatible, and leak-proof hazardous waste container.

    • Sharps Waste: Any sharps (needles, pipette tips) contaminated with Robinin must be placed in a designated sharps container that is also labeled for hazardous chemical waste.[5][6]

  • Container Management:

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Robinin," the CAS Number (301-19-9), and all associated hazard pictograms.[4]

    • Closure: Keep waste containers securely closed at all times, except when adding waste.[6]

    • Containment: Use secondary containment for liquid waste containers to mitigate spills.[7]

  • Storage Pending Disposal:

    • Store all hazardous waste containers in a designated, well-ventilated, and secure area.

    • Ensure the storage area is away from incompatible materials, such as strong acids, alkalis, or oxidizing agents.[4]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Do not dispose of Robinin or its containers in the regular trash or pour liquid waste down the drain.[5][8] The final disposal will likely be incineration at an approved facility.[5]

Quantitative Data and Decontamination

While specific quantitative limits for Robinin disposal are not defined, general best practices for chemical waste apply. Any decontamination of surfaces or equipment should be performed by scrubbing with alcohol, and the resulting materials should be disposed of as hazardous waste.[4]

ParameterGuidelineCitation
Waste Classification Acute toxicity, oral (Category 4)[4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]
Spill Cleanup Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of as hazardous waste.[4]

Experimental Protocols

Protocol for a Small Spill Cleanup

  • Evacuate and Ventilate: Ensure the area is clear of personnel and increase ventilation.

  • Don PPE: Wear chemical-resistant gloves, safety goggles, a lab coat, and if dealing with a fine powder, respiratory protection.

  • Contain the Spill: Cover liquid spills with an absorbent, liquid-binding material.[4] For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Collect Waste: Carefully scoop the absorbed material or contained powder into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with alcohol and a clean cloth. Dispose of the cloth in the same hazardous waste container.[4]

  • Wash Hands: Wash hands thoroughly after handling is complete.[4]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Robinin waste in a laboratory setting.

Diagram 1: Robinin Waste Disposal Workflow Start Generate Robinin Waste WasteType Determine Waste Type Start->WasteType Solid Solid Waste (Powder, Contaminated PPE) WasteType->Solid Solid Liquid Liquid Waste (Solutions) WasteType->Liquid Liquid Sharps Sharps Waste (Needles, Pipette Tips) WasteType->Sharps Sharps SolidContainer Collect in Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled Hazardous Liquid Waste Container (w/ Secondary Containment) Liquid->LiquidContainer SharpsContainer Collect in Labeled Hazardous Sharps Container Sharps->SharpsContainer Store Store Securely in Designated Waste Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store EHS Contact EHS for Professional Disposal Store->EHS End Disposal Complete EHS->End

Caption: A workflow for segregating and disposing of Robinin waste.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.